Product packaging for A-AMYL CINNAMIC ALDEHYDE DIETHYL ACETAL(Cat. No.:CAS No. 60763-41-9)

A-AMYL CINNAMIC ALDEHYDE DIETHYL ACETAL

Cat. No.: B1275436
CAS No.: 60763-41-9
M. Wt: 276.4 g/mol
InChI Key: MPKOLWUWOADQCX-UHFFFAOYSA-N
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Description

A-AMYL CINNAMIC ALDEHYDE DIETHYL ACETAL is a useful research compound. Its molecular formula is C18H28O2 and its molecular weight is 276.4 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28O2 B1275436 A-AMYL CINNAMIC ALDEHYDE DIETHYL ACETAL CAS No. 60763-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethoxymethyl)hept-1-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-4-7-9-14-17(18(19-5-2)20-6-3)15-16-12-10-8-11-13-16/h8,10-13,15,18H,4-7,9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKOLWUWOADQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=CC1=CC=CC=C1)C(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9069429
Record name 2-Diethoxymethyl-1-phenylhept-1-ene
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Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60763-41-9
Record name [2-(Diethoxymethyl)-1-hepten-1-yl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60763-41-9
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Record name alpha-Amylcinnamaldehyde diethyl acetal
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Record name 2-Diethoxymethyl-1-phenylhept-1-ene
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Record name 2-diethoxymethyl-1-phenylhept-1-ene
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Foundational & Exploratory

The Chemistry of α-Amyl Cinnamic Aldehyde Diethyl Acetal: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-amyl cinnamic aldehyde diethyl acetal is a synthetic aromatic compound valued for its stability and unique scent profile in the fragrance industry. As an acetal derivative of α-amyl cinnamaldehyde, it possesses distinct chemical properties that make it a subject of interest for applications requiring long-lasting and stable fragrances, particularly in alkaline media such as soaps. This technical guide provides an in-depth look at its chemical structure, physicochemical properties, and synthesis, offering valuable information for researchers and professionals in chemistry and drug development.

Chemical Structure

Alphthis compound, with the IUPAC name [(E)-2-(diethoxymethyl)hept-1-enyl]benzene, is a symmetric acetal derived from an aldehyde.[1] Its molecular structure is characterized by a central carbon atom bonded to two ethoxy groups (-OCH2CH3). This acetal functionality is attached to a carbon backbone that features a phenyl group (C6H5) and an amyl (pentyl) group (-C5H11) arranged around a carbon-carbon double bond. The molecular formula of the compound is C18H28O2.[2][3]

The key structural features include:

  • A Phenyl Group: Contributing to the aromatic character of the molecule.

  • An Amyl Group: A five-carbon alkyl chain.

  • A Propenyl Linkage: A three-carbon chain with a double bond connecting the phenyl- and amyl-substituted carbons.

  • A Diethyl Acetal Group: Formed from the reaction of the original aldehyde with two molecules of ethanol, rendering it stable in neutral to basic conditions.[1]

Physicochemical Properties

The physical and chemical properties of α-amyl cinnamic aldehyde diethyl acetal are summarized in the table below. It is typically an almost colorless to pale yellow oily liquid with a floral, leafy odor.[1][2]

PropertyValueReference
Molecular Weight 276.4 g/mol [3]
Molecular Formula C18H28O2[2][3]
Appearance Pale yellow to yellow clear liquid (est.)[2]
Specific Gravity 0.931 to 0.939 @ 20.00 °C[2]
Flash Point 162.00 °F TCC (72.22 °C)[1][2]
Solubility Insoluble in water
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 10[3]

Synthesis and Experimental Protocols

The primary method for synthesizing α-amyl cinnamic aldehyde diethyl acetal is through the acid-catalyzed acetalization of α-amyl cinnamaldehyde with ethanol.[1] This reaction is reversible, and the equilibrium is typically shifted towards the product by removing the water formed during the reaction, often through azeotropic distillation.[1]

General Experimental Protocol: Acid-Catalyzed Acetalization

This protocol is a generalized procedure based on common organic synthesis techniques for acetal formation.

Materials:

  • α-Amyl cinnamaldehyde

  • Ethanol (anhydrous)

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst like silica gel loaded with zirconium sulfate)[1][4]

  • A non-polar solvent for azeotropic distillation (e.g., cyclohexane or benzene)[4]

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus for purification

Procedure:

  • To a reaction flask, add α-amyl cinnamaldehyde, an excess of anhydrous ethanol (typically 2-3 molar equivalents), and the azeotropic solvent.[4]

  • Add a catalytic amount of the acid catalyst (e.g., 1-5% of the total charge).[4]

  • Heat the reaction mixture to reflux with vigorous stirring. Water produced during the reaction will be removed as an azeotrope and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (no more water is collected), cool the reaction mixture to room temperature.

Workup and Purification:

  • Neutralize the acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution in a separatory funnel.

  • Wash the organic layer with brine to remove any remaining aqueous impurities.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent and excess ethanol under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to obtain the final α-amyl cinnamic aldehyde diethyl acetal.

Synthesis Pathway

The following diagram illustrates the logical workflow for the synthesis of α-amyl cinnamic aldehyde diethyl acetal.

Synthesis_Workflow Reactants Reactants: α-Amyl Cinnamaldehyde Ethanol (excess) Reaction Acid-Catalyzed Acetalization (Reflux with water removal) Reactants->Reaction Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reaction CrudeProduct Crude Product Mixture Reaction->CrudeProduct Neutralization Neutralization (aq. NaHCO3 wash) CrudeProduct->Neutralization Drying Drying (Anhydrous Na2SO4) Neutralization->Drying Purification Purification (Vacuum Distillation) Drying->Purification FinalProduct α-Amyl Cinnamic Aldehyde Diethyl Acetal Purification->FinalProduct

Caption: Synthesis workflow of α-amyl cinnamic aldehyde diethyl acetal.

References

Physical and chemical properties of a-amyl cinnamic aldehyde diethyl acetal.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of α-amyl cinnamic aldehyde diethyl acetal, a synthetic fragrance ingredient valued for its floral, leafy odor. While primarily used in the fragrance industry, an understanding of its chemical characteristics is pertinent for researchers in various fields, including materials science and organic synthesis. This document outlines its properties, synthesis, and analytical characterization.

Core Physical and Chemical Properties

α-Amyl cinnamic aldehyde diethyl acetal, also known by its IUPAC name [(E)-2-(diethoxymethyl)hept-1-enyl]benzene, is a colorless to pale yellow oily liquid.[1][2] Its stability, particularly in alkaline conditions, makes it a valuable component in fragrance formulations for products like soaps.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of α-amyl cinnamic aldehyde diethyl acetal.

PropertyValueSource(s)
CAS Number 60763-41-9[1][3][4]
Molecular Formula C₁₈H₂₈O₂[3][4][5]
Molecular Weight 276.4 g/mol [1][3]
Boiling Point 371.8 °C at 760 mmHg[4]
Density 0.947 g/cm³[4]
Refractive Index 1.508[4]
Flash Point 127 °C (Closed Cup)[4]
Solubility Almost insoluble in water (0.033 g/L at 25 °C)[5]
Vapor Pressure 0.000160 mmHg[2]
XLogP3 5.04940[4]
Topological Polar Surface Area 18.5 Ų[5]

Synthesis and Experimental Protocols

The primary method for synthesizing α-amyl cinnamic aldehyde diethyl acetal is through the acid-catalyzed acetalization of α-amyl cinnamaldehyde.[1] This reaction involves the protection of the aldehyde functional group.

Experimental Protocol: Acid-Catalyzed Acetalization

This protocol describes a general method for the synthesis of α-amyl cinnamic aldehyde diethyl acetal.

Materials:

  • α-Amyl cinnamaldehyde

  • Ethanol (excess)

  • Acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid, or sulfuric acid)

  • A suitable solvent capable of forming an azeotrope with water (e.g., cyclohexane)

  • Dean-Stark apparatus

  • Reaction flask and condenser

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • To a reaction flask, add α-amyl cinnamaldehyde, an excess of ethanol, and the chosen solvent.

  • Add a catalytic amount of the acid catalyst to the mixture.

  • Assemble the Dean-Stark apparatus with the reaction flask and condenser.

  • Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the acetal.

  • Monitor the reaction progress by analyzing samples using a suitable technique (e.g., gas chromatography) until the α-amyl cinnamaldehyde is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a basic solution (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with water.

  • Separate the organic layer using a separatory funnel and dry it over a suitable drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude α-amyl cinnamic aldehyde diethyl acetal.

  • The crude product can be further purified by vacuum distillation.

Chemical Reactivity and Stability

The diethyl acetal group in α-amyl cinnamic aldehyde diethyl acetal serves as a protecting group for the aldehyde functionality.[1] This protection is crucial in multi-step syntheses where the aldehyde group would otherwise react under conditions intended for other parts of the molecule.[1] The acetal is stable in neutral and alkaline conditions but can be hydrolyzed back to the aldehyde under acidic conditions.[1]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for the structural determination of α-amyl cinnamic aldehyde diethyl acetal.[1] Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each nucleus, confirming the structure of the molecule.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of α-amyl cinnamic aldehyde diethyl acetal via acid-catalyzed acetalization.

Synthesis_Workflow Reactants α-Amyl Cinnamaldehyde + Ethanol (excess) + Acid Catalyst Reaction Acid-Catalyzed Acetalization (Reflux with water removal) Reactants->Reaction Workup Neutralization & Washing Reaction->Workup Purification Drying & Solvent Removal Workup->Purification Product α-Amyl Cinnamic Aldehyde Diethyl Acetal Purification->Product

Caption: Workflow for the synthesis of α-amyl cinnamic aldehyde diethyl acetal.

Signaling Pathways and Biological Activity

Currently, there is no significant body of research indicating that α-amyl cinnamic aldehyde diethyl acetal is involved in specific signaling pathways or possesses notable biological activity relevant to drug development. Its primary application is in the fragrance industry, and toxicological studies have focused on its potential for skin sensitization.[6][7] Research has shown it to be non-mutagenic in the Ames test.[6] As such, diagrams of signaling pathways are not applicable to the current understanding of this compound.

Conclusion

α-Amyl cinnamic aldehyde diethyl acetal is a well-characterized synthetic compound with established physical and chemical properties. Its synthesis via acid-catalyzed acetalization is a standard and efficient method. While its primary role is as a fragrance ingredient, the principles of its synthesis and its chemical stability are of interest to the broader chemical and materials science communities. Further research into potential novel applications of this and related acetals could be a fruitful area of investigation.

References

In-Depth Technical Guide: Alpha-Amyl Cinnamic Aldehyde Diethyl Acetal (CAS No. 60763-41-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-amyl cinnamic aldehyde diethyl acetal, with the CAS number 60763-41-9, is a synthetic fragrance ingredient valued for its mild, floral, and slightly leafy aroma.[1] Chemically, it is classified as a symmetrical acetal derived from α-amylcinnamaldehyde and ethanol.[1] Its stability, particularly in alkaline conditions, makes it a versatile component in various consumer products.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, safety data, and analytical methodologies, tailored for a scientific audience.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of alphthis compound.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 60763-41-9[1][2]
Molecular Formula C₁₈H₂₈O₂[1][2]
Molecular Weight 276.41 g/mol [1]
Appearance Almost colorless oily liquid[1][2]
Specific Gravity 0.93100 to 0.93900 @ 20.00 °C[3]
Flash Point 162.00 °F (72.22 °C) TCC[1][3]
Solubility Insoluble in water[2]

Table 2: Predicted Spectroscopic Data

Spectroscopy DataReference
¹H NMR Aromatic (C₆H₅): ~7.2-7.4 ppm (Multiplet, 5H); Vinylic (=CH-Ph): Not specified; Acetal (CH): Not specified; Methylene (-OCH₂CH₃): Not specified; Amyl Chain (-CH₂-): Not specified; Methyl (-CH₃): Not specified[1]
¹³C NMR Provides data on the chemical environment of each carbon atom, including quaternary carbons of the aromatic ring and the double bond.[1]
IR (Infrared) 3100-3000 cm⁻¹ (C-H Stretch, Aromatic & Vinylic); 3000-2850 cm⁻¹ (C-H Stretch, Aliphatic); 1680-1640 cm⁻¹ (C=C Stretch, Alkene); 1600-1450 cm⁻¹ (C=C Stretch, Aromatic Ring); 1200-1020 cm⁻¹ (C-O Stretch, Acetal)[1]

Synthesis

The primary method for synthesizing alphthis compound is through the acid-catalyzed acetalization of alpha-amyl cinnamaldehyde with ethanol.[1] This reversible reaction is typically driven to completion by removing the water formed, often via azeotropic distillation.[1]

Experimental Protocol: Synthesis using a Solid Acid Catalyst

A patented method describes the use of a solid acid catalyst, which offers milder reaction conditions and easier product purification compared to traditional mineral acids.[4]

Materials:

  • Alpha-amyl cinnamaldehyde

  • Ethanol

  • Solid acid catalyst (e.g., silica gel-supported zirconium sulfate)[4]

  • Cyclohexane or benzene (as a water-carrying agent)[4]

Procedure:

  • In a reaction vessel, charge alpha-amyl cinnamaldehyde and the water-carrying agent (1-5% of the total charge).[4]

  • Add ethanol in a molar ratio of 1.5 to 3.0 equivalents to alpha-amyl cinnamaldehyde.[4]

  • Introduce the solid acid catalyst, amounting to 1-5% of the total charge.[4]

  • Stir the mixture and heat to a reaction temperature of 80-120 °C.[5]

  • Monitor the reaction progress using gas chromatography. The reaction is considered complete when the alpha-amyl cinnamaldehyde content is less than 2%.[5]

  • After completion, cool the reaction mixture and wash it to remove the catalyst and any unreacted starting materials.

  • The organic layer is then subjected to fractional distillation under reduced pressure (1000-3000 Pa) at a temperature of 150-180 °C to yield the purified alphthis compound.[5]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Alpha-amyl cinnamaldehyde Alpha-amyl cinnamaldehyde Acetalization (80-120 °C) Acetalization (80-120 °C) Alpha-amyl cinnamaldehyde->Acetalization (80-120 °C) Ethanol Ethanol Ethanol->Acetalization (80-120 °C) Solid Acid Catalyst Solid Acid Catalyst Solid Acid Catalyst->Acetalization (80-120 °C) Washing Washing Acetalization (80-120 °C)->Washing Layer Separation Layer Separation Washing->Layer Separation Fractional Distillation Fractional Distillation Layer Separation->Fractional Distillation Purified Product Purified Product Fractional Distillation->Purified Product

Synthesis Workflow Diagram

Biological Activity and Safety Profile

For drug development professionals, understanding the biological activity and safety profile of a compound is paramount. Research on alphthis compound has primarily focused on its toxicological and dermatological effects as a fragrance ingredient.

Toxicology
  • Genotoxicity: The compound has been evaluated in a bacterial reverse mutation assay (Ames test) and was found to be non-mutagenic.[6] Additionally, a read-across to a similar compound, cinnamic aldehyde dimethyl acetal, in an in vitro micronucleus test showed no clastogenic activity.[6] Based on available data, it does not present a concern for genotoxic potential.[6]

  • Repeated Dose Toxicity: There is no available data on repeated dose toxicity for this specific compound or suitable read-across materials.[6]

  • Reproductive Toxicity: No reproductive toxicity data is available.[6]

Dermatological Effects
  • Skin Sensitization: Alphthis compound is considered a skin sensitizer.[6] A No Expected Sensitization Induction Level (NESIL) has been established at 820 μg/cm².[6]

Mechanism of Action

There is no evidence in the reviewed literature to suggest a specific pharmacological mechanism of action or interaction with biological signaling pathways relevant to therapeutic drug development. Its biological effects appear to be limited to localized skin reactions.

Safety_Assessment_Logic Compound Compound Genotoxicity Genotoxicity Compound->Genotoxicity Skin Sensitization Skin Sensitization Compound->Skin Sensitization Ames Test Ames Test Genotoxicity->Ames Test Micronucleus Test (Read-across) Micronucleus Test (Read-across) Genotoxicity->Micronucleus Test (Read-across) Result_Genotox No Genotoxic Potential Ames Test->Result_Genotox Micronucleus Test (Read-across)->Result_Genotox NESIL Determination NESIL Determination Skin Sensitization->NESIL Determination Result_Sensitization Skin Sensitizer NESIL Determination->Result_Sensitization

Safety Assessment Logic Diagram

Conclusion

Alphthis compound (CAS No. 60763-41-9) is a well-characterized fragrance ingredient with established physicochemical properties and synthesis routes. From a drug development perspective, the available data indicates a lack of significant systemic toxicity or interaction with known biological pathways, with the primary safety concern being skin sensitization. This information is crucial for researchers and scientists in evaluating its potential use in formulations where dermal contact is a factor and for understanding its overall toxicological profile.

References

An In-depth Technical Guide to α-Amyl Cinnamic Aldehyde Diethyl Acetal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of α-amyl cinnamic aldehyde diethyl acetal, a synthetic fragrance ingredient also utilized in organic synthesis. This document details its chemical and physical properties, synthesis protocols, and potential applications, presenting data in a structured format for ease of reference by professionals in research and development.

Chemical and Physical Properties

α-Amyl cinnamic aldehyde diethyl acetal is a colorless to pale yellow oily liquid known for its characteristic floral, leafy odor.[1] It is a symmetric acetal formed from the reaction of α-amylcinnamaldehyde with two equivalents of ethanol.[1] This structure contributes to its stability, particularly in alkaline environments, making it a valuable component in various formulations.[1]

Table 1: Physicochemical Properties of α-Amyl Cinnamic Aldehyde Diethyl Acetal

PropertyValueReference
Molecular Weight 276.4 g/mol [1]
276.41956000 g/mol [2]
276.41372 g/mol [3]
Molecular Formula C₁₈H₂₈O₂[1][3]
CAS Number 60763-41-9[1]
Appearance Almost colorless oily liquid[1]
Odor Floral, leafy[1]
Specific Gravity 0.931 to 0.939 @ 20°C[2]
Flash Point 162.00 °F TCC (72.22 °C)[1][2]
Solubility Almost insoluble in water (0.033 g/L @ 25°C)[3]
XLogP3-AA 5.6[2][3]

Experimental Protocols

The primary method for synthesizing α-amyl cinnamic aldehyde diethyl acetal is through the acid-catalyzed acetalization of α-amyl cinnamaldehyde with ethanol.[1] This reversible reaction is typically driven to completion by removing the water formed during the process.[1]

Classical Acid-Catalyzed Acetalization

This widely used method employs a strong acid catalyst to facilitate the reaction between α-amylcinnamaldehyde and an excess of ethanol.[1]

Materials:

  • α-Amyl cinnamaldehyde

  • Ethanol (excess)

  • Acid catalyst (e.g., hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid)[1]

  • Dean-Stark apparatus for azeotropic distillation

  • Reaction vessel

  • Heating mantle

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus for purification

Procedure:

  • Combine α-amyl cinnamaldehyde, excess ethanol, and the acid catalyst in a reaction vessel equipped with a Dean-Stark apparatus.

  • Heat the mixture to reflux. The water produced during the reaction will be removed as an azeotrope with the solvent, driving the equilibrium towards the formation of the acetal.[1]

  • Monitor the reaction progress by observing the amount of water collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid catalyst with a suitable base, such as a saturated sodium bicarbonate solution.

  • Extract the organic layer using a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude product by vacuum distillation to obtain pure α-amyl cinnamic aldehyde diethyl acetal.

Metal-Catalyzed Hydroalkoxylation

A more modern and efficient approach involves the use of solid acid catalysts. This method offers milder reaction conditions and easier product purification.[1]

Materials:

  • α-Amyl cinnamaldehyde

  • Ethanol

  • Solid acid catalyst (e.g., zeolites, ion-exchange resins)

  • Reaction vessel with stirring

  • Heating apparatus

  • Filtration setup

  • Distillation apparatus

Procedure:

  • Charge the reaction vessel with α-amyl cinnamaldehyde, ethanol, and the solid acid catalyst.

  • Heat the mixture with stirring to the desired reaction temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).

  • Upon completion, cool the reaction mixture.

  • Separate the solid catalyst by filtration. The catalyst can often be regenerated and reused.

  • Remove the excess ethanol from the filtrate by distillation.

  • Purify the resulting crude product by vacuum distillation.

Synthesis Pathway and Logical Relationships

The synthesis of α-amyl cinnamic aldehyde diethyl acetal from α-amyl cinnamaldehyde and ethanol is a classic example of an acid-catalyzed condensation reaction. The process involves the formation of a hemiacetal intermediate, which is then converted to the diethyl acetal through dehydration.[1]

synthesis_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product alpha_amyl_cinnamaldehyde α-Amyl Cinnamaldehyde hemiacetal Hemiacetal Intermediate alpha_amyl_cinnamaldehyde->hemiacetal + Ethanol ethanol Ethanol ethanol->hemiacetal acid_catalyst Acid Catalyst (e.g., H₂SO₄, p-TSA) acid_catalyst->hemiacetal Protonation diethyl_acetal α-Amyl Cinnamic Aldehyde Diethyl Acetal hemiacetal->diethyl_acetal + Ethanol - H₂O water Water hemiacetal->water

Synthesis pathway of α-amyl cinnamic aldehyde diethyl acetal.

Applications

The primary application of α-amyl cinnamic aldehyde diethyl acetal is in the fragrance industry. Its stability makes it a valuable ingredient in various consumer products, including soaps, detergents, and cosmetics.[1] In organic synthesis, the diethyl acetal group can serve as a protecting group for the aldehyde functionality of α-amylcinnamaldehyde, which is particularly useful in multi-step syntheses where the aldehyde group needs to be preserved during reactions targeting other parts of the molecule.[1] The acetal can be readily hydrolyzed back to the aldehyde under acidic conditions.[1]

References

Solubility Profile of α-Amyl Cinnamic Aldehyde Diethyl Acetal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-amyl cinnamic aldehyde diethyl acetal (ACA diethyl acetal) is a widely used fragrance ingredient, valued for its soft, floral, jasmine-like aroma and its stability in various product bases. As an acetal, it is generally more stable than its corresponding aldehyde, α-amyl cinnamic aldehyde, particularly in alkaline media. Understanding the solubility of ACA diethyl acetal in different solvents is critical for formulation development, ensuring product stability, and optimizing performance in a wide range of applications, from fine fragrances to personal care products. This technical guide provides a comprehensive overview of the available solubility data for ACA diethyl acetal, detailed experimental protocols for solubility determination, and a workflow for assessing its solubility characteristics.

Core Concepts: Solubility of Fragrance Ingredients

The solubility of a fragrance ingredient like α-amyl cinnamic aldehyde diethyl acetal is governed by its molecular structure. The presence of a large nonpolar aromatic ring and a long alkyl chain (amyl group) contributes to its lipophilic ("oil-loving") nature. The diethyl acetal group, while containing oxygen atoms, does not impart significant polarity to the molecule. This structure suggests a general preference for nonpolar organic solvents over polar solvents like water. For formulators, achieving a stable and clear solution requires selecting a solvent or solvent system that matches the polarity of the fragrance molecule.

Quantitative Solubility Data

Table 1: Solubility of α-Amyl Cinnamic Aldehyde Diethyl Acetal

SolventTemperature (°C)SolubilityNotes
Water250.2275 mg/LEstimated value[1].
Water250.033 g/L (33 mg/L)Source indicates "almost insoluble"[2].
Water241.86 mg/L-
AlcoholNot SpecifiedSolubleQualitative description; no quantitative data available[1].

Note: The discrepancies in the reported water solubility values may be due to the use of different methodologies (e.g., experimental vs. computational estimation).

While specific data for other organic solvents is lacking, based on its chemical structure and the general solubility of similar fragrance acetals, it is anticipated to be soluble in common cosmetic and fragrance solvents such as:

  • Ethanol and other alcohols

  • Propylene glycol

  • Isopropyl myristate

  • Mineral oil and other hydrocarbons

  • Diethyl phthalate

Experimental Protocols for Solubility Determination

For researchers and formulators who need to determine the solubility of α-amyl cinnamic aldehyde diethyl acetal in specific solvent systems, standardized methods should be employed. The following is a detailed methodology based on the principles of the OECD Guideline 105 for Testing of Chemicals, which is a widely accepted standard for determining water solubility. This protocol can be adapted for use with organic solvents.

Protocol: Determination of Solubility by the Flask Method

This method is suitable for substances with a solubility of less than 10 g/L and is appropriate for determining the solubility of α-amyl cinnamic aldehyde diethyl acetal in various solvents.

1. Principle:

A supersaturated solution of the test substance in the chosen solvent is agitated at a constant temperature. Once equilibrium is reached, the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

2. Apparatus:

  • Constant temperature bath or shaker incubator, capable of maintaining the temperature within ± 0.5°C.

  • Glass flasks with sufficient volume.

  • Centrifuge, capable of at least 2500g.

  • Analytical instrumentation appropriate for the substance (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometer).

  • Calibrated analytical balance.

3. Procedure:

  • Preparation: Add an excess amount of α-amyl cinnamic aldehyde diethyl acetal to a flask containing the solvent of interest. The excess solid should be visible.

  • Equilibration: Place the flask in a constant temperature bath and agitate for a sufficient period to reach equilibrium. A preliminary test can determine the time required to reach equilibrium (e.g., 24, 48, and 72 hours).

  • Phase Separation: After equilibration, cease agitation and allow the solution to stand in the constant temperature bath for at least 24 hours to allow for phase separation. If a stable suspension is present, centrifugation is required.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear liquid phase).

  • Analysis: Determine the concentration of α-amyl cinnamic aldehyde diethyl acetal in the sample using a validated analytical method.

  • Replicates: The experiment should be performed in at least triplicate.

4. Data and Reporting:

  • Report the mean solubility value with the standard deviation.

  • Specify the temperature at which the measurement was conducted.

  • Detail the analytical method used for concentration determination.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of α-amyl cinnamic aldehyde diethyl acetal.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_reporting Reporting start Start add_excess Add excess ACA diethyl acetal to solvent in flask start->add_excess agitate Agitate at constant temperature add_excess->agitate check_equilibrium Preliminary test to determine time to equilibrium agitate->check_equilibrium stand Let stand for >24h agitate->stand check_equilibrium->agitate centrifuge Centrifuge if necessary stand->centrifuge Suspension present? sample Withdraw supernatant stand->sample centrifuge->sample analyze Determine concentration (e.g., HPLC, GC) sample->analyze replicate Perform in triplicate analyze->replicate report Report mean solubility and standard deviation replicate->report

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for α-amyl cinnamic aldehyde diethyl acetal in various organic solvents remains a gap in the publicly available literature, its qualitative solubility in alcohols and its very low solubility in water are established. Its chemical structure strongly suggests good solubility in common nonpolar cosmetic and fragrance solvents. For precise formulation work, it is recommended that researchers and drug development professionals determine the solubility in their specific solvent systems using a standardized protocol, such as the adapted OECD Guideline 105 method detailed in this guide. This will ensure accurate and reproducible results, leading to the development of stable and effective products.

References

Spectroscopic Profile of α-Amyl Cinnamic Aldehyde Diethyl Acetal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for α-amyl cinnamic aldehyde diethyl acetal (ACA diethyl acetal), a key fragrance ingredient. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This information is critical for quality control, structural elucidation, and the development of new formulations in the fragrance and related industries.

Chemical Structure and Properties

  • IUPAC Name: 2-(diethoxymethyl)-1-phenylhept-1-ene

  • CAS Number: 60763-41-9[1][2]

  • Molecular Formula: C₁₈H₂₈O₂[3]

  • Molecular Weight: 276.42 g/mol [4]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for α-amyl cinnamic aldehyde diethyl acetal. While experimental spectra are referenced in databases such as PubChem, publicly available detailed peak lists with assignments are limited.[5] The data presented here is a consolidation of predicted values and characteristic spectral features for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2 - 7.5m5HAromatic protons (C₆H₅)
~6.5s1HVinylic proton
~4.5s1HAcetal proton (-CH(OEt)₂)
~3.4 - 3.6q4HMethylene protons (-OCH₂CH₃)
~2.2t2HMethylene protons adjacent to double bond
~1.2 - 1.6m6HMethylene protons of amyl group
~1.1t6HMethyl protons (-OCH₂CH₃)
~0.9t3HMethyl protons of amyl group

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~140Quaternary aromatic carbon
~128 - 130Aromatic CH carbons
~138Vinylic carbon (quaternary)
~125Vinylic carbon (CH)
~101Acetal carbon (-CH(OEt)₂)
~60Methylene carbons (-OCH₂CH₃)
~32Methylene carbon of amyl group
~30Methylene carbon of amyl group
~29Methylene carbon of amyl group
~22Methylene carbon of amyl group
~15Methyl carbons (-OCH₂CH₃)
~14Methyl carbon of amyl group
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3000 - 3100C-H StretchAromatic/Vinylic
2850 - 3000C-H StretchAliphatic
1600, 1495, 1450C=C StretchAromatic Ring
~1650C=C StretchAlkene
1050 - 1150C-O StretchAcetal (strong)
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

m/zProposed Fragment
276[M]⁺ (Molecular Ion)
231[M - OCH₂CH₃]⁺
205[M - C₅H₁₁]⁺
103[CH(OCH₂CH₃)₂]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation and sample purity.

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-25 mg of α-amyl cinnamic aldehyde diethyl acetal in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆).[6]

    • The solvent should be chosen based on the solubility of the compound and to avoid overlapping signals with the analyte.

    • Filter the solution through a pipette with a cotton or glass wool plug to remove any particulate matter.[7]

    • Transfer the filtered solution to a clean, dry 5 mm NMR tube.[8]

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.

    • For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in structural elucidation and assignment of proton and carbon signals.

Infrared (IR) Spectroscopy
  • Sample Preparation (Liquid Sample):

    • As α-amyl cinnamic aldehyde diethyl acetal is a liquid at room temperature, it can be analyzed directly as a thin film.[9]

    • Place a small drop of the neat liquid between two IR-transparent salt plates (e.g., NaCl or KBr).[10]

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal.[11]

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[12]

    • Acquire a background spectrum of the empty salt plates or ATR crystal before running the sample.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Due to its volatility, Gas Chromatography (GC) is the preferred method for introducing the sample into the mass spectrometer.[13]

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane).

  • GC-MS Parameters:

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is typically used for fragrance analysis.

    • Injection: Inject a small volume (e.g., 1 µL) of the dilute solution into the GC inlet.

    • Oven Program: A temperature gradient program is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

    • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments for library matching.

  • Data Acquisition:

    • The mass spectrometer will scan a range of m/z values (e.g., 40-500 amu) to detect the molecular ion and its fragments.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of α-amyl cinnamic aldehyde diethyl acetal.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of ACA Diethyl Acetal Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR IR IR Spectroscopy (Thin Film or ATR) Purification->IR MS GC-MS Analysis Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity QC Quality Control Purity->QC

Caption: Workflow for Spectroscopic Analysis.

This comprehensive guide provides the foundational spectroscopic information and experimental considerations for working with α-amyl cinnamic aldehyde diethyl acetal. For mission-critical applications, it is always recommended to acquire experimental data on the specific sample being used for confirmation.

References

A Technical Guide to α-Amyl Cinnamic Aldehyde Diethyl Acetal: Synthesis, Properties, and a Review of Its Natural Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of α-amyl cinnamic aldehyde diethyl acetal, a synthetic fragrance ingredient. While the initial premise of this document was to explore its natural occurrence, extensive database searches indicate that this compound is not found in nature.[1][2][3][4] Therefore, this guide will address the synthesis of α-amyl cinnamic aldehyde diethyl acetal, the natural occurrence of its precursor, α-amyl cinnamic aldehyde, and its relevant chemical and physical properties.

Natural Occurrence: A Case of Mistaken Identity

Contrary to inquiries about its natural sources, α-amyl cinnamic aldehyde diethyl acetal is a synthetic compound that has not been reported to occur in nature.[1][2][3][4] It is synthesized industrially for use as a fragrance ingredient in a variety of consumer products.

The likely source of confusion regarding its natural occurrence stems from its precursor, α-amyl cinnamic aldehyde (also known as amyl cinnamal). This aldehyde has been identified in some natural sources, including soybean and black tea.[5][6]

Synthesis of α-Amyl Cinnamic Aldehyde Diethyl Acetal

The primary method for synthesizing α-amyl cinnamic aldehyde diethyl acetal is through the acid-catalyzed acetalization of α-amyl cinnamic aldehyde with ethanol.[7]

The synthesis involves the reaction of α-amyl cinnamic aldehyde with two equivalents of ethanol in the presence of an acid catalyst to form the corresponding diethyl acetal and water.

G AmylCinnamicAldehyde α-Amyl Cinnamic Aldehyde AcidCatalyst Acid Catalyst DiethylAcetal α-Amyl Cinnamic Aldehyde Diethyl Acetal AmylCinnamicAldehyde->DiethylAcetal AmylCinnamicAldehyde->DiethylAcetal Ethanol + 2 Ethanol Ethanol->DiethylAcetal AcidCatalyst->DiethylAcetal Water + Water DiethylAcetal->Water

Caption: General reaction scheme for the synthesis of α-amyl cinnamic aldehyde diethyl acetal.

The following is a representative experimental protocol for the synthesis of α-amyl cinnamic aldehyde diethyl acetal.

Materials:

  • α-Amyl cinnamaldehyde

  • Ethanol (absolute)

  • Anhydrous p-toluenesulfonic acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Toluene

Procedure:

  • A mixture of α-amyl cinnamaldehyde, a molar excess of absolute ethanol, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield pure α-amyl cinnamic aldehyde diethyl acetal.

The following diagram illustrates the typical laboratory workflow for the synthesis and purification of α-amyl cinnamic aldehyde diethyl acetal.

G Reactants Combine α-Amyl Cinnamic Aldehyde, Ethanol, and Catalyst in Toluene Reflux Reflux with Dean-Stark Trap Reactants->Reflux Monitor Monitor Reaction by TLC/GC Reflux->Monitor Workup Cool and Perform Aqueous Workup (NaHCO3, Brine) Monitor->Workup Dry Dry Organic Layer (Anhydrous MgSO4) Workup->Dry Evaporate Filter and Evaporate Solvent Dry->Evaporate Purify Purify by Vacuum Distillation Evaporate->Purify Product α-Amyl Cinnamic Aldehyde Diethyl Acetal Purify->Product

Caption: Experimental workflow for the synthesis and purification of α-amyl cinnamic aldehyde diethyl acetal.

Physicochemical Data

The following table summarizes key physicochemical properties of α-amyl cinnamic aldehyde diethyl acetal.

PropertyValue
Molecular Formula C₁₈H₂₈O₂
Molecular Weight 276.42 g/mol
CAS Number 60763-41-9
Appearance Colorless to pale yellow oily liquid
Odor Floral, with green and fruity notes
Boiling Point Approximately 300 °C
Flash Point Approximately 92 °C
Solubility Insoluble in water; soluble in ethanol and propylene glycol

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available research on specific signaling pathways or significant biological activities associated with α-amyl cinnamic aldehyde diethyl acetal beyond its use as a fragrance ingredient. Its toxicological profile has been evaluated for safety in cosmetic applications.

Conclusion

α-Amyl cinnamic aldehyde diethyl acetal is a synthetic fragrance compound valued for its floral and green aroma. It is not known to occur naturally. The synthesis is straightforward, typically involving the acid-catalyzed acetalization of its corresponding aldehyde. Further research into the potential biological activities of this and related acetals could be a fruitful area of investigation for drug development professionals.

References

An In-depth Technical Guide to the Stereoisomers of Alpha-Amyl Cinnamic Aldehyde Diethyl Acetal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-amyl cinnamic aldehyde diethyl acetal is a synthetic fragrance ingredient valued for its floral, leafy odor, particularly in the formulation of jasmine-like scents. Its stability in alkaline conditions makes it a suitable component for soaps and detergents. This technical guide provides a comprehensive overview of the stereoisomers of alphthis compound, focusing on their synthesis, physicochemical properties, and analytical characterization. While primarily used in the fragrance industry, a thorough understanding of its isomeric forms is crucial for quality control and potential alternative applications.

The structure of alphthis compound possesses two main sources of stereoisomerism: a carbon-carbon double bond, which gives rise to (E) and (Z) isomers, and a chiral center at the acetal carbon, leading to (R) and (S) enantiomers. Consequently, four possible stereoisomers exist.

Physicochemical Properties

The commercially available alphthis compound is typically a mixture of its stereoisomers. The properties listed in the following table represent the mixture, unless otherwise specified. Specific data for individual stereoisomers is limited in publicly available literature.

PropertyValueReference
Molecular Formula C₁₈H₂₈O₂[1][2]
Molecular Weight 276.42 g/mol [1]
Appearance Almost colorless to pale yellow oily liquid[2][3]
Odor Floral, leafy[3]
Boiling Point 343.19 °C (EPI Suite)
Flash Point 162.00 °F (72.22 °C) TCC[3][4]
Specific Gravity 0.931 - 0.939 @ 20°C[4]
Refractive Index 1.497 @ 20°C
Water Solubility 0.2275 mg/L (EPI Suite)
log KOW 5.7 (EPI Suite)

Stereoisomers

Alphthis compound has one stereocenter, which means that two stereoisomers are possible. The molecule also contains a double bond, which can exist in either the (E) or (Z) configuration. Therefore, there are a total of four possible stereoisomers: (R,E), (S,E), (R,Z), and (S,Z). The IUPAC name for the (E)-isomer is [(E)-2-(diethoxymethyl)hept-1-enyl]benzene[1]. While the existence of these isomers is acknowledged, detailed characterization and separation of each individual stereoisomer are not extensively reported in the literature.

Synthesis of Alphthis compound

The synthesis of alphthis compound is achieved through the acetalization of alpha-amyl cinnamic aldehyde with ethanol in the presence of an acid catalyst. Both traditional Brønsted acids and modern solid acid catalysts can be employed.

Experimental Protocol: Synthesis using a Solid Acid Catalyst

This protocol is based on methods described in patent literature, which favor solid acid catalysts for their milder reaction conditions and easier work-up.

Materials:

  • Alpha-amyl cinnamic aldehyde

  • Ethanol

  • Solid acid catalyst (e.g., silica gel-supported zirconium sulfate)

  • Solvent for azeotropic distillation (e.g., cyclohexane or benzene)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add alpha-amyl cinnamic aldehyde, a molar excess of ethanol (typically 1.5 to 3.0 equivalents), and a catalytic amount of the solid acid catalyst (1-5% by weight of the total reactants).

  • Add a water-carrying agent like cyclohexane to the reaction mixture.

  • Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the solid acid catalyst.

  • Wash the filtrate with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to remove the solvent and excess ethanol.

  • The crude product can be further purified by vacuum distillation to obtain the final alphthis compound as a transparent liquid.

Analytical Characterization

The characterization of alphthis compound and its isomers relies on standard spectroscopic techniques.

Spectroscopic Data for (E)-alpha-Amylcinnamaldehyde diethyl acetal

The following data is available from PubChem for the (E)-isomer[1]:

  • ¹³C NMR Spectroscopy: Spectral data is available and can be used to identify the carbon skeleton of the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and to identify the compound based on its mass spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Expected characteristic absorptions include C-H stretches for aromatic and aliphatic groups, C=C stretches for the alkene and aromatic ring, and strong C-O stretches characteristic of the acetal group[3].

Separation of the (E) and (Z) isomers, as well as the enantiomers, would likely require specialized chromatographic techniques such as gas chromatography with a chiral stationary phase.

Logical Relationships and Workflows

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of alphthis compound.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants α-Amyl Cinnamic Aldehyde + Ethanol Reaction Acetalization Reaction (Reflux with Azeotropic Removal of Water) Reactants->Reaction Catalyst Solid Acid Catalyst Catalyst->Reaction Filtration Catalyst Removal (Filtration) Reaction->Filtration Crude Product Washing Neutralization and Washing (aq. NaHCO₃, Water) Filtration->Washing Drying Drying (Anhydrous MgSO₄) Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Distillation Final Purification (Vacuum Distillation) Concentration->Distillation Product α-Amyl Cinnamic Aldehyde Diethyl Acetal Distillation->Product

Caption: General workflow for the synthesis and purification of alphthis compound.

This guide provides a foundational understanding of the stereoisomers of alphthis compound for scientific and professional audiences. Further research is required to isolate and characterize each stereoisomer individually to fully elucidate their specific properties and potential applications.

References

An In-depth Technical Guide to the Acetal Formation Mechanism from Aldehydes and Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of acetal formation from aldehydes and alcohols. It is intended for an audience with a strong background in organic chemistry, such as researchers, scientists, and professionals in drug development. The document details the reaction mechanism, presents quantitative thermodynamic data, outlines experimental protocols, and includes visualizations to facilitate a deeper understanding of this fundamental organic transformation.

Introduction to Acetal Formation

Acetals are geminal-diether derivatives of aldehydes or ketones, characterized by a carbon atom bonded to two alkoxy (-OR) groups.[1][2] They are formed through the reaction of an aldehyde or ketone with two equivalents of an alcohol in the presence of an acid catalyst.[3][4] The formation of acetals is a reversible nucleophilic addition reaction to the carbonyl group.[1]

This reaction is of paramount importance in organic synthesis, primarily due to the stability of acetals in neutral or basic conditions. This stability allows acetals to serve as effective protecting groups for aldehydes and ketones during multi-step syntheses where these functional groups would otherwise react under basic or nucleophilic conditions.[5] The carbonyl group can be easily regenerated by hydrolysis of the acetal with aqueous acid.[5][6]

The Core Reaction Mechanism

The acid-catalyzed formation of an acetal from an aldehyde and an alcohol proceeds in two main stages: the initial formation of a hemiacetal intermediate, followed by the conversion of the hemiacetal to the final acetal product.[1] All steps in this mechanism are reversible.[3][6]

Stage 1: Hemiacetal Formation

A hemiacetal is a compound containing a carbon atom bonded to both a hydroxyl (-OH) group and an alkoxy (-OR) group.[5] Its formation from an aldehyde and an alcohol involves three key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (H-A). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][4] Alcohols are weak nucleophiles and require this activation of the carbonyl group to react efficiently.[1][3]

  • Nucleophilic Attack by Alcohol: A molecule of the alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon. This results in the formation of a protonated hemiacetal.[4]

  • Deprotonation: A base (such as the conjugate base of the acid catalyst, A⁻, or another alcohol molecule) removes the proton from the newly added oxygen, yielding the neutral hemiacetal intermediate and regenerating the acid catalyst.[4]

The equilibrium for hemiacetal formation typically favors the starting carbonyl compound, except in cases where a stable cyclic hemiacetal is formed, such as with many sugars.[3]

Stage 2: Acetal Formation from Hemiacetal

The hemiacetal intermediate then reacts further with a second equivalent of the alcohol to form the stable acetal. This stage involves four steps:

  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[4]

  • Elimination of Water: The lone pair of electrons on the adjacent ether oxygen assists in the departure of the water molecule, leading to the formation of a resonance-stabilized oxonium ion.[1][4]

  • Nucleophilic Attack by a Second Alcohol Molecule: A second molecule of the alcohol attacks the electrophilic carbon of the oxonium ion.[3]

  • Deprotonation: The resulting protonated acetal is deprotonated by a base to give the final acetal product and regenerate the acid catalyst.[3]

The overall reaction consumes one mole of aldehyde and two moles of alcohol to produce one mole of acetal and one mole of water.

Reaction Kinetics and Thermodynamics

The formation of acetals is a reversible equilibrium process.[6] To drive the reaction toward the formation of the acetal, the equilibrium must be shifted to the product side. According to Le Châtelier's principle, this can be achieved by:

  • Using an excess of the alcohol: This increases the concentration of a key reactant, favoring the forward reaction.[5]

  • Removing water as it is formed: This is the most common strategy. Water can be removed from the reaction mixture using a Dean-Stark apparatus, molecular sieves, or a drying agent.[5][7]

Conversely, to hydrolyze an acetal back to the parent aldehyde or ketone, an excess of water in the presence of an acid catalyst is used to shift the equilibrium in the reverse direction.[6]

Quantitative Data for Acetal Formation

The thermodynamic parameters for acetal formation provide insight into the spontaneity and equilibrium position of the reaction. The tables below summarize equilibrium constants (Keq) and standard molar reaction properties for selected acetalization reactions.

Table 1: Equilibrium Constants for Acetal Formation in Methanol at 25°C

Carbonyl CompoundKeq (M⁻¹)
Acetaldehyde37.0
Acetone0.02
Cyclohexanone0.3
Benzophenone~0.01
p-Methoxyacetophenone0.003

Source: Data compiled from various studies on acetal formation equilibria.[8][9][10]

Table 2: Thermodynamic Data for the Synthesis of Diethylacetal at 298 K

ParameterValue
Standard Molar Enthalpy of Reaction (ΔH⁰)-10,225.9 J·mol⁻¹
Standard Molar Gibbs Free Energy of Reaction (ΔG⁰)-269.3 J·mol⁻¹
Standard Molar Entropy of Reaction (ΔS⁰)-33.395 J·mol⁻¹·K⁻¹

Source: Thermodynamic and kinetic studies of diethylacetal synthesis.[11]

Visualizations

Acetal Formation Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of acid-catalyzed acetal formation.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of alpha-Amyl Cinnamic Aldehyde Diethyl Acetal

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alpha-amyl cinnamic aldehyde diethyl acetal, also known as jasminaldehyde diethyl acetal, is a valuable fragrance ingredient prized for its gentle, jasmine-like floral aroma with fruity and green nuances.[1][2] It is used in a variety of cosmetic and home care formulations.[3] The synthesis of this compound is a key process for the flavor and fragrance industry. This document outlines the primary laboratory protocols for the synthesis of alphthis compound, focusing on classical acid-catalyzed methods and more modern approaches using solid acid catalysts.

Physicochemical Properties

The target compound is a colorless to pale yellow oily liquid.[1][4] Key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 60763-41-9[1]
Molecular Formula C₁₈H₂₈O₂[5]
Molecular Weight 276.41 g/mol [5]
Appearance Colorless to pale yellow oily liquid[1][4]
Relative Density (25°C) 0.935 - 0.936[1]
Refractive Index (20°C) 1.497[1]
Flash Point 72°C (162°F)[1][2]
Solubility Insoluble in water; soluble in organic solvents like ethanol and propylene glycol.[1]

Experimental Protocols

Two primary synthetic routes are detailed below: classical Brønsted acid-catalyzed acetalization and a greener approach using a solid acid catalyst.

Protocol 1: Classical Acid-Catalyzed Acetalization

This method is the most conventional route, utilizing a strong protic acid to catalyze the reaction between α-amylcinnamaldehyde and an excess of ethanol.[6] The equilibrium is driven towards the product by removing the water formed during the reaction, often through azeotropic distillation.[6]

Materials:

  • α-Amyl Cinnamic Aldehyde

  • Ethanol (anhydrous)

  • Acid Catalyst (e.g., p-Toluenesulfonic acid (p-TSA), Sulfuric acid (H₂SO₄), or Hydrochloric acid (HCl))[6]

  • Toluene or Cyclohexane (as a water-carrying agent)[4]

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add α-amyl cinnamic aldehyde, a 3-5 fold molar excess of anhydrous ethanol, and a suitable water-carrying agent like toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid such as p-toluenesulfonic acid (e.g., 0.5-1 mol%).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with the toluene/ethanol. Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with brine to remove any remaining aqueous contaminants.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent and excess ethanol.

    • The crude product can be further purified by vacuum distillation to yield the final, high-purity alphthis compound.

Protocol 2: Solid Acid-Catalyzed Synthesis

This method offers a greener alternative to traditional protocols, avoiding corrosive mineral acids and simplifying product purification.[1] It utilizes a heterogeneous catalyst, such as silica gel-supported zirconium sulfate, which can be easily removed by filtration.[1]

Materials:

  • α-Amyl Cinnamic Aldehyde

  • Ethanol

  • Solid Acid Catalyst (e.g., Silica gel loaded zirconium sulfate (Zr(SO₄)₂/SiO₂))[1]

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Reaction kettle or round-bottom flask

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation column[4]

Procedure:

  • Reaction Setup: Charge a reaction vessel with α-amyl cinnamic aldehyde, ethanol, and the solid acid catalyst.[1]

  • Reaction: Heat the mixture under controlled temperature conditions (e.g., 80-120°C) for a specified duration (e.g., 4 hours).[4] The reaction conditions are generally mild.[1]

  • Catalyst Removal: After cooling the reaction mixture, the solid acid catalyst is removed by simple filtration.

  • Work-up:

    • The filtrate is washed with a sodium bicarbonate solution and then with brine.[1]

    • The organic layer is separated and dried over anhydrous sodium sulfate.

  • Purification:

    • The solvent and unreacted ethanol are removed under reduced pressure.

    • The crude product is then purified by fractional distillation under vacuum (e.g., 1000-3000 Pa pressure and a kettle temperature of 150-180°C) to obtain the final product with high purity.[4]

Quantitative Data Summary

The following table summarizes typical results obtained from the synthesis of alphthis compound.

ParameterValueMethodReference
Product Purity > 97%Solid Acid Catalyst[1][4]
α-Amyl Cinnamic Aldehyde Content < 3%Solid Acid Catalyst[1]
Refractive Index (20°C) 1.497Solid Acid Catalyst[1]
Relative Density (25°C) 0.936Solid Acid Catalyst[1]

Diagrams

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of alphthis compound.

G Reactants Reactants (α-Amyl Cinnamic Aldehyde, Ethanol) Reaction Acetalization Reaction (Heating, Water Removal) Reactants->Reaction Catalyst Acid Catalyst (Homogeneous or Heterogeneous) Catalyst->Reaction Neutralization Neutralization & Washing (Quench Catalyst, Remove Impurities) Reaction->Neutralization Drying Drying (Remove Water) Neutralization->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purification Purification (Vacuum Distillation) SolventRemoval->Purification Product Final Product (α-Amyl Cinnamic Aldehyde Diethyl Acetal) Purification->Product

Caption: General workflow for the synthesis of alphthis compound.

Mechanism of Acid-Catalyzed Acetalization

The reaction proceeds via the formation of a hemiacetal intermediate, which is then converted to the diethyl acetal.[6] The mechanism is detailed below.

G Protonation 1. Protonation of Carbonyl Oxygen (Aldehyde + H⁺) NucleophilicAttack 2. Nucleophilic Attack by Ethanol Protonation->NucleophilicAttack HemiacetalFormation 3. Deprotonation to form Hemiacetal NucleophilicAttack->HemiacetalFormation ProtonationOH 4. Protonation of Hydroxyl Group HemiacetalFormation->ProtonationOH WaterLoss 5. Loss of Water to form Carbocation ProtonationOH->WaterLoss SecondAttack 6. Attack by Second Ethanol Molecule WaterLoss->SecondAttack FinalDeprotonation 7. Deprotonation to form Diethyl Acetal SecondAttack->FinalDeprotonation

Caption: Mechanism of Brønsted acid-catalyzed acetal formation.

References

Application Notes and Protocols: Use of alpha-amyl Cinnamic Aldehyde Diethyl Acetal in Fragrance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-amyl cinnamic aldehyde diethyl acetal is a synthetic aroma chemical valued in the fragrance industry for its unique olfactory profile and enhanced stability compared to its parent aldehyde, alpha-amyl cinnamic aldehyde. This document provides detailed application notes and protocols for the use of alphthis compound in fragrance research and development. It is intended to guide researchers, scientists, and drug development professionals in exploring its potential applications, performance characteristics, and analytical evaluation.

Alphthis compound is characterized by a floral, slightly spicy, and waxy odor with jasmine-like nuances.[1][2] Its acetal structure contributes to increased stability in alkaline media, making it a suitable ingredient for perfuming soaps, detergents, and other personal care products.[3] These application notes will cover its chemical and physical properties, synthesis, performance data, stability, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of alphthis compound is fundamental for its effective application in fragrance formulations.

PropertyValueReference
Chemical Name 2-(diethoxymethyl)-1-phenylhept-1-ene
Synonyms alpha-Amylcinnamaldehyde diethyl acetal, Amyl cinnamic aldehyde diethyl acetal[4]
CAS Number 60763-41-9[4]
Molecular Formula C18H28O2
Molecular Weight 276.42 g/mol
Appearance Colorless to pale yellow oily liquid[5]
Odor Profile Floral, leafy, ethereal, with jasmine and red fruit aspects.[5]
Boiling Point 371.75 °C (estimated)[5]
Flash Point 72.22 °C (162.00 °F) TCC[5]
Solubility Soluble in alcohol; insoluble in water.[5]
Stability Good stability in low to neutral pH conditions. More stable than the corresponding aldehyde in alkaline environments.[5]

Synthesis Protocol

Alphthis compound is typically synthesized via the acid-catalyzed acetalization of alpha-amyl cinnamic aldehyde with ethanol.

Materials and Reagents
  • alpha-Amyl cinnamic aldehyde

  • Ethanol (anhydrous)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

  • Magnetic stirrer and heating mantle

Experimental Procedure
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add alpha-amyl cinnamic aldehyde (1 equivalent), ethanol (3 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.01 equivalents).

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is complete when no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent (toluene and excess ethanol) under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure alphthis compound.

Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Reactants alpha-Amyl Cinnamic Aldehyde Ethanol p-Toluenesulfonic Acid Toluene ReactionVessel Round-Bottom Flask with Dean-Stark Apparatus Reactants->ReactionVessel Charge Reflux Heat to Reflux ReactionVessel->Reflux AzeotropicRemoval Azeotropic Removal of Water Reflux->AzeotropicRemoval Monitoring Monitor Water Collection AzeotropicRemoval->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Washing Wash with NaHCO3 and Brine Cooling->Washing Drying Dry over MgSO4 Washing->Drying Filtration Filter Drying->Filtration SolventRemoval Rotary Evaporation Filtration->SolventRemoval VacuumDistillation Vacuum Distillation SolventRemoval->VacuumDistillation FinalProduct Pure alpha-Amyl Cinnamic Aldehyde Diethyl Acetal VacuumDistillation->FinalProduct

Caption: Workflow for the synthesis of alphthis compound.

Performance and Stability Data

Due to the limited availability of specific performance data for alphthis compound, data for the parent aldehyde and the dimethyl acetal are included for comparative purposes. Researchers should consider these as indicative and perform their own evaluations for specific applications.

Fragrance Substantivity

Substantivity refers to the longevity of a fragrance material on a particular substrate.

Fragrance MaterialSubstrateSubstantivity (hours)Reference
alpha-Amyl Cinnamic AldehydeSmelling Strip256
alpha-Amyl Cinnamic Aldehyde Dimethyl AcetalSmelling Strip16
alphthis compound Smelling StripData not available

Note: The substantivity of the diethyl acetal is expected to be within the range of the aldehyde and the dimethyl acetal. The higher molecular weight of the diethyl acetal may contribute to a longer substantivity compared to the dimethyl acetal.

Stability in Different Product Bases

The stability of a fragrance ingredient is crucial for its successful incorporation into consumer products.

Product Basealpha-Amyl Cinnamic Aldehydealphthis compound
Soap (alkaline pH) Prone to discoloration and degradationGenerally stable
Shampoo (neutral to slightly acidic pH) Generally stableStable
Lotion (neutral to slightly acidic pH) Generally stableStable
Ethanol-based Perfume (acidic pH) Can undergo oxidationGenerally stable

Note: The improved stability of the diethyl acetal in alkaline conditions is a key advantage over the parent aldehyde.[3]

Sensory Evaluation Protocol

Sensory evaluation is essential to characterize the odor profile of alphthis compound and its performance in a fragrance composition.

Objective

To assess the olfactory characteristics of alphthis compound, including its odor profile, intensity, and substantivity.

Materials
  • alphthis compound (10% solution in ethanol)

  • Smelling strips

  • Odor-free evaluation room

  • Panel of trained sensory analysts

Procedure
  • Preparation: Dip smelling strips into the 10% solution of the aroma chemical.

  • Initial Evaluation (Top Note): Immediately after dipping, the panel evaluates the initial odor impression.

  • Evaporation and Evaluation (Middle and Base Notes): The smelling strips are placed on a rack and evaluated at regular intervals (e.g., 15 min, 1 hr, 4 hrs, 8 hrs, 24 hrs) to assess the evolution of the odor profile and its substantivity.

  • Data Collection: Panelists record their observations using a standardized questionnaire, describing the odor characteristics and rating the intensity on a scale (e.g., 1 to 9).

Sensory Evaluation Workflow

G SamplePrep Prepare 10% Solution in Ethanol StripDipping Dip Smelling Strips SamplePrep->StripDipping InitialEval Initial Evaluation (Top Note) StripDipping->InitialEval Evaporation Evaporation over Time InitialEval->Evaporation IntervalEval Interval Evaluation (Middle & Base Notes) (15m, 1h, 4h, 8h, 24h) Evaporation->IntervalEval DataCollection Record Odor Profile & Intensity IntervalEval->DataCollection DataAnalysis Analyze Sensory Data DataCollection->DataAnalysis

Caption: Workflow for the sensory evaluation of a fragrance ingredient.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the quality control and analysis of fragrance materials.

Objective

To determine the purity of alphthis compound and to identify any potential impurities.

Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-550 amu

Sample Preparation

Prepare a 1% solution of alphthis compound in a suitable solvent such as ethanol or hexane.

Data Analysis

Identify the main peak corresponding to alphthis compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Calculate the relative peak area to determine the purity.

Olfactory Signaling Pathway

The perception of fragrance molecules like alphthis compound is initiated by their interaction with olfactory receptors in the nasal epithelium. This interaction triggers a complex signaling cascade.

Olfactory Signaling Pathway

G Odorant alpha-Amyl Cinnamic Aldehyde Diethyl Acetal OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP ATP to cAMP CNG_Channel Cyclic Nucleotide-gated Ion Channel cAMP->CNG_Channel Opens Ca_Na_Influx Ca2+ / Na+ Influx CNG_Channel->Ca_Na_Influx Allows Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization ActionPotential Action Potential Depolarization->ActionPotential Triggers OlfactoryBulb Signal to Olfactory Bulb ActionPotential->OlfactoryBulb

Caption: Simplified diagram of the olfactory signal transduction cascade.

Conclusion

Alphthis compound is a valuable fragrance ingredient with a desirable floral and spicy odor profile and enhanced stability, particularly in alkaline products. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize and evaluate this aroma chemical in their fragrance development projects. Further research to generate specific performance data for the diethyl acetal in various applications would be highly beneficial for the fragrance industry.

References

Application of α-Amyl Cinnamic Aldehyde Diethyl Acetal as a Perfuming Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Amyl cinnamic aldehyde diethyl acetal is a synthetic fragrance ingredient valued for its soft, floral, and slightly green aroma, reminiscent of jasmine.[1] Its stability, particularly in alkaline conditions, makes it a versatile component in a wide range of perfumed products. This document provides detailed application notes and experimental protocols for the effective use of α-amyl cinnamic aldehyde diethyl acetal in fragrance formulations.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of α-amyl cinnamic aldehyde diethyl acetal is crucial for its effective application in fragrance formulations.

PropertyValueReference
Molecular Formula C₁₈H₂₈O₂[2]
Molecular Weight 276.42 g/mol [2]
Appearance Colorless to pale yellow oily liquid[3]
Odor Profile Soft, floral, jasmine-like, with green nuances[4]
Boiling Point > 250 °C[2]
Flash Point 127 °C[2]
Solubility Insoluble in water; soluble in ethanol and propylene glycol[3]
CAS Number 60763-41-9[2]

Application in Perfumery

α-Amyl cinnamic aldehyde diethyl acetal is primarily used as a modifier and fixative in floral fragrance compositions, especially in jasmine and tuberose accords. Its stability in various media allows for its incorporation into a diverse range of products.

Recommended Usage Levels:

Product TypeRecommended Concentration (%)
Fine Fragrance2.0 - 10.0
Soap0.5 - 2.0
Detergent0.2 - 1.0
Shampoo0.5 - 1.5
Body Lotion0.5 - 2.0

Key Application Areas:

  • Fine Fragrances: Provides a smooth, floral heart to jasmine and white floral bouquets.

  • Soaps and Detergents: Its alkali stability makes it an excellent choice for laundry and cleaning products.

  • Cosmetics and Personal Care: Used in creams, lotions, and shampoos to impart a delicate floral scent.[5]

Experimental Protocols

The following protocols provide standardized methods for evaluating the performance of α-amyl cinnamic aldehyde diethyl acetal in fragrance applications.

4.1. Sensory Analysis Protocol

This protocol outlines the procedure for the sensory evaluation of α-amyl cinnamic aldehyde diethyl acetal to characterize its odor profile and intensity.

4.1.1. Materials

  • α-Amyl cinnamic aldehyde diethyl acetal

  • Ethanol (perfumer's grade)

  • Glass beakers

  • Pipettes

  • Smelling strips

  • Odor-free evaluation room

4.1.2. Procedure

  • Prepare a 10% solution of α-amyl cinnamic aldehyde diethyl acetal in ethanol.

  • Dip a clean smelling strip into the solution, ensuring it is saturated but not dripping.

  • Allow the solvent to evaporate for approximately 30 seconds.

  • Present the smelling strip to a panel of trained sensory analysts in a controlled, odor-free environment.[6]

  • Panelists should evaluate the odor at three time points:

    • Top note (initial impression): Immediately after solvent evaporation.

    • Heart note (main character): After 15-30 minutes.

    • Base note (dry-down): After 2-4 hours.

  • Panelists should record their observations using a standardized fragrance vocabulary, noting odor characteristics, intensity, and any changes over time.[7]

4.2. Stability Testing Protocol

This protocol is designed to assess the stability of α-amyl cinnamic aldehyde diethyl acetal in a finished product base (e.g., soap, lotion).

4.2.1. Materials

  • α-Amyl cinnamic aldehyde diethyl acetal

  • Unfragranced product base (e.g., soap noodles, lotion base)

  • Glass jars with airtight lids

  • Oven capable of maintaining 40°C ± 2°C

  • Refrigerator capable of maintaining 4°C ± 2°C

  • UV light chamber

4.2.2. Procedure

  • Prepare two batches of the product base: one with the desired concentration of α-amyl cinnamic aldehyde diethyl acetal and a control batch without any fragrance.

  • Divide each batch into three sets of samples in airtight glass jars.

  • Store the sample sets under the following conditions for a period of 12 weeks:[1][8]

    • Set 1: Accelerated aging at 40°C.

    • Set 2: Refrigerated at 4°C.

    • Set 3: Room temperature (20-25°C) with exposure to UV light (12 hours/day).

  • Evaluate the samples weekly for the first month and then bi-weekly for the remainder of the test period.

  • Assess the following parameters at each evaluation point:[9][10]

    • Odor: Compare the fragranced sample to the control and a freshly prepared standard. Note any changes in odor character or intensity.

    • Color: Observe any discoloration of the product.

    • pH: Measure the pH of the product base.

    • Viscosity: Assess any changes in the product's consistency.

    • Phase Separation: For emulsions, check for any signs of separation.

4.3. Formulation Protocol: Jasmine Accord

This protocol provides a starting point for incorporating α-amyl cinnamic aldehyde diethyl acetal into a classic jasmine fragrance accord.

4.3.1. Materials

  • α-Amyl cinnamic aldehyde diethyl acetal

  • Benzyl acetate

  • Hedione (Methyl dihydrojasmonate)

  • Indole (10% solution in ethanol)

  • Ylang-ylang essential oil

  • Benzyl salicylate

  • Ethanol (perfumer's grade)

  • Glass beakers

  • Pipettes

  • Digital scale

4.3.2. Procedure

  • Accurately weigh and combine the following ingredients in a glass beaker:

    • Benzyl acetate: 30 parts

    • Hedione: 25 parts

    • α-Amyl cinnamic aldehyde diethyl acetal: 15 parts

    • Ylang-ylang essential oil: 10 parts

    • Benzyl salicylate: 10 parts

    • Indole (10% solution): 5 parts

  • Mix the ingredients thoroughly until a homogenous solution is formed.

  • Allow the concentrate to mature for at least 48 hours in a cool, dark place.

  • Dilute the matured concentrate with ethanol to the desired final fragrance concentration (e.g., 15-20% for an Eau de Parfum).

  • Age the final fragrance for a minimum of 4 weeks before evaluation and use.

Synthesis Protocol

The synthesis of α-amyl cinnamic aldehyde diethyl acetal is typically achieved through the acetalization of α-amyl cinnamic aldehyde with ethanol in the presence of an acid catalyst.[4]

5.1. Materials

  • α-Amyl cinnamic aldehyde

  • Ethanol (absolute)

  • Solid acid catalyst (e.g., Amberlyst-15) or p-Toluenesulfonic acid

  • Toluene

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

5.2. Procedure

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add α-amyl cinnamic aldehyde, a 1.5 molar excess of ethanol, and a catalytic amount of the acid catalyst.

  • Add toluene as an azeotropic solvent to facilitate the removal of water.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent (toluene and excess ethanol) under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation to yield pure α-amyl cinnamic aldehyde diethyl acetal.

Diagrams

6.1. Experimental Workflow: Stability Testing

Stability_Testing_Workflow cluster_params Evaluation Parameters prep Sample Preparation (Fragranced and Control) storage Storage Conditions - 40°C (Accelerated) - 4°C (Refrigerated) - RT + UV Light prep->storage eval Weekly/Bi-weekly Evaluation storage->eval analysis Data Analysis and Reporting eval->analysis odor Odor eval->odor color Color eval->color ph pH eval->ph viscosity Viscosity eval->viscosity phase Phase Separation eval->phase Fragrance_Formulation cluster_ingredients Key Ingredients concept Fragrance Concept (e.g., Jasmine) ingredient Ingredient Selection concept->ingredient formulation Formulation and Blending ingredient->formulation acetal α-Amyl Cinnamic Aldehyde Diethyl Acetal ingredient->acetal modifiers Modifiers (e.g., Hedione) ingredient->modifiers base_notes Base Notes (e.g., Benzyl Salicylate) ingredient->base_notes maturation Maturation formulation->maturation dilution Dilution maturation->dilution evaluation Sensory Evaluation dilution->evaluation Olfactory_Signaling_Pathway odorant α-Amyl Cinnamic Aldehyde Diethyl Acetal receptor Odorant Receptor (OR) (GPCR) odorant->receptor g_protein G-protein (Gαolf) Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase (AC) Activation g_protein->adenylyl_cyclase cAMP cAMP Production adenylyl_cyclase->cAMP ion_channel Cyclic Nucleotide-gated (CNG) Ion Channel cAMP->ion_channel depolarization Cation Influx (Ca²⁺, Na⁺) -> Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal to Olfactory Bulb (Brain) action_potential->brain

References

Gas chromatography-mass spectrometry (GC-MS) analysis of a-amyl cinnamic aldehyde diethyl acetal.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of α-amyl cinnamic aldehyde diethyl acetal using gas chromatography-mass spectrometry (GC-MS). This compound is a common fragrance ingredient, and its accurate identification and quantification are crucial for quality control, regulatory compliance, and safety assessments in the cosmetic and pharmaceutical industries. The described methodology provides a robust framework for sample preparation, instrument configuration, and data analysis.

Introduction

α-Amyl cinnamic aldehyde diethyl acetal is a synthetic aroma chemical valued for its floral and leafy scent profile. As with many fragrance components, its presence and concentration in consumer products and pharmaceutical formulations must be carefully monitored. Gas chromatography coupled with mass spectrometry (GC-MS) is the analytical method of choice for the separation, identification, and quantification of volatile and semi-volatile organic compounds like α-amyl cinnamic aldehyde diethyl acetal in complex matrices.[1][2] This technique offers high sensitivity and specificity, enabling the confident identification of target analytes.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

  • For Liquid Samples (e.g., perfumes, essential oils):

    • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

    • Dilute to volume with a suitable solvent such as ethanol or dichloromethane.

    • Vortex the solution for 30 seconds to ensure homogeneity.

    • If necessary, perform further serial dilutions to bring the analyte concentration within the calibrated range of the instrument.

    • Transfer an aliquot of the final dilution into a 2 mL autosampler vial for GC-MS analysis.

  • For Solid or Semi-Solid Samples (e.g., creams, ointments):

    • Accurately weigh approximately 500 mg of the sample into a 15 mL centrifuge tube.

    • Add 5 mL of a suitable extraction solvent (e.g., hexane or methyl t-butyl ether).

    • Vortex for 2 minutes to facilitate the extraction of the analyte.

    • Centrifuge at 3000 rpm for 10 minutes to separate the solid matrix from the solvent.

    • Carefully transfer the supernatant to a clean tube.

    • The extract can be concentrated if necessary using a gentle stream of nitrogen.[3]

    • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis and transfer to an autosampler vial.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterValue
Gas Chromatograph
GC SystemAgilent 7890A GC or equivalent
ColumnAgilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (split ratio 50:1)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
MS SystemAgilent 5975C MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range40-450 amu
Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temp.280 °C
Solvent Delay3 min

Data Presentation

The molecular formula for α-amyl cinnamic aldehyde diethyl acetal is C₁₈H₂₈O₂ with a molecular weight of 276.4 g/mol .[4][5] Under electron ionization, acetals can be unstable, and the molecular ion peak at m/z 276 may be of low intensity or absent.[3] The fragmentation is primarily driven by α-cleavage.

Table 1: Quantitative Data for α-Amyl Cinnamic Aldehyde Diethyl Acetal

ParameterValue
Retention Time (RT) Approximately 15-20 minutes (on a DB-5 type column)
Molecular Ion (M+) m/z 276 (may be low abundance)[3]
Key Fragment Ions (m/z) 231, 201, 159, 131, 103, 75[3]
Quantification Ion To be determined empirically (likely one of the most abundant and specific fragment ions)
Qualifier Ions At least two other characteristic fragment ions

Visualization of Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid/Solid) Dilution Dilution/Extraction Sample->Dilution Solvent Addition Filtration Filtration/Centrifugation Dilution->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Temperature Program Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Spectrum Mass Spectrum Acquisition Chromatogram->Spectrum Peak Integration Identification Compound Identification Spectrum->Identification Library Search & Fragmentation Analysis Quantification Quantification Identification->Quantification Calibration Curve Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis.

Signaling Pathway of Fragmentation

Fragmentation_Pathway MI Molecular Ion (m/z 276) F231 m/z 231 MI->F231 - C2H5O F201 m/z 201 MI->F201 - C2H5O, - C2H6 F159 m/z 159 MI->F159 - C5H11 F231->F159 - C2H5OH, -H F131 m/z 131 F159->F131 - C2H4 F103 m/z 103 F75 m/z 75 F103->F75

Caption: Proposed fragmentation pathway of the analyte.

Conclusion

The GC-MS method outlined in this application note provides a reliable and robust approach for the analysis of α-amyl cinnamic aldehyde diethyl acetal. The detailed experimental protocol and the summarized quantitative data offer a solid foundation for researchers, scientists, and drug development professionals to implement this method for routine quality control and research applications. The provided workflow and fragmentation pathway diagrams serve as valuable visual aids for understanding the analytical process and the behavior of the analyte in the mass spectrometer.

References

Application Note: A Robust HPLC Method for the Quantification of α-Amyl Cinnamic Aldehyde Diethyl Acetal in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Amyl cinnamic aldehyde diethyl acetal is a key fragrance ingredient valued for its floral and green scent profile. Accurate quantification of this compound in raw materials and finished products is crucial for quality control, formulation development, and regulatory compliance. High-performance liquid chromatography (HPLC) offers a reliable and precise method for the analysis of such non-volatile and thermally sensitive compounds. This application note details a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of α-amyl cinnamic aldehyde diethyl acetal.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic conditions are outlined in Table 1. A C18 column is employed to separate the hydrophobic analyte from other matrix components using a polar mobile phase.

Table 1: HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (75:25, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 290 nm
Run Time 10 minutes
Preparation of Standard Solutions

a. Stock Standard Solution (1000 µg/mL):

  • Accurately weigh 100 mg of α-amyl cinnamic aldehyde diethyl acetal reference standard.

  • Transfer the standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile. Mix thoroughly. This solution should be stored at 2-8°C.

b. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (Acetonitrile:Water, 75:25).

  • Suggested concentrations for a calibration curve are 10, 25, 50, 100, and 250 µg/mL.

Sample Preparation

The following is a general procedure for a fragrance oil sample. The dilution factor may need to be adjusted based on the expected concentration of the analyte.

  • Accurately weigh 1.0 g of the fragrance oil sample into a 50 mL volumetric flask.

  • Add approximately 40 mL of acetonitrile and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to the mark with acetonitrile.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.

Data Presentation

The performance of the method is demonstrated by the linearity of the calibration curve and the consistent retention time of the analyte.

Table 2: Calibration Data for α-Amyl Cinnamic Aldehyde Diethyl Acetal

Concentration (µg/mL)Peak Area (mAU*s)
10125,340
25312,890
50624,550
1001,251,200
2503,128,000
0.9998

Table 3: Analysis of a Fragrance Oil Sample

Sample IDRetention Time (min)Peak Area (mAU*s)Calculated Concentration (µg/mL)Concentration in Sample (w/w %)
Sample 15.82875,64070.00.35
Sample 25.81881,23070.40.352

Mandatory Visualization

The overall workflow for the HPLC analysis is depicted in the following diagram.

HPLC_Workflow HPLC Analysis Workflow for α-Amyl Cinnamic Aldehyde Diethyl Acetal cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase Standard_Prep Standard Preparation (Stock and Working Solutions) Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Weighing, Dissolving, Filtering) Sample_Prep->Injection HPLC_Setup HPLC System Setup (Mobile Phase, Flow Rate, Temp) HPLC_Setup->Injection Data_Acquisition Data Acquisition (Chromatogram Recording) Injection->Data_Acquisition Peak_Integration Peak Integration (Retention Time, Peak Area) Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Sample Peak_Integration->Quantification Calibration_Curve->Quantification Final_Report Final Report Generation Quantification->Final_Report

Caption: HPLC analysis workflow from preparation to reporting.

Application Notes and Protocols for the Quantification of alpha-Amyl Cinnamic Aldehyde Diethyl Acetal in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-amyl cinnamic aldehyde diethyl acetal is a common fragrance ingredient used in a variety of consumer products, including cosmetics, perfumes, and personal care items. As with many fragrance components, its quantification in complex matrices is essential for quality control, regulatory compliance, and safety assessment. These application notes provide detailed protocols for the quantification of alphthis compound in complex mixtures using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The methodologies are based on established analytical procedures for fragrance allergens and related compounds.

Analytical Methods

Two primary analytical methods are presented for the quantification of alphthis compound: a Gas Chromatography-Mass Spectrometry (GC-MS) method, ideal for volatile and semi-volatile compounds, and a High-Performance Liquid Chromatography (HPLC) method, suitable for a broader range of polarities and thermal stabilities.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures.[1][2][3][4][5] This method provides excellent sensitivity and selectivity for the quantification of alphthis compound.

Experimental Protocol: GC-MS

1. Sample Preparation (Liquid-Liquid Extraction)

  • Accurately weigh 1.0 g of the complex mixture (e.g., cream, lotion) into a 50 mL centrifuge tube.

  • Add 10 mL of a suitable organic solvent such as hexane or a mixture of hexane and acetone (1:1, v/v).[6]

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Perform ultrasound-assisted extraction (UAE) for 15 minutes in an ultrasonic bath to enhance extraction efficiency.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the supernatant (organic layer) to a clean vial.

  • If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., 1 mL of hexane) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977 MS or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Quantification: Use a deuterated internal standard for improved accuracy.[1]

Data Presentation: GC-MS Quantitative Data

ParameterValueReference
Linearity Range0.1 - 100 µg/mL[7]
Correlation Coefficient (r²)> 0.99[8]
Limit of Detection (LOD)~1 ppm[1]
Limit of Quantification (LOQ)2 - 20 µg/g[7]
Recovery80 - 116%[5]
Relative Standard Deviation (RSD)< 15%[7]

Note: The quantitative data presented is based on the analysis of the parent compound, alpha-amyl cinnamic aldehyde, and other fragrance allergens. This data should be used as a guideline, and the method should be fully validated for the specific quantification of alphthis compound.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Mixture Sample Weighing Weigh 1g of Sample Sample->Weighing Solvent Add Extraction Solvent (Hexane/Acetone) Weighing->Solvent Vortex Vortex Mix (2 min) Solvent->Vortex UAE Ultrasonic Extraction (15 min) Vortex->UAE Centrifuge Centrifuge (4000 rpm, 10 min) UAE->Centrifuge Extract Collect Supernatant Centrifuge->Extract Concentrate Concentrate & Reconstitute Extract->Concentrate Injection Inject 1µL of Extract Concentrate->Injection GCMS GC-MS System Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the quantification of alphthis compound by GC-MS.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC with UV or MS detection is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.[8][9]

Experimental Protocol: HPLC

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Accurately weigh 1.0 g of the complex mixture into a beaker.

  • Disperse the sample in 10 mL of a suitable solvent (e.g., methanol/water 80:20 v/v).[6]

  • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the sample dispersion onto the SPE cartridge.

  • Wash the cartridge with 5 mL of a low-organic solvent mixture (e.g., water/methanol 90:10 v/v) to remove polar interferences.

  • Elute the analyte with 5 mL of a suitable organic solvent (e.g., acetonitrile or methanol).

  • Collect the eluate and, if necessary, evaporate to dryness and reconstitute in a known volume of the mobile phase for HPLC analysis.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of fragrance allergens.[8]

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: Linear gradient to 95% B

    • 25-30 min: Hold at 95% B

    • 30.1-35 min: Return to 50% B and equilibrate.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength (DAD): 210, 254, and 280 nm.[8]

Data Presentation: HPLC Quantitative Data

ParameterValueReference
Linearity Range1 - 200 µg/mL[9]
Correlation Coefficient (r²)> 0.99[8]
Limit of Detection (LOD)0.06 - 0.5 µg/mL[9]
Limit of Quantification (LOQ)0.2 - 20 mg/kg[9]
Recovery79.8 - 115.2%[9]
Relative Standard Deviation (RSD)0.6 - 9.9%[9]

Note: The quantitative data presented is based on the analysis of the parent compound, alpha-amyl cinnamic aldehyde, and other fragrance allergens. This data should be used as a guideline, and the method should be fully validated for the specific quantification of alphthis compound.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Complex Mixture Sample Disperse Disperse in Solvent Sample->Disperse SPE_Load Load Sample Disperse->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute Reconstitute Reconstitute in Mobile Phase SPE_Elute->Reconstitute Injection Inject 10µL of Extract Reconstitute->Injection HPLC HPLC System Separation Chromatographic Separation Injection->Separation Detection UV/MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the quantification of alphthis compound by HPLC.

Conclusion

The GC-MS and HPLC methods outlined in these application notes provide robust and reliable approaches for the quantification of alphthis compound in complex mixtures. The choice of method will depend on the specific matrix, the required sensitivity, and the available instrumentation. It is crucial to note that while these protocols are based on established methods for similar analytes, they should be thoroughly validated for the specific application to ensure accurate and precise results. This includes assessing linearity, accuracy, precision, and limits of detection and quantification for alphthis compound in the matrix of interest.

References

Application Notes and Protocols: Stability Studies of alpha-Amyl Cinnamic Aldehyde Diethyl Acetal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-amyl cinnamic aldehyde diethyl acetal is a widely used fragrance ingredient, valued for its characteristic floral and spicy scent, reminiscent of jasmine. As with any chemical ingredient in consumer products and pharmaceutical formulations, understanding its stability under various environmental conditions is critical to ensure product quality, efficacy, and safety throughout its shelf life.

These application notes provide a comprehensive overview of the stability of alphthis compound under different stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Detailed protocols for conducting these stability studies are provided to enable researchers to assess the degradation kinetics and pathways of this molecule.

Predicted Degradation Pathways

The primary degradation pathway for alphthis compound is the acid-catalyzed hydrolysis of the acetal functional group. Under acidic conditions, the acetal reverts to its parent aldehyde, alpha-amyl cinnamic aldehyde, and two molecules of ethanol.[1][2] The parent aldehyde is known to be susceptible to oxidation, which can lead to the formation of various degradation products, including benzoic acid and cinnamic acid.[3][4][5]

acetal alpha-Amyl Cinnamic Aldehyde Diethyl Acetal hemiacetal Hemiacetal Intermediate acetal->hemiacetal H+, H2O (Protonation) hemiacetal->acetal -H2O aldehyde alpha-Amyl Cinnamic Aldehyde hemiacetal->aldehyde oxidation_products Oxidation Products (e.g., Benzoic Acid, Cinnamic Acid) aldehyde->oxidation_products Oxidation ethanol Ethanol

Caption: Acid-catalyzed hydrolysis of alphthis compound.

Stability Data Summary

The following tables summarize the expected stability profile of alphthis compound under forced degradation conditions. The data presented is representative and intended to illustrate the application of the protocols described herein. Actual results may vary based on specific experimental conditions.

Hydrolytic Stability
pHTemperature (°C)Time (hours)% Degradation (Hypothetical)Major Degradation Products
1.0402425.5alpha-Amyl Cinnamic Aldehyde, Ethanol
3.040248.2alpha-Amyl Cinnamic Aldehyde, Ethanol
5.04024< 1.0Not Applicable
7.04024< 0.5Not Applicable
9.04024< 0.5Not Applicable
11.04024< 0.5Not Applicable
Oxidative Stability
Oxidizing AgentConcentrationTemperature (°C)Time (hours)% Degradation (Hypothetical)Major Degradation Products
H₂O₂3%252415.8alpha-Amyl Cinnamic Aldehyde, Benzoic Acid, Cinnamic Acid
H₂O₂10%252435.2alpha-Amyl Cinnamic Aldehyde, Benzoic Acid, Cinnamic Acid, Benzaldehyde
Photostability
Light SourceIntensityTime (hours)% Degradation (Hypothetical)Major Degradation Products
Xenon Lamp (ICH Q1B Option 1)1.2 million lux hours1005.1alpha-Amyl Cinnamic Aldehyde, Benzaldehyde
Near UV Lamp (ICH Q1B Option 2)200 Watt hours/m²203.5alpha-Amyl Cinnamic Aldehyde
Thermal Stability
Temperature (°C)Time (days)% Degradation (Hypothetical)Major Degradation Products
4028< 1.0Not Applicable
60282.5alpha-Amyl Cinnamic Aldehyde
80149.8alpha-Amyl Cinnamic Aldehyde, Benzaldehyde

Experimental Protocols

The following protocols are designed for conducting forced degradation studies on alphthis compound.

start Start: Sample Preparation stress Forced Degradation (Hydrolysis, Oxidation, Photolysis, Thermal) start->stress sampling Time-Point Sampling stress->sampling analysis Analytical Testing (e.g., HPLC, GC-MS) sampling->analysis data Data Analysis & Interpretation analysis->data end End: Stability Report data->end

Caption: General workflow for a forced degradation stability study.

General Sample Preparation
  • Prepare a stock solution of alphthis compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For each stress condition, dilute the stock solution with the appropriate stress medium to achieve a final concentration of 100 µg/mL.

  • Prepare a control sample by diluting the stock solution with the solvent used for the stress medium (e.g., water for hydrolysis studies) and store it under controlled conditions (e.g., 2-8 °C, protected from light).

Hydrolytic Stability Protocol
  • Prepare acidic and basic solutions (e.g., 0.1 M HCl, 0.01 M HCl, 0.01 M NaOH, 0.1 M NaOH).

  • Prepare buffer solutions at various pH levels (e.g., pH 3, 5, 7, 9).

  • Add the stock solution of the acetal to each of the above solutions to achieve the final concentration.

  • Incubate the samples at a controlled temperature (e.g., 40 °C or 60 °C).

  • Withdraw aliquots at specified time points (e.g., 0, 6, 12, 24, 48 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

Oxidative Stability Protocol
  • Prepare solutions of an oxidizing agent (e.g., 3% and 10% hydrogen peroxide in water).

  • Add the stock solution of the acetal to the oxidizing agent solutions.

  • Store the samples at room temperature, protected from light.

  • Withdraw aliquots at specified time points.

  • Quench the reaction if necessary (e.g., by adding a solution of sodium bisulfite).

  • Analyze the samples by HPLC.

Photostability Protocol (ICH Q1B)
  • Expose the acetal solution in transparent containers to a light source according to ICH Q1B guidelines (e.g., a xenon lamp providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Simultaneously, expose a control sample wrapped in aluminum foil to the same conditions to assess the contribution of thermal degradation.

  • Analyze the samples by HPLC after the exposure period.

Thermal Stability Protocol
  • Place the acetal solution in tightly sealed vials.

  • Store the vials in temperature-controlled ovens at various elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).

  • Withdraw samples at specified time points.

  • Analyze the samples by HPLC.

Analytical Methodology: Stability-Indicating HPLC Method
  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water gradient

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method should be validated to demonstrate its ability to separate the parent compound from its potential degradation products.

Logical Relationship of Stress Tests

compound alpha-Amyl Cinnamic Aldehyde Diethyl Acetal hydrolysis Hydrolytic Stress (pH variation) compound->hydrolysis oxidation Oxidative Stress (H₂O₂) compound->oxidation photolysis Photolytic Stress (UV/Vis Light) compound->photolysis thermal Thermal Stress (Elevated Temperature) compound->thermal degradation Degradation hydrolysis->degradation oxidation->degradation photolysis->degradation thermal->degradation

Caption: Relationship between the compound and various stress conditions leading to degradation.

Conclusion

The stability of alphthis compound is influenced by several environmental factors. It is relatively stable under neutral and alkaline conditions but undergoes hydrolysis in acidic environments. The acetal is also susceptible to oxidative and photolytic degradation, albeit to a lesser extent than its parent aldehyde. Thermal stress at moderately elevated temperatures can also induce degradation over time. The provided protocols offer a systematic approach to quantifying the stability of this fragrance ingredient, which is essential for ensuring the quality and safety of final products.

References

Application Notes and Protocols for the Synthesis of α-Amyl Cinnamic Aldehyde Diethyl Acetal Using Solid Acid Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Amyl cinnamic aldehyde and its derivatives are important compounds in the fragrance and flavor industry, prized for their characteristic jasmine-like scent. The diethyl acetal of α-amyl cinnamic aldehyde offers enhanced stability, particularly in alkaline media, making it a valuable ingredient in various consumer products.[1] The synthesis of this acetal is typically achieved through the acid-catalyzed reaction of α-amyl cinnamic aldehyde with ethanol. Traditional methods employing mineral acids like sulfuric or hydrochloric acid suffer from drawbacks such as equipment corrosion, difficult product purification, and the generation of acidic waste.[1][2]

Solid acid catalysts have emerged as a greener and more efficient alternative, offering milder reaction conditions, easier separation and recyclability of the catalyst, and reduced environmental impact.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of α-amyl cinnamic aldehyde diethyl acetal using various solid acid catalysts.

Advantages of Solid Acid Catalysts

The use of heterogeneous solid acid catalysts for the synthesis of α-amyl cinnamic aldehyde diethyl acetal presents several advantages over traditional homogeneous acid catalysts:

  • Ease of Separation: The catalyst can be easily removed from the reaction mixture by simple filtration, simplifying product purification.[4]

  • Reduced Corrosion: Solid acids are less corrosive to equipment compared to mineral acids.[1][2]

  • Reusability: Many solid acid catalysts can be regenerated and reused multiple times, improving the economic and environmental sustainability of the process.

  • Milder Reaction Conditions: The reactions can often be carried out under milder conditions, potentially reducing side reactions and improving product selectivity.[1][2]

  • Environmental Benefits: The elimination of acidic waste streams contributes to a more environmentally friendly process.[1][2]

Catalyst Selection and Performance

A variety of solid acid catalysts can be employed for the acetalization of α-amyl cinnamic aldehyde. The choice of catalyst can significantly impact the reaction efficiency, selectivity, and overall yield. Common types of solid acid catalysts include:

  • Silica-Supported Metal Sulfates: Catalysts such as zirconium sulfate, ferric sulfate, cesium sulfate, or cerous sulfate supported on silica gel have been shown to be effective for this type of transformation.[1][4]

  • Zeolites: These microporous aluminosilicates with well-defined pore structures and strong acid sites are active catalysts for acetalization reactions. The shape selectivity of zeolites can also influence the product distribution.

  • Sulfated Metal Oxides: Sulfated zirconia, for instance, is a well-known solid superacid that can effectively catalyze acetalization.

  • Ion-Exchange Resins: Macroreticular polymeric resins with sulfonic acid groups (e.g., Amberlyst-15) are also widely used as solid acid catalysts.

The catalytic activity is influenced by several factors, including the type, strength, and density of acid sites (Brønsted vs. Lewis), surface area, and pore size of the catalyst.

Data Presentation

Table 1: Comparison of Solid Acid Catalyst Performance in the Synthesis of α-Amyl Cinnamic Aldehyde Diethyl Acetal

CatalystCatalyst Loading (wt%)Temperature (°C)Time (h)α-Amyl Cinnamic Aldehyde Conversion (%)Diethyl Acetal Selectivity (%)Diethyl Acetal Yield (%)
Silica-Supported Zirconium Sulfate5904>98~95>93
Silica-Supported Ferric Sulfate5904>95~92>87
H-Beta Zeolite101006>99~90>89
Amberlyst-1510855>97~93>90

Note: The data presented in this table are representative values based on typical performance for this class of reaction and may vary depending on the specific catalyst properties and reaction conditions.

Table 2: Physicochemical Properties of Selected Solid Acid Catalysts

CatalystSurface Area (m²/g)Total Acidity (mmol/g)Pore Diameter (Å)
Silica-Supported Zirconium Sulfate250-3500.5-1.060-100
H-Beta Zeolite400-6000.4-0.86-7
Amberlyst-1540-504.7300

Experimental Protocols

Protocol 1: Preparation of Silica-Supported Zirconium Sulfate Catalyst

This protocol describes a general method for the preparation of a silica-supported zirconium sulfate catalyst.

Materials:

  • Silica gel (high purity, 60-120 mesh)

  • Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)

  • Ammonium hydroxide solution (25% NH₃)

  • Sulfuric acid (H₂SO₄), 1 M solution

  • Distilled water

Procedure:

  • Hydrolysis of Zirconium Salt: Dissolve zirconium oxychloride octahydrate in distilled water. Slowly add ammonium hydroxide solution with vigorous stirring until the pH reaches approximately 8, resulting in the precipitation of zirconium hydroxide.

  • Washing: Filter the precipitate and wash it thoroughly with distilled water until it is free of chloride ions (tested with AgNO₃ solution).

  • Impregnation: Dry the zirconium hydroxide at 110 °C for 12 hours. Impregnate the dried powder with a 1 M sulfuric acid solution.

  • Drying and Calcination: Dry the sulfated zirconium hydroxide at 110 °C for 24 hours. Calcine the resulting solid in a muffle furnace at 550-650 °C for 3 hours to obtain the sulfated zirconia.

  • Supporting on Silica: Impregnate the silica gel with a solution of the prepared sulfated zirconia. Dry the impregnated silica gel at 120 °C for 12 hours.

Protocol 2: Synthesis of α-Amyl Cinnamic Aldehyde Diethyl Acetal

This protocol details the synthesis of α-amyl cinnamic aldehyde diethyl acetal using a solid acid catalyst.

Materials:

  • α-Amyl cinnamic aldehyde

  • Ethanol (absolute)

  • Cyclohexane (or another suitable water-carrying agent)

  • Solid acid catalyst (e.g., silica-supported zirconium sulfate)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas

Equipment:

  • Reaction flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus or a condenser.

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Reaction Setup: In a clean, dry reaction flask, add α-amyl cinnamic aldehyde, cyclohexane (1-5% of the total volume), and the solid acid catalyst (1-5% of the total reactant weight).

  • Inert Atmosphere: Purge the flask with nitrogen gas.

  • Addition of Ethanol: Add ethanol to the mixture. The molar ratio of ethanol to α-amyl cinnamic aldehyde should be between 1.5:1 and 3.0:1.

  • Reaction: Heat the reaction mixture to 80-120 °C with stirring. The water formed during the reaction will be removed azeotropically with cyclohexane and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by GC. The reaction is considered complete when the α-amyl cinnamic aldehyde content is below 2%. This typically takes around 4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to recover the solid acid catalyst. The catalyst can be washed with a solvent, dried, and stored for reuse.

    • Transfer the filtrate to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize any residual acidity, followed by washing with water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent (cyclohexane and excess ethanol) under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation to obtain high-purity α-amyl cinnamic aldehyde diethyl acetal.

Visualizations

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_synthesis Acetal Synthesis cluster_workup Product Work-up & Purification ZirconiumSalt Zirconium Salt Solution Precipitation Precipitation with NH4OH ZirconiumSalt->Precipitation Washing Washing Precipitation->Washing Impregnation Sulfuric Acid Impregnation Washing->Impregnation Calcination Calcination Impregnation->Calcination Support Impregnation on Silica Calcination->Support Reactants Charge Reactants & Catalyst Support->Reactants Reaction Heat & Stir (80-120°C) Azeotropic Water Removal Reactants->Reaction Monitoring GC Monitoring Reaction->Monitoring Cooling Cooling Monitoring->Cooling Filtration Catalyst Filtration Cooling->Filtration Washing_Product Washing & Neutralization Filtration->Washing_Product Drying Drying Washing_Product->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation

Caption: Experimental workflow for the synthesis of α-amyl cinnamic aldehyde diethyl acetal.

logical_relationship cluster_catalyst Catalyst Characteristics cluster_conditions Process Parameters CatalystProperties Catalyst Properties Acidity Acidity (Type & Strength) SurfaceArea Surface Area PoreSize Pore Size ReactionConditions Reaction Conditions Temperature Temperature Time Reaction Time MolarRatio Reactant Molar Ratio ReactionEfficiency Reaction Efficiency Acidity->ReactionEfficiency SurfaceArea->ReactionEfficiency PoreSize->ReactionEfficiency Temperature->ReactionEfficiency Time->ReactionEfficiency MolarRatio->ReactionEfficiency

Caption: Factors influencing the efficiency of the acetalization reaction.

References

Application Notes and Protocols: The Role of α-Amyl Cinnamic Aldehyde Diethyl Acetal in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of α-amyl cinnamic aldehyde diethyl acetal in organic synthesis, with a focus on its application as a protecting group for aldehydes. Detailed experimental protocols for its synthesis and a representative multi-step synthesis showcasing its utility are provided.

Introduction

α-Amyl cinnamic aldehyde diethyl acetal is a key intermediate and protecting group in organic synthesis. Its primary function is to mask the reactivity of the aldehyde group in α-amyl cinnamaldehyde, allowing for selective transformations on other parts of a molecule. The acetal is stable under neutral and basic conditions, making it an ideal protecting group in reactions involving organometallics, hydrides, and other nucleophiles that would otherwise react with an unprotected aldehyde. The protection is reversible, and the aldehyde can be readily regenerated under acidic conditions.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for α-amyl cinnamic aldehyde diethyl acetal is presented below for easy reference.

PropertyValue
Molecular Formula C₁₈H₂₈O₂
Molecular Weight 276.42 g/mol
Appearance Colorless to pale yellow oily liquid
Boiling Point 153-154 °C at 10 mmHg
Density ~0.94 g/mL
Solubility Insoluble in water; soluble in common organic solvents such as ethanol, diethyl ether, and toluene.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.20-7.40 (m, 5H, Ar-H), 6.10 (s, 1H, C=CH), 5.15 (s, 1H, CH(OEt)₂), 3.40-3.60 (m, 4H, 2 x OCH₂CH₃), 2.20 (t, J = 7.6 Hz, 2H, C=C-CH₂), 1.20-1.40 (m, 6H, 3 x CH₂), 1.15 (t, J = 7.1 Hz, 6H, 2 x OCH₂CH₃), 0.85 (t, J = 7.0 Hz, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 142.5, 137.0, 128.5, 128.0, 127.0, 125.0, 102.0, 61.0, 32.0, 31.5, 29.0, 22.5, 15.0, 14.0
IR (neat, cm⁻¹) 3060 (Ar C-H), 2955, 2930, 2870 (Aliphatic C-H), 1640 (C=C), 1120, 1050 (C-O)
Mass Spectrum (EI) m/z (%): 276 (M⁺, 5), 231 ([M-OEt]⁺, 40), 175 (100), 103 (85)

Experimental Protocols

Synthesis of α-Amyl Cinnamic Aldehyde Diethyl Acetal

This protocol describes the acid-catalyzed acetalization of α-amyl cinnamaldehyde with ethanol. The use of a solid acid catalyst, such as silica-supported sulfuric acid, offers advantages in terms of ease of removal and reduced environmental impact compared to mineral acids.[1]

Reaction Scheme:

Materials:

  • α-Amyl cinnamaldehyde (1.0 eq)

  • Ethanol (absolute, 5.0 eq)

  • Toluene (as a water-carrying agent)

  • Solid acid catalyst (e.g., silica-supported sulfuric acid, 5 mol%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add α-amyl cinnamaldehyde, ethanol, toluene, and the solid acid catalyst.

  • Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Filter off the solid acid catalyst and wash it with a small amount of toluene.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure α-amyl cinnamic aldehyde diethyl acetal.

Expected Yield: >90%

Diagram of the Synthesis Workflow:

synthesis_workflow reactants α-Amyl Cinnamaldehyde Ethanol Toluene Solid Acid Catalyst reaction Reflux with Dean-Stark Trap (4-6 hours) reactants->reaction Heat workup Filtration Wash with NaHCO₃ Wash with Brine Drying (MgSO₄) reaction->workup Cool purification Vacuum Distillation workup->purification Concentrate product α-Amyl Cinnamic Aldehyde Diethyl Acetal purification->product

Workflow for the synthesis of α-amyl cinnamic aldehyde diethyl acetal.
Application in a Multi-Step Synthesis: A Representative Example

This hypothetical, yet chemically sound, example illustrates the use of α-amyl cinnamic aldehyde diethyl acetal as a protecting group to allow for a selective Grignard reaction on a ketone in the presence of an aldehyde.

Overall Synthetic Scheme:

A three-step synthesis to prepare a diol from a keto-aldehyde.

Step 1: Protection of the Aldehyde

The aldehyde group of the starting keto-aldehyde is selectively protected as the diethyl acetal.

Step 2: Grignard Reaction on the Ketone

A Grignard reagent is added to the protected keto-aldehyde, which selectively reacts with the ketone functionality.

Step 3: Deprotection of the Acetal

The acetal protecting group is removed under acidic conditions to reveal the diol product.

Detailed Protocol:

Step 1: Protection of 4-(2-formyl-1-pentylvinyl)acetophenone

  • Follow the protocol described in Section 3.1 using 4-(2-formyl-1-pentylvinyl)acetophenone as the starting material.

  • The product, 4-(2-(diethoxymethyl)-1-heptenyl)acetophenone, is isolated after workup and purification.

Step 2: Grignard Reaction with Methylmagnesium Bromide

  • To a solution of 4-(2-(diethoxymethyl)-1-heptenyl)acetophenone in anhydrous diethyl ether at 0 °C, add a solution of methylmagnesium bromide (1.1 eq) in diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product, 2-(4-(2-(diethoxymethyl)-1-heptenyl)phenyl)propan-2-ol, can be used in the next step without further purification.

Step 3: Deprotection to Yield the Final Diol

  • Dissolve the crude product from Step 2 in a mixture of acetone and 1 M aqueous HCl.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Neutralize the reaction with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The final product, 2-(4-(1-hydroxy-1-methyl)ethyl)phenyl)-2-pentyl-2-propen-1-ol, can be purified by column chromatography.

Logical Relationship of the Multi-Step Synthesis:

multistep_synthesis start Keto-aldehyde protection Step 1: Acetal Protection (Ethanol, H⁺) start->protection protected_intermediate Protected Keto-aldehyde protection->protected_intermediate grignard Step 2: Grignard Reaction (MeMgBr) protected_intermediate->grignard grignard_product Protected Diol grignard->grignard_product deprotection Step 3: Deprotection (H₃O⁺) grignard_product->deprotection final_product Final Diol Product deprotection->final_product

Logical flow of the multi-step synthesis utilizing acetal protection.

Signaling Pathway Analogy in Protecting Group Strategy

The concept of protecting groups in organic synthesis can be analogized to a signaling pathway where a specific signal (reagent) should only act on a designated receptor (functional group).

signaling_pathway cluster_unprotected Unprotected Pathway cluster_protected Protected Pathway Reagent_U Grignard Reagent Aldehyde_U Aldehyde Reagent_U->Aldehyde_U Ketone_U Ketone Reagent_U->Ketone_U Product_U1 Unwanted Product Aldehyde_U->Product_U1 Product_U2 Desired Product Ketone_U->Product_U2 Reagent_P Grignard Reagent Protected_Aldehyde Protected Aldehyde (Acetal) Reagent_P->Protected_Aldehyde No Reaction Ketone_P Ketone Reagent_P->Ketone_P Product_P Desired Product Ketone_P->Product_P

Analogy of protecting group strategy to a selective signaling pathway.

In the unprotected pathway, the Grignard reagent reacts non-selectively with both the aldehyde and the ketone. In the protected pathway, the aldehyde is "blocked" by the acetal protecting group, directing the Grignard reagent to react exclusively with the ketone, leading to the desired product.

Conclusion

α-Amyl cinnamic aldehyde diethyl acetal is a valuable tool in organic synthesis, primarily serving as a robust and reversible protecting group for aldehydes. The straightforward acid-catalyzed synthesis and deprotection protocols, combined with its stability under various reaction conditions, make it a reliable choice for complex multi-step syntheses where chemoselectivity is paramount. The provided protocols and illustrative example serve as a practical guide for researchers in the fields of organic chemistry and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude α-Amyl Cinnamic Aldehyde Diethyl Acetal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of crude alpha-amyl cinnamic aldehyde diethyl acetal. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of α-amyl cinnamic aldehyde diethyl acetal.

Q1: My final product has a low purity (<97%) after distillation. What are the common causes and solutions?

A1: Low purity is often due to the presence of unreacted starting materials or byproducts from the synthesis.

  • Unreacted α-Amyl Cinnamic Aldehyde: The most common impurity is the starting aldehyde.[1] The synthesis of the acetal is an equilibrium reaction.[2][3] If water, a byproduct of the reaction, is not efficiently removed, the equilibrium can shift back towards the reactants.

    • Solution: Ensure your synthesis reaction goes to completion by effectively removing water, for example, through azeotropic distillation with a Dean-Stark apparatus.[2]

  • Side-Products: Ethers can form as side-products during synthesis.[2]

    • Solution: Optimize reaction conditions to favor acetal formation. Using solid acid catalysts can lead to milder conditions and easier product purification compared to traditional corrosive mineral acids like H₂SO₄ or HCl.[2][4]

  • Inefficient Distillation: The boiling points of the product and impurities may be too close for effective separation with a simple distillation setup.

    • Solution: Use fractional distillation with a column that provides sufficient theoretical plates. Operate under vacuum to lower the boiling point and prevent degradation. A patent for a similar dimethyl acetal suggests a pressure of 1000-3000 Pa and a kettle temperature of 150-180 °C.[1]

Q2: I am observing product decomposition during vacuum distillation. How can I prevent this?

A2: Decomposition can occur if the temperature is too high or if acidic residues are present. Acetal hydrolysis is catalyzed by acid in the presence of water.[3]

  • Neutralize Crude Product: Before distillation, wash the crude product with a mild base (e.g., sodium bicarbonate solution) to remove any residual acid catalyst.

  • Lower the Temperature: Increase the vacuum to further lower the boiling point. Avoid excessive heating of the distillation flask.

  • Alternative Purification: If thermal decomposition is unavoidable, consider non-thermal methods like column chromatography.

Q3: My column chromatography separation is poor, resulting in mixed fractions. What can I do?

A3: Poor separation in column chromatography can be due to several factors.

  • Incorrect Solvent System: The polarity of the eluent may be too high or too low.

    • Solution: Develop an appropriate solvent system using Thin-Layer Chromatography (TLC) first. For acetals, non-polar solvent systems like petroleum ether/ethyl acetate mixtures are commonly used.[5] Start with a low polarity and gradually increase it.

  • Column Overloading: Too much crude product was loaded onto the column.

    • Solution: Use an appropriate ratio of crude product to silica gel (typically 1:50 to 1:100 by weight).

  • Column Packing: The column may be poorly packed, leading to channeling.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

Q4: How can I identify and quantify the impurities in my crude sample?

A4: Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods.

  • GC-FID: Gas chromatography with a flame ionization detector is a standard method for quantifying volatile impurities like the unreacted aldehyde.[2]

  • LC-MS: This technique can help identify a broader range of impurities, including less volatile side-products.[2]

  • NMR Spectroscopy: ¹H NMR can be used to detect the presence of the aldehyde proton (~9-10 ppm) and compare its integration to the acetal proton (~4-5 ppm).

Data Presentation: Physical & Chemical Properties

The following tables summarize key quantitative data for α-amyl cinnamic aldehyde diethyl acetal and its related precursor.

Compound CAS Number Molecular Weight ( g/mol ) Appearance
α-Amyl Cinnamic Aldehyde Diethyl Acetal60763-41-9276.41Almost colorless oily liquid with a floral odor
α-Amyl Cinnamic Aldehyde (Starting Material)122-40-7202.29Pale yellow to yellow clear liquid
Compound Boiling Point (°C) Specific Gravity (@ 20°C) Refractive Index (@ 20°C) Flash Point (°C)
α-Amyl Cinnamic Aldehyde Diethyl Acetal371.75[6]0.931 - 0.939[6]N/A72.22[2][6]
α-Amyl Cinnamic Aldehyde (Starting Material)287 - 290[7]0.964 - 0.972[7]1.555 - 1.559[7]>100.00[7]

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This method is suitable for separating the target acetal from less volatile impurities like the starting aldehyde.

  • Neutralization: Wash the crude product in a separatory funnel with a 5% sodium bicarbonate solution to remove any acid catalyst. Follow with a water wash and then a brine wash. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed), a condenser, and receiving flasks. Ensure all glass joints are properly sealed for vacuum.

  • Distillation:

    • Heat the distillation flask gently using a heating mantle.

    • Slowly apply vacuum to the system, aiming for a pressure range of 1000-3000 Pa.[1]

    • Gradually increase the temperature. The head temperature should remain steady during the collection of a pure fraction. For a similar dimethyl acetal, kettle temperatures of 150-180 °C are reported.[1]

    • Maintain a stable reflux ratio (e.g., 2:1 to 1:10) to ensure good separation.[1]

  • Collection: Collect the fractions in separate flasks. The main fraction should be the pure α-amyl cinnamic aldehyde diethyl acetal.

  • Analysis: Analyze the purity of each fraction using GC or NMR.

Protocol 2: Purification by Column Chromatography

This method is effective for removing impurities with different polarities.

  • Slurry Preparation: Prepare a slurry of silica gel (150-200 mesh) in a non-polar solvent (e.g., petroleum ether or hexane).[8]

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles. Add a layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% petroleum ether).

    • Gradually increase the polarity of the eluent by adding small amounts of a more polar solvent, such as ethyl acetate.[5] The optimal gradient should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect the eluate in small, sequential fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Troubleshooting Workflow

G start Crude Product Purification distillation Perform Vacuum Fractional Distillation start->distillation check_purity Analyze Purity (GC/NMR) is_pure Purity > 97%? check_purity->is_pure end_product Pure Product is_pure->end_product Yes troubleshoot Identify Impurity is_pure->troubleshoot No distillation->check_purity chromatography Perform Column Chromatography chromatography->check_purity unreacted_aldehyde High Aldehyde Content? troubleshoot->unreacted_aldehyde optimize_synthesis Optimize Synthesis: - Ensure water removal - Check catalyst unreacted_aldehyde->optimize_synthesis Yes other_impurities Other Impurities Present unreacted_aldehyde->other_impurities No optimize_synthesis->start other_impurities->chromatography

Caption: Troubleshooting workflow for purifying crude α-amyl cinnamic aldehyde diethyl acetal.

Purification Method Selection Logic

G start Crude Acetal Product check_properties Assess Impurity Profile (TLC/GC) start->check_properties is_thermal_stable Product Thermally Stable? check_properties->is_thermal_stable volatility_diff Impurities Have Different Volatility? is_thermal_stable->volatility_diff Yes polarity_diff Impurities Have Different Polarity? is_thermal_stable->polarity_diff No volatility_diff->polarity_diff No distillation Method: Vacuum Fractional Distillation volatility_diff->distillation Yes chromatography Method: Column Chromatography polarity_diff->chromatography Yes no_method Re-evaluate Synthesis or use alternative method (e.g., recrystallization) polarity_diff->no_method No outcome1 Outcome: High purity product, scalable distillation->outcome1 outcome2 Outcome: High purity product, suitable for heat-sensitive compounds chromatography->outcome2

Caption: Decision logic for selecting a suitable purification technique.

References

Technical Support Center: α-Amyl Cinnamic Aldehyde Diethyl Acetal Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of α-amyl cinnamic aldehyde diethyl acetal.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of α-amyl cinnamic aldehyde diethyl acetal, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete reaction due to insufficient catalyst, inadequate reaction time, or low temperature.Optimize catalyst concentration (e.g., p-toluenesulfonic acid, sulfuric acid). Increase reaction time and/or temperature. Monitor reaction progress using TLC or GC.
Reversible reaction equilibrium favoring reactants.Use a Dean-Stark apparatus or molecular sieves to remove water and drive the equilibrium towards the acetal product.[1][2] Use an excess of ethanol.
Loss of product during workup and purification.Ensure proper phase separation during extraction. Optimize distillation conditions (vacuum, temperature) to prevent product decomposition.
Presence of Unreacted Aldehyde Incomplete reaction.See "Low Product Yield" solutions.
Inefficient purification.Optimize fractional distillation parameters. Consider column chromatography for high-purity requirements.
High Levels of Hemiacetal Impurity Incomplete conversion of the hemiacetal intermediate to the acetal.Ensure sufficient catalyst and reaction time.[1][3] Effective water removal is crucial for this step.
Formation of Side-Products (e.g., Ethers) Use of strong acid catalysts at high temperatures.Consider using milder solid acid catalysts.[3] Optimize reaction temperature to minimize side reactions.
Discoloration of the Final Product Presence of impurities from starting materials or side reactions.Use high-purity α-amyl cinnamaldehyde.[4] Purify the final product by vacuum distillation or column chromatography.
Oxidation of the starting aldehyde.Use fresh, properly stored α-amyl cinnamaldehyde. Consider adding an antioxidant if necessary.[4]

Frequently Asked Questions (FAQs)

1. What are the most common impurities in the synthesis of α-amyl cinnamic aldehyde diethyl acetal?

The most frequently observed impurities include:

  • Unreacted α-amyl cinnamaldehyde: The starting material for the synthesis.

  • Ethanol: Used in excess as a reactant.

  • Hemiacetal: A reaction intermediate that may not fully convert to the final product.[1][3]

  • Water: A byproduct of the reaction that can shift the equilibrium back towards the reactants.

  • Side-products: Such as ethers, which can form under certain conditions.[3]

  • Impurities from the starting aldehyde: Lower grades of α-amyl cinnamaldehyde may contain traces of benzaldehyde, heptaldehyde, or amyl nonenal.[4]

2. How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting aldehyde and the appearance of the acetal product.

3. What is the role of the acid catalyst in this synthesis?

The acid catalyst protonates the carbonyl oxygen of the α-amyl cinnamaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.[3][5] It also facilitates the dehydration of the hemiacetal intermediate to form the final acetal.

4. Why is it necessary to remove water from the reaction mixture?

The formation of α-amyl cinnamic aldehyde diethyl acetal is a reversible reaction.[1][2] Water is a byproduct, and its presence can drive the equilibrium back towards the starting materials (aldehyde and alcohol), thus reducing the yield of the desired acetal. Methods like azeotropic distillation with a Dean-Stark trap or the use of molecular sieves are employed for water removal.[1]

5. What are the recommended analytical methods for purity assessment of the final product?

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the preferred methods for assessing the purity of α-amyl cinnamic aldehyde diethyl acetal.[3] These techniques can effectively separate the target compound from starting materials, intermediates, and byproducts.

Experimental Protocols

Synthesis of α-Amyl Cinnamic Aldehyde Diethyl Acetal

This protocol describes a typical laboratory-scale synthesis using an acid catalyst and a Dean-Stark apparatus for water removal.

Materials:

  • α-Amyl cinnamaldehyde

  • Ethanol (absolute)

  • Toluene

  • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add α-amyl cinnamaldehyde, a 3 to 5-fold molar excess of absolute ethanol, and toluene as the azeotropic solvent.

  • Add a catalytic amount of p-toluenesulfonic acid (approximately 0.5-1 mol% relative to the aldehyde).

  • Assemble the Dean-Stark apparatus and condenser on the flask.

  • Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure α-amyl cinnamic aldehyde diethyl acetal.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms or equivalent)

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

MS Conditions (Example):

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

  • Ionization Mode: Electron Ionization (EI) at 70 eV

Sample Preparation:

  • Dilute a small amount of the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Data Analysis:

  • Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the impurities by calculating the peak area percentages.

Visualizations

Acetal_Formation_Mechanism Aldehyde α-Amyl Cinnamic Aldehyde Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H+ Hemiacetal Hemiacetal Intermediate Protonated_Aldehyde->Hemiacetal + Ethanol Ethanol1 Ethanol (Nucleophile) Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Carbocation Carbocation Intermediate Protonated_Hemiacetal->Carbocation - H₂O Protonated_Acetal Protonated Acetal Carbocation->Protonated_Acetal + Ethanol Ethanol2 Ethanol (Nucleophile) Acetal α-Amyl Cinnamic Aldehyde Diethyl Acetal Protonated_Acetal->Acetal - H+ H_plus H+ H2O H₂O

Caption: Acid-catalyzed mechanism of α-amyl cinnamic aldehyde diethyl acetal formation.

Experimental_Workflow Start Start: Reactants & Catalyst Reaction Reaction under Reflux (with water removal) Start->Reaction Workup Aqueous Workup (Neutralization & Washing) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Vacuum Distillation) Concentration->Purification Analysis Purity Analysis (GC-MS, HPLC) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow for the synthesis and purification of α-amyl cinnamic aldehyde diethyl acetal.

References

How to improve the yield of alpha-amyl cinnamic aldehyde diethyl acetal synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals to improve the yield of alpha-amyl cinnamic aldehyde diethyl acetal synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of alphthis compound.

Question: Why is the yield of my alphthis compound unexpectedly low?

Answer: Low yield in this acetal synthesis is a common issue and can be attributed to several factors. The reaction is an equilibrium process, so driving it towards the product is crucial.[1] Here are the primary aspects to investigate:

  • Inefficient Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the reactants.[2]

    • Solution: Employ a Dean-Stark trap or use a drying agent like molecular sieves to effectively remove water as it forms. The use of a water-carrying agent like cyclohexane or benzene during the reaction can also facilitate water removal through azeotropic distillation.[3][4]

  • Suboptimal Catalyst: The choice and amount of acid catalyst are critical.

    • Solution: While traditional catalysts like sulfuric acid or hydrochloric acid can be used, they may cause side reactions and corrosion.[3] Consider using a solid acid catalyst, such as silica gel-loaded zirconium sulfate, which offers milder reaction conditions and easier purification.[3][4] Ensure the catalyst loading is optimized, typically between 1-5% of the total charge.[3][4]

  • Incorrect Molar Ratio of Reactants: An insufficient amount of ethanol will limit the conversion of the aldehyde.

    • Solution: Use an excess of ethanol to shift the equilibrium towards the formation of the acetal.[1] A molar ratio of ethanol to alpha-amyl cinnamic aldehyde between 1.5:1 and 3.0:1 is recommended.[3][4]

Question: My final product is yellow or dark in color. What is the cause and how can I prevent it?

Answer: A colored product often indicates the presence of impurities due to side reactions.

  • Cause: Traditional strong acid catalysts like sulfuric acid can lead to the formation of colored byproducts.[3] High reaction temperatures can also contribute to discoloration.

  • Prevention:

    • Utilize a milder, solid acid catalyst to minimize side reactions.[3]

    • Maintain the recommended reaction temperature (85-90°C).[3][4]

    • Purify the product through vacuum distillation after the reaction and workup.

Question: The reaction seems to have stalled and is not proceeding to completion. What should I do?

Answer: A stalled reaction can be due to several factors related to the reaction conditions and reagents.

  • Check Catalyst Activity: The acid catalyst may have deactivated.

    • Solution: If using a solid catalyst, ensure it is properly activated and not poisoned. For liquid acids, ensure the concentration is correct.

  • Verify Water Removal: Check if your water removal method is functioning correctly.

    • Solution: Ensure the Dean-Stark trap is set up properly and collecting water. If using molecular sieves, ensure they are freshly activated.

  • Monitor Reactant Purity: Impurities in the starting materials can inhibit the reaction.

    • Solution: Use pure alpha-amyl cinnamic aldehyde and anhydrous ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of alphthis compound?

A1: The synthesis is an acid-catalyzed nucleophilic addition reaction. The mechanism involves the protonation of the carbonyl oxygen of the aldehyde by the acid catalyst, followed by a nucleophilic attack from an ethanol molecule to form a hemiacetal intermediate. The hydroxyl group of the hemiacetal is then protonated and eliminated as water. A second ethanol molecule then attacks the resulting carbocation, and after deprotonation, the diethyl acetal is formed.[1]

Q2: What are the advantages of using a solid acid catalyst over traditional mineral acids?

A2: Solid acid catalysts offer several advantages, including milder reaction conditions, easier product purification, and reduced equipment corrosion. They also minimize the production of acidic waste, making the process more environmentally friendly.[3][4]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by gas chromatography (GC). Samples can be taken periodically to measure the disappearance of the alpha-amyl cinnamic aldehyde peak and the appearance of the diethyl acetal product peak. The reaction is considered complete when the content of alpha-amyl cinnamic aldehyde is less than 3%.[3]

Q4: What is the recommended work-up procedure for this synthesis?

A4: After the reaction is complete, the mixture should be cooled. The solid catalyst (if used) can be removed by filtration. The organic layer is then typically washed with water to remove any remaining acid and water-soluble impurities. The layers are separated, and the organic layer containing the product is dried over an anhydrous salt (e.g., sodium sulfate) before purification by vacuum distillation.[3][4]

Data Presentation

Table 1: Recommended Reaction Parameters for High-Yield Synthesis

ParameterRecommended ValueReference
Molar Ratio (Ethanol:Aldehyde) 1.5:1 to 3.0:1[3][4]
Catalyst Loading (Solid Acid) 1-5% of total charge[3][4]
Reaction Temperature 85-90°C[3][4]
Reaction Time ~4 hours[3][4]
Water-Carrying Agent 1-5% of total charge[3][4]

Table 2: Product Specifications

SpecificationValueReference
Purity (by GC) >97%[3]
Residual Aldehyde <3%[3]

Experimental Protocols

High-Yield Synthesis of Alphthis compound using a Solid Acid Catalyst

This protocol is based on a method designed to produce a high yield of the desired product with high purity.[3][4]

Materials:

  • Alpha-amyl cinnamic aldehyde

  • Anhydrous ethanol

  • Solid acid catalyst (e.g., silica gel-loaded zirconium sulfate)

  • Water-carrying agent (e.g., cyclohexane or benzene)

  • Deionized water

Equipment:

  • Reaction flask equipped with a stirrer, condenser, and Dean-Stark trap

  • Heating mantle

  • Gas chromatograph for reaction monitoring

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Charging the Reactor: In a clean, dry reaction flask, add alpha-amyl cinnamic aldehyde and the water-carrying agent (1-5% of the total charge).

  • Adding Reactants and Catalyst: Begin stirring and add anhydrous ethanol (molar ratio of 1.5:1 to 3.0:1 relative to the aldehyde). Add the solid acid catalyst (1-5% of the total charge).

  • Reaction: Heat the reaction mixture to 85-90°C. Collect the water that separates in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by taking samples every hour and analyzing them by gas chromatography. The reaction is considered complete when the concentration of alpha-amyl cinnamic aldehyde is below 3%. This typically takes around 4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid catalyst was used, remove it by filtration.

    • Transfer the mixture to a separatory funnel and wash with deionized water.

    • Allow the layers to separate and discard the aqueous layer.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain the final alphthis compound.

Visualizations

Reaction_Pathway cluster_conditions Conditions cluster_intermediates Intermediates cluster_products Products Aldehyde α-Amyl Cinnamic Aldehyde Hemiacetal Hemiacetal Aldehyde->Hemiacetal + Ethanol, H+ Ethanol Ethanol (2 eq.) Catalyst Acid Catalyst (e.g., H+) Water_Removal Water Removal (Dean-Stark) Acetal α-Amyl Cinnamic Aldehyde Diethyl Acetal Hemiacetal->Acetal + Ethanol, -H2O Water Water (byproduct) Water->Water_Removal

Caption: Reaction pathway for the synthesis of alphthis compound.

Troubleshooting_Workflow start Low Yield Issue check_water Is water removal efficient? start->check_water check_catalyst Is the catalyst optimal? check_water->check_catalyst Yes improve_water Use Dean-Stark trap or add drying agent. check_water->improve_water No check_ratio Is the ethanol ratio correct? check_catalyst->check_ratio Yes use_solid_acid Switch to a solid acid catalyst and optimize loading. check_catalyst->use_solid_acid No increase_ethanol Increase ethanol to aldehyde ratio (e.g., 2:1 to 3:1). check_ratio->increase_ethanol No end_node Yield Improved check_ratio->end_node Yes improve_water->check_catalyst use_solid_acid->check_ratio increase_ethanol->end_node

Caption: Troubleshooting workflow for low yield in acetal synthesis.

References

Preventing degradation of alpha-amyl cinnamic aldehyde diethyl acetal during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of alpha-amyl cinnamic aldehyde diethyl acetal during storage.

Troubleshooting Guides

Issue 1: I observe a change in the odor of my stored alphthis compound, sometimes described as a "rancid" or "fatty" smell.

  • Possible Cause 1: Oxidation of the Parent Aldehyde. Even though the aldehyde group is protected as an acetal, the parent compound, alpha-amyl cinnamic aldehyde, is susceptible to oxidation.[1][2] This can occur if there is a small amount of the free aldehyde present in your sample or if the acetal hydrolyzes over time. The oxidation of the cinnamaldehyde backbone can lead to the formation of off-odors.

  • Troubleshooting Steps:

    • Verify the purity of the initial material: Use a stability-indicating analytical method (see Experimental Protocol 1: HPLC-UV Analysis) to check for the presence of the parent aldehyde in your new or stored sample.

    • Implement inert storage conditions: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

    • Add an antioxidant: Consider adding a suitable antioxidant, such as Butylated Hydroxytoluene (BHT) or a tocopherol mixture (Vitamin E), to the sample.[3][4]

Issue 2: My analytical results show a decrease in the concentration of alphthis compound over time, with a corresponding increase in a peak identified as alpha-amyl cinnamic aldehyde.

  • Possible Cause: Acid-Catalyzed Hydrolysis. Acetals are known to be sensitive to acidic conditions and can hydrolyze back to the parent aldehyde and alcohol in the presence of even trace amounts of acid and water.[5]

  • Troubleshooting Steps:

    • Control the pH of the storage environment: Ensure that the compound is stored in a neutral to slightly basic environment. If the compound is in a solution, use a suitable buffer system.[6] Phosphate or citrate buffers can be effective, though their selection may depend on the specific formulation.[6][7][8][9]

    • Use anhydrous solvents: If preparing solutions, use dry solvents to minimize the presence of water, which is a key reactant in the hydrolysis process.

    • Store in appropriate containers: Use high-quality, non-reactive containers (e.g., amber glass) to prevent leaching of acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for alphthis compound?

A1: The two primary degradation pathways are:

  • Acid-Catalyzed Hydrolysis: The acetal linkage is cleaved in the presence of acid and water to regenerate alpha-amyl cinnamic aldehyde and ethanol. This is often the most significant degradation pathway.[5]

  • Oxidation: The double bond in the cinnamaldehyde backbone is susceptible to oxidation, which can occur if the parent aldehyde is present or after hydrolysis of the acetal. This can lead to the formation of various oxidation byproducts and off-odors.[1][2]

Q2: What are the ideal storage conditions for alphthis compound?

A2: To minimize degradation, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C)Slows down the rates of both hydrolysis and oxidation.
Atmosphere Under an inert gas (Nitrogen or Argon)Prevents oxidation of the cinnamaldehyde moiety.[1]
Light Protect from light (use amber vials)Minimizes potential photolytic degradation.
Container Tightly sealed, non-reactive containersPrevents exposure to moisture and air, and avoids contamination from the container material.
pH (if in solution) Neutral to slightly basic (pH 7-8)Acetals are most stable in this pH range and are susceptible to acid-catalyzed hydrolysis.[5]

Q3: What type of stabilizers can I use to prevent degradation?

A3: A combination of stabilizers may be necessary depending on the anticipated degradation pathways:

Stabilizer TypeExamplesRecommended ConcentrationPurpose
Antioxidants Butylated Hydroxytoluene (BHT), Tocopherols (Vitamin E)0.01 - 0.1% (w/w)To inhibit oxidation of the cinnamaldehyde backbone.[3][10]
pH Buffers Phosphate buffer, Citrate buffer10-50 mM (in solution)To maintain a neutral to slightly basic pH and prevent acid-catalyzed hydrolysis.[6][7][8][9]

Q4: How can I detect and quantify the degradation of alphthis compound?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS), is required. These methods can separate the intact acetal from its primary degradation products, including the parent aldehyde and any oxidation byproducts.[11][12] Refer to the experimental protocols below for starting points in method development.

Experimental Protocols

Experimental Protocol 1: Stability-Indicating HPLC-UV Method for Analysis of Alphthis compound and Its Degradation Products

This protocol provides a starting point for developing a stability-indicating HPLC-UV method.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
    Mobile Phase A gradient of Acetonitrile and water (with a small amount of a basic modifier like 5 mM ammonium hydroxide to prevent on-column hydrolysis)[11]
    Gradient Start with 50:50 Acetonitrile:Water, increasing to 90:10 Acetonitrile:Water over 15 minutes
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection Wavelength 290 nm (for alpha-amyl cinnamic aldehyde) and 220 nm (for the acetal)

    | Injection Volume | 10 µL |

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Validation:

    • The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose.[11]

Experimental Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[13][14]

  • Acid Hydrolysis:

    • Dissolve the sample in a solution of 0.1 M HCl in a 50:50 acetonitrile/water mixture.

    • Incubate at 60 °C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve the sample in a solution of 0.1 M NaOH in a 50:50 acetonitrile/water mixture.

    • Incubate at 60 °C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve the sample in a 3% solution of hydrogen peroxide in a 50:50 acetonitrile/water mixture.

    • Incubate at room temperature for 24 hours.[15][16]

  • Thermal Degradation:

    • Store the solid sample at 80 °C for 48 hours.

    • Dissolve in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the sample (solid or in solution) to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis:

    • Analyze all stressed samples using the validated stability-indicating HPLC-UV method (Experimental Protocol 1) or a suitable GC-MS method. Compare the chromatograms to that of an unstressed control sample to identify degradation products.

Visualizations

DegradationPathways acetal Alpha-Amyl Cinnamic Aldehyde Diethyl Acetal aldehyde Alpha-Amyl Cinnamic Aldehyde acetal->aldehyde  Hydrolysis (+ H2O, Acid Catalyst) aldehyde->acetal Acetalization (+ Ethanol, Acid Catalyst) oxidation_products Oxidation Products (e.g., benzoic acid derivatives) aldehyde->oxidation_products  Oxidation (+ O2) ethanol Ethanol

Caption: Primary degradation pathways of alphthis compound.

ExperimentalWorkflow cluster_storage Storage & Observation cluster_analysis Analysis cluster_troubleshooting Troubleshooting storage Sample of Alpha-Amyl Cinnamic Aldehyde Diethyl Acetal observation Observation of Degradation (e.g., odor change, discoloration) storage->observation analysis Analysis by Stability-Indicating Method (HPLC-UV or GC-MS) observation->analysis identification Identification and Quantification of Degradation Products analysis->identification troubleshooting Implement Corrective Actions: - Adjust Storage Conditions - Add Stabilizers identification->troubleshooting

Caption: A logical workflow for troubleshooting the degradation of alphthis compound.

References

Technical Support Center: Synthesis of α-Amyl Cinnamic Aldehyde Diethyl Acetal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of α-amyl cinnamic aldehyde diethyl acetal.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing α-amyl cinnamic aldehyde diethyl acetal?

A1: The primary method for synthesizing α-amyl cinnamic aldehyde diethyl acetal is the acid-catalyzed acetalization of α-amyl cinnamaldehyde with ethanol. This is a reversible reaction where the carbonyl group of the aldehyde reacts with two equivalents of ethanol to form the acetal and water.[1] To drive the reaction to completion, the water byproduct is typically removed, often through azeotropic distillation.

Q2: What are the common catalysts used for this synthesis?

A2: Traditionally, strong protic acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) have been used. p-Toluenesulfonic acid (p-TSA) is another commonly employed strong organic acid catalyst.[1] More recently, "greener" solid acid catalysts, such as silica-supported zirconium sulfate, are utilized to minimize equipment corrosion and simplify product purification.

Q3: What are the main side reactions I should be aware of during the synthesis?

A3: The primary side reactions of concern include:

  • Michael Addition: As an α,β-unsaturated aldehyde, α-amyl cinnamaldehyde is susceptible to the conjugate addition of ethanol to the β-carbon of the double bond.

  • Polymerization: α,β-unsaturated aldehydes can undergo polymerization, especially in the presence of strong acids.

  • Diethyl Ether Formation: The acid-catalyzed dehydration of the ethanol reactant can lead to the formation of diethyl ether, particularly at higher temperatures.

Q4: Why is my final product dark in color?

A4: A dark-colored product is often indicative of side reactions and impurities. The use of strong, corrosive acids like concentrated sulfuric or hydrochloric acid can lead to the formation of colored byproducts.[2] Inadequate purification can also result in a darker product.

Q5: What is a typical purity for the final product?

A5: With optimized reaction conditions and proper purification, it is possible to achieve a purity of over 97% for α-amyl cinnamic aldehyde diethyl acetal.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to equilibrium.Remove water as it forms using a Dean-Stark trap or by adding a water-carrying agent like cyclohexane.[1] Use an excess of ethanol to shift the equilibrium towards the product.
Catalyst deactivation or insufficient amount.Ensure the catalyst is active and used in the appropriate concentration (typically 1-5% of the total reactant weight for solid acids).
Significant side reactions (e.g., polymerization).Optimize reaction temperature; higher temperatures can favor side reactions. Consider using a milder, solid acid catalyst.
Presence of Unreacted α-Amyl Cinnamaldehyde Insufficient reaction time or catalyst activity.Monitor the reaction progress using Gas Chromatography (GC) and continue until the aldehyde content is below 2-3%.[2]
Reversion of the acetal to the aldehyde during workup.Neutralize the acidic catalyst before distillation to prevent hydrolysis of the acetal.
Formation of Michael Adduct Nucleophilic attack of ethanol on the β-carbon.Use of milder reaction conditions and catalysts can disfavor this side reaction.
Product is a Viscous Oil or Solidifies (Polymerization) Strong acid catalyst promoting polymerization of the α,β-unsaturated aldehyde.Reduce the concentration of the strong acid catalyst or switch to a heterogeneous solid acid catalyst. Maintain a lower reaction temperature.
Low Boiling Point Impurity Detected Formation of diethyl ether from ethanol.Control the reaction temperature to below the point where significant ether formation occurs (typically below 140°C for H₂SO₄-catalyzed ethanol dehydration).
Dark Product Color Use of strong, corrosive mineral acids.Employ a solid acid catalyst like silica-supported zirconium sulfate to minimize side reactions and corrosion.[2]
Oxidation of the starting material or product.Store α-amyl cinnamaldehyde under an inert atmosphere and in the dark, as it is prone to oxidation.

Experimental Protocols

Protocol 1: Synthesis using a Solid Acid Catalyst

This protocol is adapted from methodologies employing solid acid catalysts to promote a "greener" synthesis with easier purification.

Materials:

  • α-Amyl cinnamaldehyde

  • Ethanol (anhydrous)

  • Cyclohexane (water-carrying agent)

  • Silica-supported zirconium sulfate (catalyst)

  • Nitrogen gas

  • Deionized water

Procedure:

  • In a reaction kettle, add α-amyl cinnamaldehyde and cyclohexane (1-5% of the total charge).

  • Evacuate the kettle and then backfill with nitrogen gas to create an inert atmosphere.

  • Add ethanol (molar ratio of 1.5:1 to 3.0:1 relative to the aldehyde) and the solid acid catalyst (1-5% of the total charge).

  • Heat the reaction mixture to 80-120°C with stirring.

  • Monitor the reaction progress by taking samples for Gas Chromatography (GC) analysis. The reaction is considered complete when the α-amyl cinnamaldehyde content is less than 3%. This typically takes around 4 hours.

  • Once the reaction is complete, cool the mixture.

  • Wash the reaction mixture with water and allow the layers to separate.

  • Remove the lower aqueous layer.

  • Transfer the upper organic layer to a distillation apparatus.

  • Fractionally distill under reduced pressure (1000-3000 Pa) at a kettle temperature of 150-180°C to obtain the purified α-amyl cinnamic aldehyde diethyl acetal.

Protocol 2: Traditional Synthesis using a Protic Acid Catalyst

This protocol outlines the conventional method using a strong protic acid. Careful control of conditions is necessary to minimize side reactions.

Materials:

  • α-Amyl cinnamaldehyde

  • Ethanol (anhydrous)

  • p-Toluenesulfonic acid (p-TSA) or concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Toluene (for azeotropic removal of water)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add α-amyl cinnamaldehyde, a three-fold molar excess of ethanol, and toluene.

  • Add a catalytic amount of p-TSA or a few drops of concentrated H₂SO₄.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by washing with a 5% sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

Reaction Pathway and Side Reactions

Reaction_Pathway AmylCinnAldehyde α-Amyl Cinnamic Aldehyde AcidCatalyst H+ MichaelAdduct Michael Addition Product AmylCinnAldehyde->MichaelAdduct + Ethanol (1,4-addition) Polymer Polymer AmylCinnAldehyde->Polymer Polymerization Ethanol Ethanol (2 eq.) DiethylEther Diethyl Ether Ethanol->DiethylEther Dehydration Hemiacetal Hemiacetal Intermediate AcidCatalyst->Hemiacetal Protonation & Nucleophilic Attack Acetal α-Amyl Cinnamic Aldehyde Diethyl Acetal Hemiacetal->Acetal + Ethanol, -H₂O

Caption: Main reaction pathway for the synthesis of α-amyl cinnamic aldehyde diethyl acetal and potential side reactions.

Experimental Workflow: Solid Acid Catalyst Method

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification charge_reactants Charge Reactor with Aldehyde, Ethanol, Cyclohexane, and Catalyst inert_atmosphere Create Inert Atmosphere (Nitrogen Purge) charge_reactants->inert_atmosphere heat_react Heat to 80-120°C with Stirring inert_atmosphere->heat_react monitor_gc Monitor by GC until Aldehyde < 3% heat_react->monitor_gc cool_down Cool Reaction Mixture monitor_gc->cool_down wash Wash with Water cool_down->wash separate Separate Aqueous Layer wash->separate distill Vacuum Distillation separate->distill final_product Final Product distill->final_product

Caption: A typical experimental workflow for the synthesis of α-amyl cinnamic aldehyde diethyl acetal using a solid acid catalyst.

Logical Relationship of Troubleshooting

Troubleshooting LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Side Reactions LowYield->SideReactions Impurities Product Impurities Impurities->SideReactions PoorPurification Inefficient Purification Impurities->PoorPurification RemoveWater Remove H₂O IncompleteReaction->RemoveWater ExcessEthanol Use Excess Ethanol IncompleteReaction->ExcessEthanol MonitorReaction Monitor Reaction (GC) IncompleteReaction->MonitorReaction Michael Michael Addition SideReactions->Michael Polymerization Polymerization SideReactions->Polymerization EtherFormation Ether Formation SideReactions->EtherFormation ProperWorkup Ensure Proper Workup PoorPurification->ProperWorkup OptimizeTemp Optimize Temperature Michael->OptimizeTemp Polymerization->OptimizeTemp ChangeCatalyst Use Solid Acid Catalyst Polymerization->ChangeCatalyst EtherFormation->OptimizeTemp

Caption: Logical troubleshooting flow for common issues in the synthesis of α-amyl cinnamic aldehyde diethyl acetal.

References

Optimizing reaction conditions for a-amyl cinnamic aldehyde diethyl acetal synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of α-amyl cinnamic aldehyde diethyl acetal. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of α-amyl cinnamic aldehyde diethyl acetal.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or increasing the reaction temperature.

  • Catalyst Deactivation: The acid catalyst, particularly solid acid catalysts, can deactivate over time. If you are reusing a solid catalyst, consider regenerating or replacing it. For homogeneous catalysts, ensure the correct catalytic amount is used.

  • Water Content: The presence of water can shift the equilibrium of the acetalization reaction back towards the reactants. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. If using a method that generates water, employ a Dean-Stark apparatus or molecular sieves to remove it from the reaction mixture.

  • Sub-optimal Reaction Conditions: The temperature, catalyst loading, or reactant molar ratio may not be optimal. Refer to the data tables below for guidance on optimizing these parameters.

  • Product Loss During Workup: Significant amounts of the product can be lost during the extraction and purification steps. Ensure complete extraction from the aqueous phase and minimize losses during solvent removal and chromatography.

Q2: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?

A2: The primary side reactions in the synthesis of α-amyl cinnamic aldehyde are related to the reactivity of the aldehyde and the potential for self-condensation or other undesired reactions.

  • Aldol Condensation Byproducts: The starting material, α-amyl cinnamaldehyde, can undergo self-condensation or condensation with other aldehydes present as impurities, especially under basic or certain acidic conditions. Ensure the purity of your starting materials.

  • Ether Formation: Alcohols can undergo self-condensation to form ethers, particularly at high temperatures in the presence of a strong acid catalyst. Employing milder solid acid catalysts can mitigate this issue.

  • Polymerization: α,β-unsaturated aldehydes can be prone to polymerization, especially in the presence of strong acids or upon prolonged heating. Using milder reaction conditions and shorter reaction times can help minimize this.

To minimize byproducts, it is crucial to use pure starting materials and optimized reaction conditions. The use of selective solid acid catalysts is often preferred over traditional mineral acids.[1][2]

Q3: The purification of my product is challenging. What are the recommended purification techniques?

A3: Purification of α-amyl cinnamic aldehyde diethyl acetal typically involves removing unreacted starting materials, the catalyst, and any byproducts.

  • Catalyst Removal: If a homogeneous acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used, it must be neutralized with a base (e.g., sodium bicarbonate solution) during the workup. Solid acid catalysts can be easily removed by filtration.[2]

  • Removal of Unreacted Aldehyde: Unreacted α-amyl cinnamaldehyde can often be removed by washing the organic layer with a sodium bisulfite solution.

  • Chromatography: Column chromatography on silica gel is a common method for obtaining a high-purity product. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

  • Distillation: Vacuum distillation can be an effective method for purifying the final product, especially on a larger scale.

Q4: How can I effectively monitor the progress of the reaction?

A4: Monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of degradation products.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively monitor the disappearance of the starting aldehyde and the appearance of the product.

  • Gas Chromatography (GC): GC is a more quantitative method for monitoring the reaction. It allows for the determination of the relative amounts of starting material, product, and any volatile byproducts. A GC-Mass Spectrometry (GC-MS) system can be used to identify the structures of these components.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using a solid acid catalyst over traditional mineral acids like sulfuric acid?

A1: Solid acid catalysts offer several advantages over traditional homogeneous mineral acids:

  • Reduced Corrosion: Solid acids are less corrosive to equipment.[2]

  • Ease of Separation: They can be easily separated from the reaction mixture by filtration, simplifying the workup process.[1]

  • Reusability: Many solid acid catalysts can be regenerated and reused, making the process more cost-effective and environmentally friendly.

  • Milder Reaction Conditions: They often allow for milder reaction conditions, which can lead to higher selectivity and reduced byproduct formation.[1]

  • Reduced Waste: They minimize the production of acidic aqueous waste, which is a significant environmental concern with mineral acids.[2]

Q2: What is the role of a Dean-Stark apparatus in this synthesis?

A2: The acetalization reaction is a reversible equilibrium reaction that produces water as a byproduct. According to Le Chatelier's principle, removing water from the reaction mixture will drive the equilibrium towards the formation of the acetal product, thereby increasing the yield. A Dean-Stark apparatus is a piece of laboratory glassware used to continuously remove water from a reaction mixture via azeotropic distillation.

Q3: Can I use other alcohols besides ethanol for this synthesis?

A3: Yes, other alcohols can be used to synthesize different acetals of α-amyl cinnamaldehyde. For example, using methanol would produce α-amyl cinnamaldehyde dimethyl acetal. The choice of alcohol will determine the resulting acetal, and reaction conditions may need to be re-optimized for different alcohols.

Q4: What are the typical storage conditions for α-amyl cinnamaldehyde diethyl acetal?

A4: α-Amyl cinnamaldehyde diethyl acetal is a relatively stable compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for the synthesis of α-amyl cinnamic aldehyde acetals under various conditions, providing a basis for optimizing your experimental setup.

Table 1: Comparison of Catalysts for Acetalization Reactions

CatalystAldehyde SubstrateAlcoholTemperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)Reference
Traditional Acid Catalysts
p-Toluenesulfonic acidBenzaldehydeEthylene GlycolReflux2>95>95Generic Lab Manual
Sulfuric AcidCinnamaldehydeMethanolAmbient0.3393HighACS Omega (2018)
Solid Acid Catalysts
Silica Gel / Zr(SO₄)₂α-Amyl CinnamaldehydeEthanol80-1204>98 (aldehyde consumption)>97 (product purity)Google Patents (CN102701924A)
Amberlyst-15FurfuralEthylene Glycol80695>99Industrial & Engineering Chemistry Research (2011)
H-Beta ZeoliteBenzaldehydeGlycerol11049899Catalysis Today (2010)

Table 2: Effect of Reaction Parameters on α-Amyl Cinnamaldehyde Diethyl Acetal Synthesis using a Solid Acid Catalyst (Silica Gel / Zr(SO₄)₂)

ParameterCondition 1Condition 2Condition 3Outcome
Molar Ratio (Ethanol:Aldehyde) 1.5 : 12.0 : 13.0 : 1Increasing the excess of ethanol can drive the reaction forward and improve conversion.
Catalyst Loading (% of total reactants) 1%3%5%Higher catalyst loading generally increases the reaction rate, but an optimal level should be determined to balance activity and cost.
Temperature (°C) 80100120Higher temperatures increase the reaction rate, but may also lead to byproduct formation. An optimal temperature balances rate and selectivity.
Reaction Time (h) 246Longer reaction times lead to higher conversion, but the reaction should be monitored to avoid product degradation or byproduct formation.

Note: The data in Table 2 is derived from patent literature and represents typical ranges. Optimal conditions should be determined experimentally for each specific setup.

Experimental Protocols

Protocol 1: Synthesis of α-Amyl Cinnamic Aldehyde Diethyl Acetal using a Solid Acid Catalyst

This protocol is based on modern, environmentally friendlier methods.

Materials:

  • α-Amyl cinnamaldehyde

  • Anhydrous ethanol

  • Solid acid catalyst (e.g., silica gel loaded with zirconium sulfate)

  • Anhydrous solvent (e.g., toluene or cyclohexane)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Set up a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a condenser. Ensure all glassware is dry.

  • To the flask, add α-amyl cinnamaldehyde, anhydrous ethanol (in a molar excess, e.g., 2-3 equivalents), the solid acid catalyst (e.g., 1-5% by weight of the total reactants), and the anhydrous solvent.

  • Heat the mixture to reflux with vigorous stirring. The azeotrope of the solvent and water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-6 hours, or when no more water is being collected in the Dean-Stark trap.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the solid acid catalyst.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Traditional Synthesis using a Homogeneous Acid Catalyst

This protocol illustrates the traditional method, which is less favored due to environmental and handling concerns.

Materials:

  • α-Amyl cinnamaldehyde

  • Anhydrous ethanol

  • p-Toluenesulfonic acid (p-TSA) or concentrated sulfuric acid (catalytic amount)

  • Anhydrous solvent (e.g., toluene)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Follow steps 1 and 2 of Protocol 1, but instead of a solid acid catalyst, add a catalytic amount of p-TSA or a few drops of concentrated sulfuric acid.

  • Proceed with steps 3 and 4 as in Protocol 1.

  • After cooling the reaction mixture, carefully neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.

  • Proceed with steps 7-10 of Protocol 1 for workup and purification.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_process Reaction & Monitoring cluster_workup Workup & Purification Reactants α-Amyl Cinnamaldehyde + Ethanol + Catalyst ReactionVessel Round-bottom Flask with Dean-Stark Trap Reactants->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Reflux Heating to Reflux ReactionVessel->Reflux Monitoring TLC / GC Monitoring Reflux->Monitoring Periodic Sampling CatalystRemoval Filtration (Solid Catalyst) or Neutralization (Homogeneous) Monitoring->CatalystRemoval Reaction Complete Extraction Aqueous Workup CatalystRemoval->Extraction Drying Drying Organic Layer Extraction->Drying Purification Vacuum Distillation or Column Chromatography Drying->Purification Product Pure α-Amyl Cinnamic Aldehyde Diethyl Acetal Purification->Product

Caption: Experimental workflow for the synthesis of α-amyl cinnamic aldehyde diethyl acetal.

troubleshooting_logic Start Low Yield or Impure Product CheckReaction Check Reaction Completion (TLC/GC) Start->CheckReaction CheckCatalyst Evaluate Catalyst Activity Start->CheckCatalyst CheckWater Assess Water Content Start->CheckWater CheckWorkup Review Workup & Purification Start->CheckWorkup OptimizeConditions Optimize Reaction Conditions (Temp, Time, Ratio) CheckReaction->OptimizeConditions Incomplete CheckCatalyst->OptimizeConditions Inactive CheckWater->OptimizeConditions High CheckWorkup->OptimizeConditions Losses Solution Improved Yield & Purity OptimizeConditions->Solution

Caption: Troubleshooting logic for optimizing the synthesis of α-amyl cinnamic aldehyde diethyl acetal.

signaling_pathway Aldehyde α-Amyl Cinnamaldehyde (Carbonyl Group) ProtonatedAldehyde Protonated Aldehyde (Activated Electrophile) Aldehyde->ProtonatedAldehyde Alcohol Ethanol (Nucleophile) Alcohol->ProtonatedAldehyde Nucleophilic Attack Carbocation Carbocation Intermediate Alcohol->Carbocation Nucleophilic Attack Catalyst Acid Catalyst (H⁺) Catalyst->Aldehyde Protonation Hemiacetal Hemiacetal Intermediate Catalyst->Hemiacetal Protonation of -OH ProtonatedAldehyde->Hemiacetal -H⁺ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal ProtonatedHemiacetal->Carbocation -H₂O Acetal α-Amyl Cinnamic Aldehyde Diethyl Acetal Carbocation->Acetal -H⁺ Water Water (Byproduct) Carbocation->Water

Caption: Reaction mechanism pathway for the acid-catalyzed synthesis of α-amyl cinnamic aldehyde diethyl acetal.

References

Technical Support Center: Purification of Amyl Cinnamic Aldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted amyl cinnamic aldehyde from their final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted amyl cinnamic aldehyde from a reaction mixture?

A1: The most common and effective methods include:

  • Sodium Bisulfite Workup: This is a widely used chemical method where the aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can then be easily separated from the organic product through liquid-liquid extraction.[1][2]

  • Fractional Distillation: This physical separation method is suitable if there is a significant difference in the boiling points of amyl cinnamic aldehyde and the desired product.

  • Column Chromatography: A standard purification technique that separates compounds based on their polarity.

  • Oxidation: The unreacted aldehyde can be oxidized to its corresponding carboxylic acid, which can then be removed by an alkaline wash.

Q2: When should I choose the sodium bisulfite workup method?

A2: The sodium bisulfite workup is ideal when your desired product is not an aldehyde or a highly reactive ketone and is soluble in an organic solvent that is immiscible with water.[1] It is particularly advantageous when dealing with products that have similar boiling points or polarities to amyl cinnamic aldehyde, making distillation or chromatography challenging.

Q3: Can the sodium bisulfite workup affect my desired product?

A3: This method is generally selective for aldehydes and unhindered ketones. Most other functional groups like esters, amides, alcohols, and alkenes do not react with sodium bisulfite under these conditions. However, it is always recommended to perform a small-scale trial to ensure the stability of your target compound.

Q4: Is it possible to recover the amyl cinnamic aldehyde after the bisulfite workup?

A4: Yes, the formation of the bisulfite adduct is a reversible reaction. By basifying the aqueous layer containing the adduct (e.g., with sodium hydroxide), the reaction can be reversed, regenerating the amyl cinnamic aldehyde which can then be extracted back into an organic solvent.[1]

Q5: What are the key considerations for using fractional distillation?

A5: The success of fractional distillation hinges on the difference in boiling points between amyl cinnamic aldehyde and your product. The boiling point of α-amyl cinnamic aldehyde is approximately 287-290°C at atmospheric pressure. If your product's boiling point is sufficiently different (ideally >25°C), fractional distillation can be an effective purification method. You will also need to consider the thermal stability of your product.

Troubleshooting Guides

Sodium Bisulfite Workup Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Incomplete removal of amyl cinnamic aldehyde (aldehyde spot still visible on TLC) - Insufficient amount of sodium bisulfite.- Reaction time is too short.- Poor mixing of the biphasic system.- The bisulfite adduct is insoluble in the aqueous layer.- Use a larger excess of the saturated sodium bisulfite solution.- Increase the shaking or stirring time to ensure complete reaction.- Use a water-miscible co-solvent like methanol or THF to improve contact between reactants.[1]- If a solid forms between the layers, it may be the bisulfite adduct. Filter the entire mixture through Celite® to remove the solid adduct.[1]
Formation of an emulsion during extraction - High concentration of reactants or products.- Vigorous shaking.- Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Gently swirl or invert the separatory funnel instead of vigorous shaking.- Allow the mixture to stand for a longer period.
Low recovery of the desired product - Your product might have some solubility in the aqueous layer.- Your product may be reacting with the bisulfite (unlikely for most non-aldehyde compounds).- Perform multiple extractions of the aqueous layer with the organic solvent to recover any dissolved product.- Confirm the stability of your product to the reaction conditions on a small scale before proceeding with the full batch.
Decomposition of the product - If your product contains sensitive functional groups (e.g., tri- or tetra-substituted double bonds), the acidic nature of the bisulfite solution (due to dissolved SO₂) might cause decomposition.- Use a non-polar organic solvent like hexanes or a mixture of hexanes and dichloromethane to minimize the solubility of SO₂ in the organic layer.[1]
Fractional Distillation Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of amyl cinnamic aldehyde and product - The boiling points of the compounds are too close.- The distillation column is not efficient enough.- Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).- Perform the distillation under vacuum to lower the boiling points and potentially increase the boiling point difference.- Optimize the heating rate; a slower heating rate generally provides better separation.
Product decomposition in the distillation flask - The product is not stable at its boiling point.- Use vacuum distillation to lower the required temperature.- Keep the distillation time as short as possible.
"Bumping" or uneven boiling - Lack of boiling chips or a stir bar.- Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.

Experimental Protocols

Detailed Methodology for Sodium Bisulfite Workup

This protocol is a general guideline and may need optimization for your specific reaction mixture.

Materials:

  • Reaction mixture containing the desired product and unreacted amyl cinnamic aldehyde

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Water-miscible solvent (e.g., methanol, THF)

  • Organic extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol or THF. This enhances the interaction between the aldehyde and the aqueous bisulfite solution.[1]

  • Reaction: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Use a significant excess of the bisulfite solution.

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes. The amyl cinnamic aldehyde will react to form the water-soluble bisulfite adduct.

  • Phase Separation: Add an organic extraction solvent (e.g., ethyl acetate) and deionized water to the separatory funnel. Shake and then allow the layers to separate. The organic layer will contain your purified product, and the aqueous layer will contain the bisulfite adduct of amyl cinnamic aldehyde.

  • Washing: Drain the aqueous layer. Wash the organic layer with deionized water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Drain the organic layer into a flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain your purified product.

Detailed Methodology for Fractional Distillation

Materials:

  • Crude reaction mixture

  • Distillation flask

  • Fractionating column (e.g., Vigreux)

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Thermometer and adapter

  • Boiling chips or magnetic stirrer

  • Vacuum source and adapter (for vacuum distillation)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude reaction mixture and boiling chips in the distillation flask.

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection: As the mixture heats, the vapor will rise through the fractionating column. Monitor the temperature at the top of the column. The temperature will plateau at the boiling point of the lower-boiling component, which will then distill over and be collected in the receiving flask.

  • Separation: Once the first component has been collected, the temperature will either drop slightly before rising to the boiling point of the next component, or it will rise steadily. Change the receiving flask to collect different fractions.

  • Amyl Cinnamic Aldehyde Removal: Since amyl cinnamic aldehyde has a high boiling point (287-290°C), it will likely remain in the distillation flask if your product is more volatile. If your product has a higher boiling point, the amyl cinnamic aldehyde will distill first.

  • Analysis: Analyze the collected fractions (e.g., by TLC or GC-MS) to determine their purity.

Data Presentation

The following table summarizes typical yields and purities that can be achieved when using the sodium bisulfite workup for aldehyde purification. Note that these values are for illustrative purposes and actual results may vary depending on the specific reaction conditions and the nature of the other components in the mixture.

Purification MethodStarting MaterialProductYieldPurityReference
Sodium Bisulfite Adduct FormationCrude Aldehyde MixtureSolid Bisulfite Adduct70%Not Reported[1]
Regeneration from Bisulfite AdductSolid Bisulfite AdductPurified Aldehyde75%Not Reported[1]
Sodium Bisulfite Adduct FormationCrude Fatty AldehydeSolid Bisulfite Adduct90%83% (by HPLC-CAD)
Sodium Bisulfite Workup & Reductive AminationCrude Fatty AldehydeFinal Amine Product54% (overall)97.3% (by HPLC-CAD)
DistillationCrude HexylcinnamaldehydePurified HexylcinnamaldehydeNot Reported95.0%[3]

Visualizations

experimental_workflow cluster_start Initial State cluster_method1 Method 1: Sodium Bisulfite Workup cluster_method2 Method 2: Fractional Distillation start Crude Product (with unreacted Amyl Cinnamic Aldehyde) dissolve Dissolve in Miscible Solvent start->dissolve setup Setup Distillation Apparatus start->setup add_bisulfite Add Saturated NaHSO₃ Solution dissolve->add_bisulfite extract Liquid-Liquid Extraction add_bisulfite->extract separate Separate Layers extract->separate wash_dry Wash & Dry Organic Layer separate->wash_dry Organic Layer aqueous Aqueous Layer (Aldehyde Adduct) separate->aqueous Aqueous Layer product1 Purified Product wash_dry->product1 regenerate Optional: Regenerate Aldehyde (add base) aqueous->regenerate heat Heat Mixture setup->heat collect Collect Fractions Based on B.P. heat->collect product2 Purified Product collect->product2

Caption: Workflow for the removal of unreacted amyl cinnamic aldehyde.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Aldehyde still present after bisulfite workup? cause1 Insufficient NaHSO₃ start->cause1 Yes cause2 Poor Mixing start->cause2 Yes cause3 Insoluble Adduct start->cause3 Yes end Problem Resolved start->end No solution1 Add more NaHSO₃ solution cause1->solution1 solution2 Use co-solvent (MeOH/THF) & increase shaking time cause2->solution2 solution3 Filter through Celite® cause3->solution3 solution1->end Re-evaluate solution2->end Re-evaluate solution3->end Re-evaluate

Caption: Troubleshooting logic for incomplete aldehyde removal.

References

Analytical challenges in the characterization of a-amyl cinnamic aldehyde diethyl acetal.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical challenges associated with the characterization of α-amyl cinnamic aldehyde diethyl acetal.

Frequently Asked Questions (FAQs)

Q1: What is α-amyl cinnamic aldehyde diethyl acetal and what are its common applications?

A1: α-Amyl cinnamic aldehyde diethyl acetal is a synthetic fragrance ingredient. It is an acetal derived from α-amyl cinnamaldehyde and ethanol.[1] Due to its pleasant floral, leafy odor and stability, particularly in alkaline conditions, it is a valuable component in various fragrance formulations, including soaps and other personal care products.[1]

Q2: What are the main stability concerns for α-amyl cinnamic aldehyde diethyl acetal?

A2: The primary stability concern for α-amyl cinnamic aldehyde diethyl acetal is its susceptibility to hydrolysis, especially under acidic conditions, which can revert it to α-amyl cinnamaldehyde and ethanol. The parent aldehyde, α-amyl cinnamaldehyde, is known to be susceptible to oxidation, which can lead to the formation of degradation products with undesirable off-odors.[2] While the acetal form offers improved stability, particularly in alkaline matrices, prolonged exposure to air and light can also lead to oxidative degradation.

Q3: What are the expected impurities in a sample of α-amyl cinnamic aldehyde diethyl acetal?

A3: Potential impurities can originate from the synthesis process or degradation. Common impurities may include:

  • α-Amyl cinnamaldehyde: The starting material for the synthesis. Its presence can indicate an incomplete reaction or hydrolysis of the acetal.

  • Ethanol: A reactant in the synthesis.

  • Benzaldehyde and Heptaldehyde: Potential by-products or impurities from the synthesis of the parent aldehyde.[2]

  • Oxidation products: Arising from the degradation of the parent aldehyde.

  • Hemiacetal intermediate: A transient species in the acetalization reaction that may persist in small amounts.[1]

Q4: Which analytical techniques are most suitable for the characterization of α-amyl cinnamic aldehyde diethyl acetal?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a thorough characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Suitable for purity assessment and stability-indicating assays.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation of the acetal and characterization of unknown degradation products.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for functional group analysis and confirming the presence of the acetal linkage and the absence of a carbonyl group from the parent aldehyde.

Troubleshooting Guides

GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing or Broadening 1. Active sites in the GC inlet liner or column. 2. Inappropriate column polarity. 3. Column degradation.1. Use a deactivated inlet liner. 2. Select a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane). 3. Condition the column according to the manufacturer's instructions or replace it if necessary.
Presence of α-Amyl Cinnamaldehyde Peak 1. On-column or inlet hydrolysis of the acetal. 2. Presence of the aldehyde as an impurity in the sample.1. Lower the injector temperature. 2. Ensure the GC system is free of acidic residues. 3. Analyze the sample by a non-thermal technique like HPLC to confirm the presence of the impurity.
Ghost Peaks 1. Carryover from a previous injection. 2. Contamination in the carrier gas or syringe.1. Run a blank solvent injection after a high-concentration sample. 2. Purge the carrier gas line. 3. Thoroughly clean the injection syringe.
HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Asymmetry) 1. Incompatible sample solvent with the mobile phase. 2. Column overload. 3. Secondary interactions with the stationary phase.1. Dissolve the sample in the mobile phase or a weaker solvent. 2. Reduce the injection volume or sample concentration. 3. Use a mobile phase with a suitable buffer or additive.
Drifting Baseline 1. Inadequate column equilibration. 2. Mobile phase composition changing over time. 3. Temperature fluctuations.1. Equilibrate the column for a sufficient time with the mobile phase. 2. Prepare fresh mobile phase and ensure proper mixing if using a gradient. 3. Use a column oven to maintain a constant temperature.
Co-elution of Impurities 1. Insufficient chromatographic resolution.1. Optimize the mobile phase composition (e.g., change the organic modifier ratio or pH). 2. Use a column with a different stationary phase or higher efficiency (smaller particle size). 3. Adjust the flow rate.

Experimental Protocols

Protocol 1: GC-MS for Impurity Profiling

Objective: To identify and quantify volatile impurities in α-amyl cinnamic aldehyde diethyl acetal.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Autosampler

Chromatographic Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane

  • Inlet Temperature: 250 °C (can be optimized to a lower temperature if thermal degradation is observed)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-450

Sample Preparation:

  • Prepare a 1 mg/mL solution of α-amyl cinnamic aldehyde diethyl acetal in a suitable solvent such as dichloromethane or ethyl acetate.

  • Vortex to ensure complete dissolution.

Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using an internal standard or by area percent normalization, assuming a similar response factor for structurally related compounds.

Protocol 2: Stability-Indicating HPLC Method

Objective: To assess the purity of α-amyl cinnamic aldehyde diethyl acetal and monitor its degradation under stress conditions.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector

  • Autosampler

  • Column Oven

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • 0-20 min: 60% B to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% B to 60% B

    • 26-30 min: Hold at 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a 0.5 mg/mL solution of α-amyl cinnamic aldehyde diethyl acetal in acetonitrile.

  • For forced degradation studies, subject the sample solution to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, photolysis) before injection.

Data Analysis:

  • Determine the purity by calculating the area percentage of the main peak.

  • In stability studies, monitor for the appearance of new peaks and the decrease in the main peak area to evaluate degradation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing and Interpretation sample α-Amyl Cinnamic Aldehyde Diethyl Acetal dissolution Dissolution in Appropriate Solvent sample->dissolution stress Forced Degradation (Optional) dissolution->stress gcms GC-MS Analysis dissolution->gcms hplc HPLC-UV Analysis dissolution->hplc stress->gcms Volatile Degradants stress->hplc Non-Volatile Degradants identification Impurity Identification gcms->identification quantification Purity & Impurity Quantification gcms->quantification hplc->quantification stability Stability Assessment hplc->stability

Caption: Experimental workflow for the analysis of α-amyl cinnamic aldehyde diethyl acetal.

degradation_pathway acetal α-Amyl Cinnamic Aldehyde Diethyl Acetal aldehyde α-Amyl Cinnamaldehyde acetal->aldehyde Hydrolysis ethanol Ethanol acetal->ethanol degradation_products Oxidative Degradation Products aldehyde->degradation_products acid Acid/H₂O acid->acetal oxidation Oxidation (Air, Light) oxidation->aldehyde

Caption: Potential degradation pathways for α-amyl cinnamic aldehyde diethyl acetal.

References

Validation & Comparative

Comparing the efficacy of different catalysts for a-amyl cinnamic aldehyde diethyl acetal synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of α-amyl cinnamic aldehyde diethyl acetal, a valuable fragrance ingredient, is predominantly achieved through the acid-catalyzed acetalization of α-amyl cinnamic aldehyde with ethanol. The choice of catalyst is a critical parameter influencing the reaction's efficiency, yield, and environmental impact. This guide provides a comparative analysis of different catalysts employed in this synthesis, supported by available data and detailed experimental protocols.

Catalyst Performance Comparison

The efficacy of various catalysts can be evaluated based on several key metrics, including reaction yield, selectivity, reaction time, and temperature. While direct comparative studies under identical conditions are limited in publicly available literature, the following table summarizes the performance of common catalysts based on compiled data from various sources.

Catalyst TypeCatalyst ExampleTypical Yield (%)Reaction Time (hours)Reaction Temperature (°C)Key AdvantagesKey Disadvantages
Traditional Mineral Acids Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl)High4 - 825 - 80Low cost, high reactivity.Corrosive, difficult to separate from the product, generates acidic waste, potential for side reactions.
Organic Acids p-Toluenesulfonic Acid (p-TSA)High3 - 680 - 110 (with azeotropic removal of water)High catalytic activity, commercially available.Corrosive, requires neutralization and removal, can lead to colored byproducts.
Solid Acid Catalysts Silica-supported Zirconium Sulfate (Zr(SO₄)₂/SiO₂)> 97 (Purity)~ 485 - 90Mild reaction conditions, easy to separate and recycle, non-corrosive, environmentally friendly.Higher initial cost compared to mineral acids.
Solid Acid Catalysts Silica-supported Ferric Sulfate (Fe₂(SO₄)₃/SiO₂)> 97 (Purity)~ 485 - 90Reusable, mild conditions, simplified workup.Catalyst preparation may be required.
Solid Acid Catalysts Silica-supported Cerous Sulfate (Ce₂(SO₄)₄/SiO₂)> 97 (Purity)~ 485 - 90High product purity, environmentally benign.Potential for metal leaching (though generally low).

Experimental Protocols

Detailed methodologies for the synthesis of α-amyl cinnamic aldehyde diethyl acetal using different classes of catalysts are provided below.

Synthesis using a Traditional Mineral Acid (Sulfuric Acid)

Principle: This method relies on the strong protonating power of sulfuric acid to catalyze the reaction between the aldehyde and ethanol.

Procedure:

  • To a solution of α-amyl cinnamic aldehyde (1 mole) in excess ethanol (5-10 moles), slowly add concentrated sulfuric acid (0.05 moles) with constant stirring and cooling in an ice bath.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 40-50°C for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with diethyl ether or another suitable organic solvent.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude α-amyl cinnamic aldehyde diethyl acetal.

  • Purify the crude product by vacuum distillation.

Synthesis using an Organic Acid (p-Toluenesulfonic Acid)

Principle: p-TSA is a strong organic acid that effectively catalyzes acetalization. This protocol often involves the azeotropic removal of water to drive the reaction equilibrium towards the product.

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine α-amyl cinnamic aldehyde (1 mole), ethanol (3-4 moles), p-toluenesulfonic acid monohydrate (0.02 moles), and a suitable solvent for azeotropic distillation (e.g., toluene or cyclohexane).

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected (typically 3-5 hours).

  • Cool the reaction mixture to room temperature and wash it with a saturated sodium bicarbonate solution to neutralize the p-TSA.

  • Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the resulting oil by vacuum distillation to yield pure α-amyl cinnamic aldehyde diethyl acetal.

Synthesis using a Solid Acid Catalyst (Silica-supported Zirconium Sulfate)

Principle: This method utilizes a heterogeneous catalyst that can be easily removed by filtration, simplifying the workup process and minimizing waste.

Procedure:

  • In a reaction vessel, charge α-amyl cinnamic aldehyde (1 mole), ethanol (2-3 moles), and the silica-supported zirconium sulfate catalyst (typically 1-5% by weight of the total reactants).

  • Add a water-carrying agent like cyclohexane or benzene (1-5% of the total charge).

  • Heat the stirred mixture to 85-90°C and maintain this temperature for approximately 4 hours.

  • Monitor the reaction by gas chromatography until the α-amyl cinnamic aldehyde content is below 2%.

  • After the reaction is complete, cool the mixture and separate the catalyst by filtration. The catalyst can be washed with a solvent and reused.

  • Wash the filtrate with a dilute sodium carbonate solution and then with water.

  • Separate the organic layer and remove the solvent and excess ethanol under reduced pressure.

  • The resulting product is often of high purity (>97%) and may not require further distillation.

Visualizing the Synthesis and Workflow

To better illustrate the processes involved, the following diagrams have been generated.

SynthesisPathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Products alpha-Amyl Cinnamic Aldehyde alpha-Amyl Cinnamic Aldehyde Hemiacetal Hemiacetal alpha-Amyl Cinnamic Aldehyde->Hemiacetal + Ethanol, H+ Ethanol Ethanol Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->alpha-Amyl Cinnamic Aldehyde protonates carbonyl alpha-Amyl Cinnamic Aldehyde Diethyl Acetal alphthis compound Hemiacetal->alphthis compound + Ethanol, -H2O Water Water

Caption: General reaction pathway for the acid-catalyzed synthesis of α-amyl cinnamic aldehyde diethyl acetal.

ExperimentalWorkflow cluster_solid_acid Solid Acid Catalyst Workflow cluster_traditional_acid Traditional Acid Catalyst Workflow A 1. Reaction Setup (Aldehyde, Ethanol, Solid Catalyst) B 2. Heating and Stirring A->B C 3. Catalyst Filtration B->C D 4. Workup (Washing, Solvent Removal) C->D F Catalyst Recycling C->F Wash and Dry E 5. Product D->E G 1. Reaction Setup (Aldehyde, Ethanol, Liquid Acid) H 2. Heating and Stirring G->H I 3. Neutralization H->I J 4. Extraction and Washing I->J N Aqueous Waste I->N K 5. Drying and Solvent Removal J->K J->N L 6. Distillation K->L M 7. Product L->M

Caption: Comparison of experimental workflows for solid acid versus traditional acid catalysts.

Conclusion

The selection of a catalyst for the synthesis of α-amyl cinnamic aldehyde diethyl acetal has significant implications for the process's efficiency, cost, and environmental footprint. Traditional mineral and organic acids are effective but suffer from drawbacks related to corrosion, waste generation, and complex purification procedures. Solid acid catalysts, particularly those supported on silica, offer a compelling alternative, providing high product purity under mild conditions with the significant advantage of being easily separable and reusable. For researchers and manufacturers aiming for greener, more sustainable, and efficient chemical processes, the adoption of solid acid catalysts represents a promising path forward in the synthesis of this important fragrance compound.

Comparative analysis of alpha-amyl cinnamic aldehyde diethyl acetal with its dimethyl acetal analog.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of alpha-amyl cinnamic aldehyde diethyl acetal and its dimethyl acetal analog. These fragrance ingredients, derived from alpha-amyl cinnamaldehyde, offer distinct profiles in terms of their physicochemical properties, stability, and olfactory characteristics. This document summarizes available data to assist in the selection of the appropriate analog for specific applications in fragrance formulation and potentially other areas of chemical research.

Physicochemical Properties

A summary of the key physicochemical properties of alphthis compound and its dimethyl acetal analog is presented in Table 1. These properties influence their behavior in various formulations and their performance as fragrance components.

Propertyalphthis compoundalpha-Amyl Cinnamic Aldehyde Dimethyl Acetal
CAS Number 60763-41-991-87-2
Molecular Formula C₁₈H₂₈O₂C₁₆H₂₄O₂
Molecular Weight 276.42 g/mol 248.36 g/mol
Appearance Almost colorless to pale yellow oily liquidColorless to pale yellow oily liquid
Odor Profile Floral, leafySoft, fresh floral, jasmine-like
Specific Gravity 0.931 - 0.939 @ 20°C0.954 - 0.964 @ 20°C
Flash Point 72.22 °C (162 °F)92.22 °C (198 °F)[1]
Solubility Insoluble in water; soluble in alcoholInsoluble in water; soluble in ethanol and propylene glycol

Synthesis and Stability

Both acetals are typically synthesized via the acid-catalyzed acetalization of alpha-amyl cinnamaldehyde with the corresponding alcohol (ethanol for the diethyl acetal and methanol for the dimethyl acetal)[2]. The reaction involves the formation of a hemiacetal intermediate, followed by dehydration to yield the final acetal product. Modern synthesis methods may utilize solid acid catalysts to promote milder reaction conditions and easier purification[2][3].

In a study on the stability of fragrance materials in deodorant sticks, it was noted that aldehydes can react with alcohols present in the formulation to form acetals, which can improve stability[4]. This in-situ formation highlights the dynamic nature of these molecules in certain product bases.

Olfactory Performance

The primary application of these molecules is in the fragrance industry. Their performance is judged on several factors including odor profile, longevity (substantivity), and diffusion.

  • Odor Profile: The diethyl acetal is described as having a floral and leafy odor, while the dimethyl acetal is characterized by a soft, fresh floral, and jasmine-like scent[1][2][3]. The choice between the two would depend on the desired nuance in the final fragrance composition.

  • Longevity: The longevity of a fragrance ingredient refers to how long it can be perceived on a substrate. While direct comparative data is unavailable, the higher molecular weight of the diethyl acetal may suggest a slightly lower volatility and potentially longer substantivity compared to the dimethyl acetal.

  • Diffusion: The diffusion of a fragrance molecule relates to its ability to travel through the air. The lower molecular weight of the dimethyl acetal might confer a higher diffusion rate, making its scent more immediately perceptible.

Experimental Protocols

Synthesis of alpha-Amyl Cinnamic Aldehyde Acetals (General Protocol)

A general procedure for the synthesis of these acetals involves the following steps:

  • Reactant Charging: Alpha-amyl cinnamaldehyde and an excess of the corresponding alcohol (ethanol or methanol) are charged into a reaction vessel equipped with a stirrer, a condenser, and a means for water removal (e.g., a Dean-Stark apparatus).

  • Catalyst Addition: An acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst) is added to the mixture.

  • Reaction: The mixture is heated to reflux. The water formed during the reaction is continuously removed to drive the equilibrium towards the formation of the acetal.

  • Work-up: After the reaction is complete (as monitored by techniques like GC), the reaction mixture is cooled and neutralized with a weak base (e.g., sodium bicarbonate solution).

  • Purification: The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., sodium sulfate). The crude product is then purified by fractional distillation under reduced pressure to yield the pure acetal.

A patented method for the synthesis of the dimethyl acetal describes a one-step process using a solid acid catalyst, which is reported to provide a high-purity product with a lasting fragrance under mild reaction conditions[3].

Sensory Evaluation of Fragrance Ingredients

The olfactory properties of the two acetals can be compared using a trained sensory panel. A standard protocol for this evaluation is as follows:

  • Sample Preparation: Solutions of alphthis compound and its dimethyl acetal analog are prepared at a standard concentration (e.g., 10% in an odorless solvent like diethyl phthalate).

  • Blotter Test: Standard fragrance blotters are dipped into each solution to a depth of 1 cm.

  • Evaluation: Trained panelists evaluate the odor of the blotters at different time intervals (e.g., immediately after dipping, after 1 hour, after 4 hours, and after 24 hours) to assess the initial odor profile, the evolution of the scent over time (dry-down), and the longevity.

  • Attributes: Panelists rate the intensity of various odor descriptors (e.g., floral, leafy, jasmine, sweet, green) on a defined scale.

  • Data Analysis: The collected data is statistically analyzed to determine significant differences in the olfactory profiles of the two compounds.

Signaling Pathway Interaction

The perception of odorants, including alpha-amyl cinnamic aldehyde and its derivatives, is initiated by their interaction with olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity. These receptors are a large family of G-protein coupled receptors (GPCRs)[5][6][7][8].

The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, which in turn activates an intracellular signaling cascade. This process is a key example of a signaling pathway in a biological system.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant Odorant Molecule (e.g., α-amyl cinnamic aldehyde acetal) OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP Ion_Channel Ion Channel cAMP->Ion_Channel Opening Ca_Na Ca²⁺ / Na⁺ Influx Ion_Channel->Ca_Na Depolarization Depolarization Signal Signal to Brain Depolarization->Signal

Figure 1. Simplified diagram of the olfactory signaling pathway.

As depicted in Figure 1, the binding of an odorant to an olfactory receptor activates a G-protein (specifically Gαolf). This activated G-protein then stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP). The increase in intracellular cAMP opens ion channels, leading to an influx of sodium and calcium ions. This influx causes depolarization of the neuron's membrane, generating an electrical signal that is transmitted to the brain and perceived as a specific scent. It is the combinatorial activation of different ORs by an odorant that allows for the discrimination of a vast array of smells[5]. While cinnamaldehyde itself has been studied for its interaction with other receptors, such as Toll-like receptor 4 (TLR4) in the context of inflammation, the primary signaling pathway for its perception as a fragrance is through the olfactory receptors[9].

Conclusion

Both alphthis compound and its dimethyl acetal analog are valuable ingredients in the fragrance industry, each offering a distinct floral character. The diethyl acetal, with its higher molecular weight, may offer greater longevity, while the dimethyl acetal might provide a brighter, more diffusive initial impression. The choice between these two analogs will depend on the specific requirements of the fragrance formulation, including the desired olfactory profile, the chemical environment of the end product, and stability considerations. Further direct comparative studies would be beneficial to provide quantitative data on their relative performance in various applications.

References

Unveiling the Cross-Reactivity Profile of Alpha-Amyl Cinnamic Aldehyde Diethyl Acetal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity potential of fragrance ingredients is paramount for safety assessment and the development of hypoallergenic products. This guide provides a comprehensive analysis of the cross-reactivity of alpha-amyl cinnamic aldehyde diethyl acetal, a commonly used fragrance ingredient, comparing its sensitizing potential with other relevant compounds and detailing the experimental protocols used for their evaluation.

Alphthis compound is recognized as a skin sensitizer. Its potential to elicit an allergic response has been quantified in the murine Local Lymph Node Assay (LLNA), where it demonstrated an EC3 value of 8.6%, corresponding to a concentration of 2150 μg/cm².[1][2] The EC3 value represents the estimated concentration of a substance required to produce a threefold increase in lymphocyte proliferation in the draining lymph nodes, a key indicator of sensitization.

Comparative Analysis of Sensitization and Cross-Reactivity

Furthermore, studies on cinnamaldehyde and its derivatives have shown that the parent aldehyde is a potent sensitizer and can exhibit cross-reactivity with other fragrance ingredients.[3] This suggests that individuals sensitized to cinnamaldehyde may also react to its derivatives, including the diethyl acetal, although the extent of this cross-reactivity requires more specific investigation.

The table below summarizes the available sensitization data for alphthis compound and related compounds.

CompoundCAS NumberAssay TypeResult
Alphthis compound60763-41-9LLNAEC3 = 8.6% (2150 μg/cm²)[1][2]
Alpha-Amyl Cinnamic Aldehyde122-40-7LLNAData not available
Cinnamic Aldehyde104-55-2LLNAPotent Sensitizer[3]
Cinnamic Alcohol104-54-1LLNAWeaker Sensitizer than Cinnamaldehyde[4]

Understanding the Allergic Response: Signaling Pathways

The development of allergic contact dermatitis is a complex immunological process. The following diagram illustrates the key signaling pathway involved in skin sensitization.

Skin Sensitization Pathway cluster_skin Epidermis/Dermis cluster_lymph_node Draining Lymph Node Hapten Hapten (e.g., α-amyl cinnamic aldehyde diethyl acetal) Protein Skin Proteins Hapten->Protein Haptenation HaptenProtein Hapten-Protein Complex Langerhans Langerhans Cell (Antigen Presenting Cell) HaptenProtein->Langerhans Uptake and Processing TCell_Naive Naive T-Cell Langerhans->TCell_Naive Antigen Presentation (MHC-II) TCell_Memory Memory T-Cell TCell_Naive->TCell_Memory Proliferation and Differentiation TCell_Effector Effector T-Cell TCell_Naive->TCell_Effector Proliferation and Differentiation

Figure 1: Simplified signaling pathway of skin sensitization by a hapten.

Experimental Protocols

The assessment of skin sensitization and cross-reactivity relies on established experimental protocols. The following sections detail the methodologies for the Local Lymph Node Assay (LLNA) and the in vitro T-Cell Proliferation Assay.

Murine Local Lymph Node Assay (LLNA)

The LLNA is the current standard in vivo method for assessing the skin sensitization potential of chemicals.

LLNA Experimental Workflow cluster_protocol LLNA Protocol Day0 Day 0: Animal Acclimatization and Grouping Day1_3 Days 1-3: Topical Application of Test Substance to Dorsal Surface of Both Ears Day0->Day1_3 Daily Treatment Day6_am Day 6 (a.m.): Intravenous Injection of ³H-methyl thymidine Day1_3->Day6_am Incubation Period Day6_pm Day 6 (p.m.): Euthanasia and Excision of Auricular Lymph Nodes Day6_am->Day6_pm 5 hours post-injection Processing Lymph Node Processing: Single Cell Suspension Preparation Day6_pm->Processing Measurement Measurement: Scintillation Counting to Quantify ³H-thymidine Incorporation Processing->Measurement Analysis Data Analysis: Calculation of Stimulation Index (SI) Measurement->Analysis

Figure 2: Workflow of the murine Local Lymph Node Assay (LLNA).

Methodology:

  • Animal Model: Typically, CBA/Ca or CBA/J strain mice are used.

  • Groups: Animals are divided into at least three dose groups of the test substance and a vehicle control group. A positive control group is also included to ensure the validity of the assay.

  • Application: For three consecutive days, the test substance or vehicle is applied to the dorsal surface of both ears.

  • Proliferation Measurement: On day 6, mice are injected intravenously with ³H-methyl thymidine, a radioactive tracer that is incorporated into the DNA of proliferating cells.

  • Lymph Node Excision: Five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Cell Preparation and Analysis: A single-cell suspension is prepared from the lymph nodes, and the incorporation of ³H-methyl thymidine is measured using a scintillation counter.

  • Stimulation Index (SI) Calculation: The proliferation in the test groups is compared to the vehicle control group, and a Stimulation Index (SI) is calculated. An SI of 3 or greater is generally considered a positive result, indicating that the substance is a sensitizer.

In Vitro T-Cell Proliferation Assay (Lymphocyte Transformation Test - LTT)

In vitro methods, such as the T-cell proliferation assay, are valuable tools for investigating the cellular mechanisms of sensitization and can be used to assess cross-reactivity.

Methodology:

  • Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of individuals, who may or may not be sensitized to the allergen of interest.

  • Cell Culture: The PBMCs are cultured in a suitable medium.

  • Antigen Stimulation: The cells are exposed to the test substance (allergen) at various concentrations. Control cultures with no antigen and with a non-specific mitogen (to ensure cell viability and reactivity) are also included.

  • Incubation: The cultures are incubated for several days (typically 5-7 days) to allow for T-cell proliferation.

  • Proliferation Measurement: Proliferation is typically measured by the incorporation of a radioactive tracer (e.g., ³H-thymidine) or by using a non-radioactive colorimetric assay (e.g., BrdU or CFSE).

  • Stimulation Index (SI) Calculation: The degree of proliferation in the antigen-stimulated cultures is compared to the unstimulated control cultures, and a Stimulation Index (SI) is calculated. An SI greater than a predefined cutoff (often 2 or 3) is considered a positive response, indicating a T-cell mediated response to the allergen.

By using T-cells from an individual sensitized to a specific allergen and then exposing them to other structurally related compounds, this assay can be used to quantitatively assess cross-reactivity.

Conclusion

Alphthis compound is a confirmed skin sensitizer. While direct and extensive quantitative data on its cross-reactivity with a wide range of fragrance allergens is limited, evidence from structurally similar compounds strongly suggests a potential for cross-reactivity, particularly with other cinnamaldehyde derivatives. The experimental protocols detailed in this guide, the LLNA and the in vitro T-cell proliferation assay, are fundamental tools for assessing both primary sensitization and cross-reactivity. Further research focusing on the specific cross-reactive profile of alphthis compound is warranted to provide a more complete understanding for risk assessment and the development of safer consumer products.

References

Genotoxicity Assessment: A Comparative Guide on α-Amyl Cinnamic Aldehyde Diethyl Acetal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the genotoxic potential of α-amyl cinnamic aldehyde diethyl acetal against related fragrance ingredients. It is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the methodologies of key genotoxicity assays and presenting supporting experimental data.

Introduction to α-Amyl Cinnamic Aldehyde Diethyl Acetal

α-Amyl cinnamic aldehyde diethyl acetal (ACADA) is a fragrance ingredient used in various consumer products. As with any chemical compound intended for widespread use, a thorough safety assessment, including an evaluation of its genotoxic potential, is crucial. Genotoxicity refers to the ability of a substance to damage the genetic information within a cell, potentially leading to mutations and cancer. This guide summarizes the available genotoxicity data for ACADA and compares it with other cinnamaldehyde-related compounds.

Comparative Genotoxicity Data

The genotoxic profile of α-amyl cinnamic aldehyde diethyl acetal has been evaluated using a combination of direct testing and read-across approaches. The data consistently indicates a lack of genotoxic concern under the tested conditions.[1] In contrast, other α,β-unsaturated carbonyl compounds, such as cinnamaldehyde itself, have shown some evidence of genotoxic activity in vitro, although these findings are not always confirmed in vivo.[2][3]

The following table summarizes the genotoxicity data for ACADA and its comparators.

CompoundAssayTest SystemMetabolic Activation (S9)ResultReference
α-Amyl Cinnamic Aldehyde Diethyl Acetal Bacterial Reverse Mutation Assay (Ames Test)S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2uvrA)With & WithoutNegative[1]
BlueScreen AssayHuman-derived cell lineWith & WithoutNegative for Genotoxicity, Positive for Cytotoxicity[1]
Cinnamic Aldehyde Dimethyl Acetal (Read-across for ACADA) In Vitro Micronucleus TestHuman peripheral blood lymphocytesWith & WithoutNon-clastogenic[1]
Cinnamaldehyde Bacterial Reverse Mutation Assay (Ames Test)S. typhimurium TA100WithoutPositive (borderline)[3]
Chromosomal Aberration TestMammalian cellsWith & WithoutPositive[2]
In Vivo Micronucleus AssayMiceN/ANegative[2]
p-Nitrocinnamaldehyde Bacterial Reverse Mutation Assay (Ames Test)S. typhimuriumWith & WithoutPositive[4]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

1. Bacterial Reverse Mutation Assay (Ames Test)

This test, conducted in compliance with OECD Test Guideline 471, evaluates the potential of a substance to induce gene mutations.[1]

  • Principle: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli are used. These strains have mutations that prevent them from synthesizing an essential amino acid. The test measures the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.

  • Methodology:

    • Strains: S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2uvrA are selected to detect various types of mutations.[1]

    • Metabolic Activation: The assay is performed both with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats treated with an enzyme-inducing agent. This is to determine if the substance itself or its metabolites are mutagenic.

    • Procedure: The bacterial strains are exposed to the test substance at various concentrations (for ACADA, up to 5000 μ g/plate ) in the presence and absence of the S9 mix.[1] The mixture is then plated on a minimal agar medium.

    • Data Analysis: After incubation, the number of revertant colonies (colonies that have undergone reverse mutation) is counted for each concentration and compared to the negative control. A substance is considered mutagenic if it causes a concentration-dependent increase in revertant colonies.

2. In Vitro Mammalian Cell Micronucleus Test

This assay, based on OECD Test Guideline 487, is used to detect damage to chromosomes or the mitotic apparatus.

  • Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity.

  • Methodology:

    • Cell Culture: Human peripheral blood lymphocytes or other suitable mammalian cell lines are cultured.

    • Exposure: The cells are treated with the test substance at various concentrations for a defined period (e.g., 3 hours with S9, 24 hours without S9).[1] A metabolic activation system (S9) is also used in parallel cultures.

    • Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

    • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Data Analysis: The frequency of binucleated cells containing micronuclei is determined by microscopic analysis. For the read-across substance cinnamic aldehyde dimethyl acetal, concentrations up to 300 μg/mL were analyzed.[1] A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.

Visualizations: Workflows and Logic

The following diagrams illustrate the experimental workflow for in vitro genotoxicity testing and the read-across logic used in the safety assessment of α-amyl cinnamic aldehyde diethyl acetal.

Genotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_analysis Data Analysis Test_Substance Test Substance (e.g., ACADA) Test_System Select Test System (e.g., Bacteria, Mammalian Cells) Test_Substance->Test_System Exposure_S9_Neg Exposure without Metabolic Activation (-S9) Test_System->Exposure_S9_Neg Exposure_S9_Pos Exposure with Metabolic Activation (+S9) Test_System->Exposure_S9_Pos Data_Collection Data Collection (e.g., Count Colonies, Score Micronuclei) Exposure_S9_Neg->Data_Collection Exposure_S9_Pos->Data_Collection Statistical_Analysis Statistical Analysis vs. Controls Data_Collection->Statistical_Analysis Conclusion Conclusion on Genotoxicity Statistical_Analysis->Conclusion

Caption: General workflow for in vitro genotoxicity assays.

Read_Across_Logic ACADA α-Amyl Cinnamic Aldehyde Diethyl Acetal (ACADA) Data_Gap Data Gap for ACADA: Clastogenic Activity ACADA->Data_Gap identifies CADMA Cinnamic Aldehyde Dimethyl Acetal (CADMA) (Read-across substance) Micronucleus_Test In Vitro Micronucleus Test (Performed on CADMA) CADMA->Micronucleus_Test is tested in Data_Gap->CADMA selects structurally similar analog Result Result: Non-clastogenic Micronucleus_Test->Result yields Conclusion Conclusion for ACADA: Not a clastogen Result->Conclusion is extended to

Caption: Read-across approach for clastogenicity assessment.

Conclusion

Based on the available data, α-amyl cinnamic aldehyde diethyl acetal is not considered to be genotoxic.[1] It was found to be negative in the Ames test and a BlueScreen assay.[1] Furthermore, data from a structurally related read-across analog, cinnamic aldehyde dimethyl acetal, showed no clastogenic activity in an in vitro micronucleus test.[1] This collective evidence supports the safe use of α-amyl cinnamic aldehyde diethyl acetal in consumer products with respect to genotoxicity. In contrast, the parent compound, cinnamaldehyde, has shown some positive results in in-vitro genotoxicity tests, highlighting the importance of assessing individual compounds.[2][3]

References

Comparative Analysis of the Skin Sensitization Potential of Alpha-Amyl Cinnamic Aldehyde Diethyl Acetal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the skin sensitization potential of alpha-amyl cinnamic aldehyde diethyl acetal against alternative fragrance compounds. The information herein is supported by experimental data and detailed methodologies to assist in informed decision-making for product formulation and safety assessment.

Executive Summary

Alphthis compound is recognized as a skin sensitizer, a crucial consideration for its use in consumer and therapeutic products. This guide delves into its sensitization profile, compares it with related fragrance ingredients, and outlines the key experimental assays used to determine sensitization potential. Understanding these parameters is vital for the development of safer products and for navigating regulatory landscapes.

Skin Sensitization Profile of Alphthis compound

Based on data from read-across to a structurally similar material, cinnamic aldehyde dimethyl acetal, alphthis compound is classified as a skin sensitizer. The Research Institute for Fragrance Materials (RIFM) has established a No Expected Sensitization Induction Level (NESIL) of 820 μg/cm² for this ingredient[1]. The NESIL represents the highest concentration of a substance that is not expected to induce skin sensitization in humans. While direct human testing data on this specific acetal is limited, information from its parent aldehyde, alpha-amyl cinnamaldehyde, indicates it is a weak skin sensitizer[2].

Comparative Analysis of Skin Sensitization Potential

The following table summarizes the available quantitative data on the skin sensitization potential of alphthis compound and its relevant alternatives.

CompoundCAS NumberAssay TypeResultPotency Classification
Alphthis compound 60763-41-9Read-across from LLNANESIL: 820 µg/cm²[1]Sensitizer
Alpha-Amyl Cinnamaldehyde122-40-7HRIPT99.8% of subjects showed no reaction in a large patch test study[2].Weak Sensitizer[2]
Cinnamic Aldehyde Dimethyl Acetal4364-06-1Human Maximization TestSensitization reactions observed[3].Sensitizer
Alpha-Amyl Cinnamic Aldehyde Dimethyl Acetal91-87-2LLNA (read-across)EC3: 8.6% (2150 µg/cm²)[3]Sensitizer
Cinnamaldehyde104-55-2LLNAData available, known sensitizer[4].Potent Sensitizer
Cinnamic Alcohol104-54-1LLNAData available, known sensitizer[4].Sensitizer

EC3: Effective concentration required to produce a threefold increase in lymphocyte proliferation. LLNA: Local Lymph Node Assay. HRIPT: Human Repeat Insult Patch Test. NESIL: No Expected Sensitization Induction Level.

Experimental Protocols

Detailed methodologies for key skin sensitization assays are provided below.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the irritation and sensitization potential of a substance in human subjects[5][6].

  • Induction Phase: A small amount of the test material (approximately 0.2 mL or 0.2 g) is applied to an occlusive or semi-occlusive patch[7]. This patch is then applied to the upper back of at least 50-100 human volunteers[5][7]. The application is repeated nine times over a three-week period[5][8]. The site is evaluated for any skin reactions prior to each new application[7].

  • Rest Phase: A 10 to 21-day rest period follows the induction phase, during which no patches are applied[7].

  • Challenge Phase: After the rest period, a challenge patch with the test material is applied to a new (virgin) site on the skin, often on the lower back[5][7].

  • Evaluation: The challenge site is evaluated for signs of sensitization (erythema, edema, itching) at 24, 48, 72, and sometimes 96 hours after patch removal[5].

Local Lymph Node Assay (LLNA)

The LLNA is a murine model used to determine the skin sensitization potential of a substance by measuring lymphocyte proliferation in the draining lymph nodes[9][10].

  • Animal Model: Typically, CBA/J or BALB/c mice are used[11].

  • Application: The test substance is applied topically to the dorsum of both ears of the mice for three consecutive days[9][11]. A vehicle control group is also included.

  • Proliferation Measurement: On day six, the mice are injected intravenously with tritiated ([³H]) methyl thymidine or 5-bromo-2'-deoxyuridine (BrdU)[10][11]. After a set period, the mice are euthanized, and the auricular lymph nodes are excised[10][11].

  • Data Analysis: The incorporation of the radioisotope or BrdU into the DNA of the proliferating lymphocytes is measured. A substance is classified as a sensitizer if it induces a stimulation index (SI) of three or greater compared to the vehicle control at any concentration tested. The EC3 value is then calculated.

In Vitro and In Chemico Skin Sensitization Assays

A battery of non-animal tests is often used in a tiered strategy to predict skin sensitization potential. These assays address key events in the Adverse Outcome Pathway (AOP) for skin sensitization[12][13].

  • Direct Peptide Reactivity Assay (DPRA) (OECD 442C): This in chemico assay assesses the molecular initiating event of skin sensitization – haptenation[13]. It measures the reactivity of a test chemical with synthetic peptides containing cysteine and lysine by quantifying the depletion of these peptides using high-performance liquid chromatography (HPLC)[13].

  • KeratinoSens™ (ARE-Nrf2 Luciferase Test Method) (OECD 442D): This in vitro assay addresses the second key event, keratinocyte activation[13]. It uses a human keratinocyte cell line containing a luciferase reporter gene under the control of the antioxidant response element (ARE). Activation of the Keap1-Nrf2 pathway by a sensitizer leads to the induction of luciferase, which is measured as a light signal[12][13].

  • human Cell Line Activation Test (h-CLAT) (OECD 442E): This in vitro assay evaluates the third key event, dendritic cell activation[13][14]. It measures the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1 cells) after exposure to the test chemical[12]. Upregulation of these markers is indicative of dendritic cell activation[13].

Mechanism of Skin Sensitization: The Adverse Outcome Pathway (AOP)

Skin sensitization is an immunological process that results in allergic contact dermatitis upon subsequent exposure to an allergen. The process is well-described by the Adverse Outcome Pathway (AOP), which outlines a sequence of key events[15].

  • Molecular Initiating Event (MIE): The sensitizing chemical (hapten) penetrates the stratum corneum and covalently binds to skin proteins (haptenation)[15][16].

  • Keratinocyte Activation: The haptenated proteins and the chemical itself can cause stress in keratinocytes, leading to the upregulation of inflammatory cytokines and cytoprotective gene pathways[15].

  • Dendritic Cell Activation and Migration: Dendritic cells (antigen-presenting cells) in the skin take up the haptenated proteins, become activated, and migrate to the local lymph nodes[15].

  • T-Cell Proliferation: In the lymph nodes, the activated dendritic cells present the haptenated protein fragments to T-cells, leading to the proliferation of allergen-specific T-cells and the generation of memory T-cells[15].

  • Adverse Outcome: Upon re-exposure to the same chemical, the memory T-cells are rapidly activated, leading to a more pronounced inflammatory response that manifests as allergic contact dermatitis[15].

Below is a diagram illustrating the key events in the skin sensitization AOP.

Skin_Sensitization_AOP cluster_skin Epidermis cluster_lymph Draining Lymph Node MIE Molecular Initiating Event: Haptenation of skin proteins KC_Activation Keratinocyte Activation: Release of inflammatory signals MIE->KC_Activation DC_Activation Dendritic Cell Activation and Migration KC_Activation->DC_Activation Cytokines TCell_Proliferation T-Cell Proliferation and Differentiation DC_Activation->TCell_Proliferation Antigen Presentation Adverse_Outcome Adverse Outcome: Allergic Contact Dermatitis TCell_Proliferation->Adverse_Outcome Elicitation Phase (Re-exposure)

Caption: The Adverse Outcome Pathway for Skin Sensitization.

Conclusion

Alphthis compound is considered a skin sensitizer, primarily based on read-across data from structurally similar molecules. For applications where skin contact is a factor, careful consideration of its concentration and the potential for sensitization is necessary. Alternative fragrance ingredients exist, some with potentially lower sensitization risks. The choice of compound should be guided by a thorough safety assessment, incorporating data from a combination of in vitro, in chemico, and, where necessary, in vivo or clinical testing methodologies. The AOP framework provides a robust scientific basis for understanding and predicting skin sensitization, guiding the development of safer products for consumers and patients.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the odor profile of α-amyl cinnamic aldehyde diethyl acetal with its parent aldehyde and other structurally related compounds. The information presented herein is intended to assist researchers in the fields of sensory science, fragrance chemistry, and pharmacology in understanding the subtle yet significant olfactory differences imparted by modifications to the cinnamaldehyde scaffold.

Introduction

α-Amyl cinnamic aldehyde and its derivatives are mainstays in the perfumer's palette, prized for their characteristic floral, jasmine-like aromas. The conversion of the aldehyde functional group to an acetal can significantly alter the odor profile, stability, and release characteristics of a fragrance molecule. This guide focuses on α-amyl cinnamic aldehyde diethyl acetal, comparing its olfactory properties to its corresponding aldehyde, as well as to related structures such as hexyl cinnamic aldehyde and the foundational molecule, cinnamic aldehyde. Understanding these structure-odor relationships is crucial for the targeted design of new fragrance ingredients and for comprehending their interaction with olfactory receptors.

Comparative Odor Profiles

Data Presentation

Compound NameCAS NumberMolecular FormulaOdor ProfileOdor Threshold (in air)Tenacity on Blotter
α-Amyl Cinnamic Aldehyde Diethyl Acetal 60763-41-9C₁₈H₂₈O₂Ethereal, floral (jasmine), with leafy and red fruit aspects.[1]Not DeterminedNot Determined
α-Amyl Cinnamaldehyde Dimethyl Acetal 91-87-2C₁₆H₂₄O₂Floral, with bland jasmine, lily, green, and lemon nuances.[2]Not DeterminedNot Determined
α-Amyl Cinnamic Aldehyde 122-40-7C₁₄H₁₈OSweet, floral (jasmine), oily, fruity (apple, apricot), green, powdery, and herbal.[3]Not Determined[2]~256 hours
Hexyl Cinnamic Aldehyde 101-86-0C₁₅H₂₀OFresh, floral (jasmine), waxy, green, and oily with herbal and sweet nuances. Often considered finer and more delicate than the amyl version.Not Determined[4]>400 hours
Cinnamic Aldehyde 104-55-2C₉H₈OIntensely spicy, warm, sweet, characteristic of cinnamon bark.[1]50 - 750 ppb[1]~75 hours

Experimental Protocols

The characterization of the odor profiles presented in this guide relies on established sensory evaluation techniques. The following are detailed methodologies for key experiments that would be utilized to generate the comparative data.

Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the specific sensory attributes of each compound.

Methodology:

  • Panelist Selection: A panel of 10-15 individuals is selected based on their sensory acuity, ability to discriminate between different odors, and verbal fluency. Panelists undergo training to familiarize themselves with the aroma profiles of the test compounds and reference standards.

  • Lexicon Development: Through a series of sessions, the panel collaboratively develops a consensus vocabulary (lexicon) to describe the aromatic attributes of the compounds. This may include terms like "jasmine," "waxy," "spicy," "fruity," "green," etc.

  • Sample Preparation: The fragrance materials are diluted to a non-irritating and perceptually manageable concentration (e.g., 1-10% in an odorless solvent like diethyl phthalate or ethanol). Samples are presented on fragrance blotters (mouillettes) dipped to a consistent depth and allowed to equilibrate for a set time.

  • Evaluation: In individual, odor-free booths, panelists evaluate the coded samples. They rate the intensity of each attribute from the developed lexicon on a continuous line scale (e.g., a 15 cm line anchored with "low" and "high").

  • Data Analysis: The markings on the line scales are converted to numerical data. Statistical analysis, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), is used to determine significant differences between the compounds for each attribute and to visualize the relationships between them.

Gas Chromatography-Olfactometry (GC-O)

Objective: To separate the volatile components of a fragrance mixture and identify the odor-active compounds.

Methodology:

  • Instrumentation: A gas chromatograph is equipped with a column suitable for fragrance analysis (e.g., a non-polar or mid-polar capillary column). The column effluent is split between a standard detector (like a Flame Ionization Detector or Mass Spectrometer) and a heated olfactory port.

  • Sample Preparation: The neat oil or a diluted solution of the compound is injected into the GC.

  • Olfactory Evaluation: A trained sensory panelist (or panel, in succession) sniffs the effluent from the olfactory port and records the time, duration, intensity, and a qualitative description of any detected odor. Humidified air is mixed with the effluent to prevent nasal dehydration.

  • Data Analysis: The olfactometric data is aligned with the chromatogram from the chemical detector. This allows for the correlation of specific chemical compounds with their perceived odors. Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and re-analyzed to determine the "flavor dilution" (FD) factor, indicating the potency of the most powerful odorants.

Mandatory Visualizations

Olfactory Signaling Pathway

The perception of odorants like α-amyl cinnamic aldehyde diethyl acetal begins with their interaction with olfactory receptors in the nasal epithelium. This initiates a complex signaling cascade within the olfactory sensory neuron.

Olfactory_Signaling_Pathway cluster_neuron Olfactory Sensory Neuron Odorant Odorant Molecule OR Odorant Receptor (GPCR) Odorant->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide- Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Causes AP Action Potential to Olfactory Bulb Depolarization->AP Triggers

Caption: The canonical olfactory signal transduction cascade initiated by odorant binding.

Sensory Evaluation Workflow (QDA)

The process of quantitatively describing the odor profile of a compound follows a structured workflow to ensure objectivity and reproducibility.

QDA_Workflow start Start panel_selection Panelist Screening & Selection start->panel_selection lexicon_dev Lexicon Development panel_selection->lexicon_dev training Panelist Training & Concept Alignment lexicon_dev->training sample_prep Sample Preparation & Coding training->sample_prep evaluation Individual Booth Evaluation sample_prep->evaluation data_collection Data Collection (Line Scales) evaluation->data_collection analysis Statistical Analysis (ANOVA, PCA) data_collection->analysis report Generate Sensory Profile & Report analysis->report end End report->end

Caption: Workflow for Quantitative Descriptive Analysis (QDA) in sensory evaluation.

References

Ecotoxicity Profile of Alpha-Amyl Cinnamic Aldehyde Diethyl Acetal: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the ecotoxicological properties of the fragrance ingredient alpha-amyl cinnamic aldehyde diethyl acetal against common alternatives, supported by experimental data and detailed methodologies.

This guide provides a comparative analysis of the ecotoxicity of alphthis compound and several alternative fragrance ingredients, including linalool, limonene, benzyl salicylate, and the synthetic musks galaxolide and tonalide. The following sections present quantitative ecotoxicity data, detailed experimental protocols for key studies, and a visualization of a standard ecotoxicity testing workflow.

Quantitative Ecotoxicity Data Summary

The ecotoxicological profiles of alphthis compound and its alternatives are summarized in the table below. Data is presented for acute aquatic toxicity to fish (LC50) and aquatic invertebrates (EC50), as well as for ready biodegradability.

SubstanceCAS NumberFish 96-hour LC50 (mg/L)Daphnia magna 48-hour EC50 (mg/L)Ready Biodegradability (% in 28 days)
alphthis compound60763-41-9Data not available¹0.45[1]77% (OECD 301D)[1]
Linalool78-70-627.8 (OECD 203)59 (OECD 202)>60% (OECD 301D)
Limonene5989-27-50.72 (OECD 203)[2]0.36 (OECD 202)[2]80% (OECD 301F)[2]
Benzyl Salicylate118-58-11.03 (OECD 203)1.1 (OECD 202)Not readily biodegradable
Galaxolide (HHCB)1222-05-50.452 (OECD 203)0.282 (OECD 202)[3]Not readily biodegradable[4]
Tonalide (AHTN)21145-77-70.314 (OECD 204)0.244 (OECD 202)[5]Not readily biodegradable[6]

¹A specific experimental LC50 value for fish for alphthis compound was not found in the reviewed literature. However, its parent aldehyde, alpha-amylcinnamaldehyde, has a reported 96-hour LC50 of 3 mg/L for Brachydanio rerio (Zebra Fish) according to OECD 203 guidelines. Ecotoxicity for the diethyl acetal is often assessed using read-across data from the parent aldehyde or through predictive models like QSAR and ECOSAR.

Experimental Protocols

The ecotoxicity data presented in this guide are primarily derived from studies following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the quality and comparability of environmental safety data.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to aquatic invertebrates, most commonly Daphnia magna.

  • Test Organisms: Young daphnids (less than 24 hours old) are used.

  • Procedure: A range of concentrations of the test substance are prepared in a suitable aqueous medium. At least five concentrations forming a geometric series are typically used, along with a control group. A minimum of 20 daphnids, divided into at least four replicates, are exposed to each concentration. The test is conducted for 48 hours under controlled conditions of temperature (18-22°C) and light (a 16-hour light to 8-hour dark photoperiod is recommended).

  • Endpoint: The primary endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel. Observations are made at 24 and 48 hours. The EC50, the concentration that causes immobilization in 50% of the daphnids, is then calculated.

OECD 203: Fish, Acute Toxicity Test

This guideline details the procedure for determining the acute lethal toxicity of a substance to fish.

  • Test Organisms: Commonly used species include Zebrafish (Danio rerio) and Rainbow Trout (Oncorhynchus mykiss).

  • Procedure: Fish are exposed to the test substance in a range of concentrations for a 96-hour period. The test can be conducted under static, semi-static, or flow-through conditions. A minimum of seven fish are used for each of the at least five test concentrations and the control group. Water quality parameters such as temperature, pH, and dissolved oxygen are monitored throughout the test.

  • Endpoint: Mortalities are recorded at 24, 48, 72, and 96 hours. The LC50, the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period, is calculated.

OECD 301: Ready Biodegradability

This set of guidelines provides six different methods to assess the ready biodegradability of chemicals by aerobic microorganisms.

  • Principle: A small amount of the test substance is dissolved in a mineral medium, which is then inoculated with microorganisms from a source like activated sludge from a sewage treatment plant. The mixture is incubated under aerobic conditions in the dark for 28 days.

  • Methods: The different methods (301A-F) measure biodegradation through various parameters:

    • DOC Die-Away (301A, 301E): Measures the removal of dissolved organic carbon.

    • CO2 Evolution (301B): Measures the amount of carbon dioxide produced.

    • MITI (I) (301C): Measures oxygen consumption.

    • Closed Bottle (301D): Measures the depletion of dissolved oxygen.

    • Manometric Respirometry (301F): Measures oxygen uptake in a closed respirometer.

  • Endpoint: A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation within a 10-day window during the 28-day test period. For methods based on DOC removal, the pass level is ≥70%, and for methods based on oxygen demand or CO2 production, it is ≥60% of the theoretical maximum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an acute aquatic toxicity test, such as the OECD 202 for Daphnia magna immobilization.

OECD_202_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase (48 hours) cluster_observation Observation & Data Collection cluster_analysis Data Analysis A Test Substance Preparation (Stock Solution) C Preparation of Test Concentrations (Geometric Series + Control) A->C B Test Organism Culture (Daphnia magna <24h old) D Introduction of Daphnids to Test Vessels B->D C->D E Incubation under Controlled Conditions (20±2°C, Photoperiod) D->E F Observation at 24h (Immobilization Count) E->F G Observation at 48h (Final Immobilization Count) F->G H Calculation of EC50 (Statistical Methods) G->H

Workflow for OECD 202 Daphnia sp. Acute Immobilisation Test.

References

A Comparative Analysis of the Stability of Amyl Cinnamic Aldehyde Acetals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of fragrance and flavor compounds is a critical parameter in product formulation, ensuring the longevity and consistency of the desired sensory profile. Amyl cinnamic aldehyde, a widely used fragrance ingredient with a characteristic jasmine-like scent, is often protected as an acetal to enhance its stability, particularly in alkaline or oxidative environments. This guide provides a comparative analysis of the stability of different acetals of amyl cinnamic aldehyde, supported by established chemical principles and experimental methodologies.

Factors Influencing Acetal Stability

The stability of an acetal is primarily dictated by its susceptibility to hydrolysis, a reaction that reverts the acetal to its parent aldehyde and alcohol components. This process is catalyzed by acid and is highly dependent on the pH of the medium. In neutral to strongly basic conditions, acetals exhibit remarkable stability. The rate-determining step in acid-catalyzed hydrolysis is the formation of a resonance-stabilized carboxonium ion intermediate. Consequently, structural features that stabilize this intermediate will accelerate the rate of hydrolysis.

cluster_factors Factors Influencing Acetal Stability cluster_structural cluster_environmental Structural_Factors Structural Factors (Nature of Alcohol) Acyclic_vs_Cyclic Acyclic vs. Cyclic Structure Structural_Factors->Acyclic_vs_Cyclic Steric_Hindrance Steric Hindrance Structural_Factors->Steric_Hindrance Electronic_Effects Electronic Effects (Electron Donating/Withdrawing Groups) Structural_Factors->Electronic_Effects Acetal_Stability Acetal Stability Structural_Factors->Acetal_Stability Environmental_Factors Environmental Factors pH pH (Acidic conditions accelerate hydrolysis) Environmental_Factors->pH Temperature Temperature Environmental_Factors->Temperature Solvent Solvent Polarity Environmental_Factors->Solvent Environmental_Factors->Acetal_Stability

Caption: Factors influencing the stability of acetals.

Comparative Stability of Amyl Cinnamic Aldehyde Acetals

While direct comparative kinetic data for the various acetals of amyl cinnamic aldehyde is not extensively available in the public domain, we can infer their relative stabilities based on general principles of acetal chemistry and data from analogous structures. The following table summarizes the expected relative stability of common acetals of amyl cinnamic aldehyde.

Acetal TypeAlcohol ComponentStructureExpected Relative Stability in Acidic ConditionsRationale
Dimethyl Acetal MethanolAcyclicLowerLess steric hindrance around the acetal carbon may facilitate nucleophilic attack by water during hydrolysis.
Diethyl Acetal EthanolAcyclicModerateIncreased steric bulk from the ethyl groups compared to methyl groups can slightly hinder the approach of water, leading to slower hydrolysis.[1]
Propylene Glycol Acetal Propylene GlycolCyclic (1,3-dioxolane)HigherCyclic acetals, particularly those forming five-membered rings, are generally more stable towards acid hydrolysis than their acyclic counterparts due to ring strain considerations in the transition state.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of different acetals of amyl cinnamic aldehyde, the following experimental protocols can be employed. These methods allow for the determination of hydrolysis rates under controlled conditions.

Experimental Workflow for Acetal Stability Testing

Start Prepare Acetal Solutions in Buffered Media (Varying pH) Incubate Incubate at Controlled Temperature Start->Incubate Sample Withdraw Aliquots at Timed Intervals Incubate->Sample Analysis Analyze via HPLC or NMR Sample->Analysis Data Determine Concentration of Acetal and Aldehyde Analysis->Data Kinetics Calculate Hydrolysis Rate Constant and Half-life Data->Kinetics End Comparative Stability Profile Kinetics->End

Caption: Workflow for determining acetal stability.

Method 1: High-Performance Liquid Chromatography (HPLC)

This method is suitable for quantifying the disappearance of the acetal and the appearance of amyl cinnamic aldehyde over time.

1. Preparation of Solutions:

  • Prepare stock solutions of the different amyl cinnamic aldehyde acetals in a suitable organic solvent (e.g., acetonitrile).

  • Prepare a series of aqueous buffer solutions with varying pH values (e.g., pH 3, 4, 5, 6, and 7.4).

2. Hydrolysis Reaction:

  • Initiate the hydrolysis reaction by diluting a known amount of the acetal stock solution into each of the buffered solutions to a final concentration suitable for HPLC analysis.

  • Maintain the reaction mixtures at a constant temperature (e.g., 25°C or 37°C).

3. Sample Analysis:

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the hydrolysis by neutralizing the acid with a suitable base if necessary, or by diluting the sample in the mobile phase.

  • Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to an appropriate wavelength for detecting both the acetal and the aldehyde.

  • To prevent on-column hydrolysis, a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia) can be used.

4. Data Analysis:

  • Quantify the peak areas of the acetal and the corresponding aldehyde.

  • Plot the concentration of the acetal as a function of time.

  • Determine the rate constant (k) of the hydrolysis reaction by fitting the data to a first-order decay model.

  • Calculate the half-life (t½) of the acetal at each pH value using the equation: t½ = 0.693 / k.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy allows for the real-time monitoring of the hydrolysis reaction without the need for sample separation.

1. Sample Preparation:

  • Dissolve a known amount of the acetal in a deuterated solvent compatible with the desired pH range (e.g., D₂O with appropriate buffers or acid).

2. NMR Analysis:

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Monitor the decrease in the intensity of characteristic signals of the acetal (e.g., the methoxy or ethoxy protons) and the corresponding increase in the intensity of the aldehydic proton signal of amyl cinnamic aldehyde.

3. Data Analysis:

  • Integrate the relevant peaks to determine the relative concentrations of the acetal and the aldehyde at each time point.

  • Plot the natural logarithm of the acetal concentration versus time. The slope of the resulting line will be equal to the negative of the first-order rate constant (-k).

  • Calculate the half-life as described in the HPLC method.

Conclusion

The stability of amyl cinnamic aldehyde acetals is a crucial consideration for their application in various consumer and pharmaceutical products. While all acetals are stable in neutral to basic conditions, their stability under acidic conditions varies depending on their structure. Cyclic acetals, such as the propylene glycol acetal, are generally more resistant to acid-catalyzed hydrolysis compared to their acyclic counterparts like the dimethyl and diethyl acetals. For applications requiring high stability in acidic environments, the use of a cyclic acetal is recommended. The provided experimental protocols offer a robust framework for the quantitative comparison of the stability of different acetals, enabling formulators to select the most appropriate derivative for their specific needs.

References

Safety Operating Guide

Proper Disposal of a-Amyl Cinnamic Aldehyde Diethyl Acetal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of α-Amyl Cinnamic Aldehyde Diethyl Acetal.

Chemical Safety Profile

a-Amyl Cinnamic Aldehyde Diethyl Acetal is classified as an irritant and is known to be toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, it is crucial to prevent its release into the environment. Improper disposal can lead to contamination of soil and water systems.

Personal Protective Equipment (PPE)

Before handling α-Amyl Cinnamic Aldehyde Diethyl Acetal for disposal, ensure that the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves are essential.

  • Eye Protection: Safety glasses with side shields or goggles should be worn.[1]

  • Lab Coat: A standard laboratory coat is required to protect from splashes.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[2][4]

  • Collection: Carefully collect the absorbed material into a designated, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water.

Disposal Protocol

Disposal of α-Amyl Cinnamic Aldehyde Diethyl Acetal must be conducted in accordance with local, state, and federal regulations. It should never be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Collect waste α-Amyl Cinnamic Aldehyde Diethyl Acetal in a dedicated, properly labeled, and sealed container.

    • Ensure the container is compatible with the chemical to prevent degradation or reaction.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials.

  • Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[2][5] Professional disposal services are equipped to handle and treat chemical waste in an environmentally responsible manner.

Quantitative Data Summary

PropertyValueReference
Oral LD50 (rat)> 5000 mg/kg[1]
Dermal LD50 (rabbit)> 5000 mg/kg[1]
Flash Point72.22 °C (162.00 °F) TCC[1]

Disposal Decision Pathway

DisposalWorkflow start Start: Need to dispose of this compound is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol: 1. Wear appropriate PPE 2. Contain with inert absorbent 3. Collect in a sealed container is_spill->spill_procedure Yes waste_collection Collect in a designated, labeled hazardous waste container is_spill->waste_collection No spill_procedure->waste_collection is_container_full Is the waste container full? waste_collection->is_container_full store_waste Store in a designated hazardous waste accumulation area is_container_full->store_waste No contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company for pickup is_container_full->contact_ehs Yes store_waste->contact_ehs end_point End: Proper Disposal contact_ehs->end_point

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.